(5-Methylthiophen-2-yl)(phenyl)methanone
Description
The exact mass of the compound (5-Methylthiophen-2-yl)(phenyl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(5-methylthiophen-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQSKSSFQCFCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27049-94-1 | |
| Record name | (5-methylthiophen-2-yl)(phenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone
This technical guide details the synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone (CAS: 13603-30-0), also known as 2-benzoyl-5-methylthiophene.[1]
Executive Summary
(5-Methylthiophen-2-yl)(phenyl)methanone is a diaryl ketone featuring a thiophene bioisostere.[1] In drug discovery, this scaffold is a critical intermediate for A1 Adenosine Receptor Positive Allosteric Modulators (PAMs) , utilized in developing non-opioid analgesics and cardioprotective agents. Beyond medicinal chemistry, the compound exhibits distinct triplet-state photochemical properties, making it a valuable precursor for photoinitiators and functional materials.
This guide prioritizes the Friedel-Crafts Acylation as the primary industrial pathway due to its atom economy and scalability, while presenting Grignard Addition and Pd-Catalyzed Cross-Coupling as high-precision alternatives for complex analog generation.[1]
Retrosynthetic Analysis & Strategic Disconnections
The synthesis of the target molecule relies on the formation of the central C(sp²)–C(=O) bond. The electron-rich nature of the 5-methylthiophene ring makes it an ideal nucleophile for electrophilic aromatic substitution (EAS).[1]
Pathway Logic[1]
-
Disconnection A (Friedel-Crafts): Cleavage of the carbonyl-thiophene bond.[1] Requires an activated acyl electrophile (Benzoyl chloride) and a nucleophilic arene (2-Methylthiophene).[1]
-
Disconnection B (Organometallic): Cleavage of the carbonyl-phenyl bond or carbonyl-thiophene bond using a polarity inversion (umpolung) or cross-coupling strategy.[1][2]
Primary Pathway: Friedel-Crafts Acylation
Best for: Scale-up, cost-efficiency, and standard laboratory synthesis.[1]
This pathway utilizes the high electron density at the C5 position of 2-methylthiophene. The methyl group at C2 activates the ring, but also directs substitution to the open
Reaction Mechanism
The reaction proceeds via the generation of an acylium ion intermediate from benzoyl chloride and a Lewis acid (AlCl₃ or SnCl₄). The thiophene ring attacks this electrophile to form a sigma complex (Wheland intermediate), followed by re-aromatization via deprotonation.
Experimental Protocol
Reagents:
-
2-Methylthiophene (1.0 equiv)[1]
-
Benzoyl Chloride (1.1 equiv)[1]
-
Aluminum Chloride (AlCl₃) (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂) (Historical standard, now avoided due to toxicity).
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (16.0 g, 120 mmol) in dry DCM (100 mL) under an inert atmosphere (N₂ or Ar). Cool to 0°C.
-
Electrophile Formation: Add benzoyl chloride (15.5 g, 110 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C to generate the acylium complex (solution typically turns yellow/orange).
-
Substrate Addition: Add 2-methylthiophene (9.8 g, 100 mmol) dissolved in DCM (20 mL) dropwise over 45 minutes. Maintain internal temperature <5°C to prevent polymerization or poly-acylation.[1]
-
Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Quenching: Pour the dark reaction mixture slowly onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL). Caution: Exothermic hydrolysis of aluminum salts.
-
Work-up: Separate the organic layer.[1][3] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with sat. NaHCO₃ (to remove benzoic acid), water, and brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify the residue via vacuum distillation (b.p. ~130°C at 0.06 mmHg) or recrystallization from hexane/ethanol if solid (m.p. ~168–171°C for derivatives, though this specific congener is often a low-melting solid or oil).[1]
Quantitative Data Summary:
| Parameter | Value | Notes |
| Yield | 75–85% | High efficiency route.[1] |
| Regioselectivity | >95:5 | C5 (major) vs C3/C4 (minor).[1] |
| Atom Economy | 78% | Loss of HCl is the primary byproduct. |
Alternative Pathway: Grignard Addition
Best for: Acid-sensitive substrates or when avoiding Lewis acids.[1]
This route avoids the harsh conditions of AlCl₃. It involves the addition of a thiophene-derived Grignard reagent to benzonitrile, forming an imine intermediate that hydrolyzes to the ketone.
Experimental Protocol
-
Grignard Formation: React 2-bromo-5-methylthiophene with Mg turnings in dry THF to form (5-methylthiophen-2-yl)magnesium bromide.[1]
-
Addition: Cool the Grignard solution to 0°C. Add benzonitrile (1.0 equiv) dropwise.
-
Reflux: Heat to reflux for 3 hours to drive the formation of the ketimine salt.
-
Hydrolysis: Cool to RT and add dilute H₂SO₄ or HCl (3M). Reflux for 1 hour to hydrolyze the imine to the ketone.
-
Isolation: Extract with diethyl ether, wash, and purify as above.
Advanced Pathway: Pd-Catalyzed Carbonylative Coupling
Best for: Late-stage functionalization in drug discovery libraries.[1]
For researchers requiring high modularity (e.g., varying the phenyl ring with complex substituents), a carbonylative Suzuki-Miyaura coupling is recommended.
-
Substrates: 5-Methyl-2-thiopheneboronic acid + Aryl iodide.[1]
-
Catalyst: Pd(OAc)₂ / Xantphos.
-
CO Source: Carbon monoxide balloon (1 atm) or solid CO source (e.g., Mo(CO)₆).[1]
-
Advantage: Allows introduction of the carbonyl group and coupling of two aryl rings in a single step under mild conditions.
Process Optimization & Troubleshooting
Regioselectivity Control
In the Friedel-Crafts route, the methyl group at position 2 is an ortho/para director (relative to itself). In the thiophene system:
-
C5 (Target): The "para-like" position. It is sterically unhindered and electronically activated.
-
C3: The "ortho-like" position.[1] Sterically hindered by the methyl group.
-
Control: Conducting the reaction at lower temperatures (0°C to -10°C) favors the kinetic product (C5) and minimizes C3 acylation.
Impurity Profile
-
Dimerization: Oxidative coupling of thiophene rings can occur if the Lewis acid is too strong or damp. Use anhydrous conditions.
-
De-acylation: Reversible in the presence of strong acid and heat; avoid prolonged heating during the quench.
Workflow Visualization
References
-
Photochemical Reactivity of Benzoylthiophenes Arnold, D. R., & Birtwistle, D. H. (1974). The Photochemical Reactivity of Some Benzoylthiophenes. III. The Effect of an Adjacent Methyl Group on the Excited State Reactivity of 2-Benzoylthiophene. [2][4]
-
Friedel-Crafts Acylation Methodology Vekariya, R. H., & Aubé, J. (2016).[5] An Intermolecular Friedel–Crafts Acylation in Hexafluoro-2-propanol Provides Aryl and Heteroaryl Ketones. [1]
-
Medicinal Chemistry Application (A1AR PAMs) Romagnoli, R., et al. (2012).[6][7] Synthesis and biological evaluation of 2-Amino-3-(4-Chlorobenzoyl)-4-[(4-Arylpiperazin-1-yl)methyl]-5-substituted thiophenes. [1][7]
-
Grignard Synthesis of Thiophene Ketones Campaigne, E., & Archer, W. L. (1953). The Use of Dimethylformamide as a Solvent in the Preparation of Thiophene Ketones.
-
General Review of Acylation Eyley, S. C. (1991). The Aliphatic Friedel-Crafts Reaction. Comprehensive Organic Synthesis. [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Regioselective Friedel-Crafts Acylation of 2-Methylthiophene with Benzoyl Chloride: Mechanistic Insights and Optimization Strategies
Executive Summary
This technical guide provides an in-depth analysis of the Friedel-Crafts acylation of 2-methylthiophene using benzoyl chloride. By examining the electronic directing effects, catalyst selection, and thermodynamic controls, this whitepaper establishes a robust, self-validating protocol for synthesizing 2-benzoyl-5-methylthiophene (also known as (5-methylthiophen-2-yl)(phenyl)methanone). This transformation is a critical step in the synthesis of photochromic diarylethenes, organic semiconductors, and antiviral pharmaceuticals.
Mechanistic Rationale & Regioselectivity
The Friedel-Crafts acylation of thiophene derivatives is governed by the inherent electron-rich nature of the heteroaromatic ring. Thiophene is significantly more reactive toward electrophilic aromatic substitution (EAS) than benzene.
When substituting 2-methylthiophene, the regioselectivity is dictated by a synergistic directing effect :
-
Heteroatom Directing Effect: The sulfur atom stabilizes the adjacent positive charge in the Wheland intermediate through resonance, making the
-positions (C-2 and C-5) the kinetically favored sites for electrophilic attack. -
Substituent Directing Effect: The C-2 position is sterically blocked by the methyl group. Furthermore, the methyl group is weakly electron-donating via hyperconjugation, which enriches the electron density of the
-system, specifically activating the C-5 position.
Consequently, the electrophilic attack by the acylium ion occurs almost exclusively at the C-5 position, yielding 2-benzoyl-5-methylthiophene.
Fig 1: Mechanistic pathway of the regioselective Friedel-Crafts acylation at the C-5 position.
Catalyst Selection & Causality
The choice of catalyst dictates the reaction kinetics, overall yield, and environmental footprint.
-
Aluminum Chloride (AlCl3): The traditional and most effective Lewis acid for this transformation. AlCl3 coordinates with the carbonyl oxygen of benzoyl chloride to generate a highly reactive acylium ion (
). Because the newly formed ketone product also coordinates strongly with AlCl3 (deactivating the catalyst), a full stoichiometric amount (typically 1.0 to 1.2 equivalents) is strictly required to drive the reaction to completion . -
Solid Acids (e.g., Zeolite HBEA): Recent green chemistry initiatives have explored solid catalysts like HBEA or metal-exchanged zeolites to prevent the generation of hazardous aluminum waste. While effective for simple arenes, their rigid pore structures can limit the diffusion of bulky acylating agents, often requiring higher temperatures and yielding lower conversions compared to homogeneous Lewis acids .
Quantitative Data Summary
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AlCl3 (1.0 eq) | Dichloromethane (DCM) | 0 to 25 | 2.0 | 95 | Madia et al. |
| AlCl3 (excess) | Carbon Disulfide (CS2) | Reflux | 4.0 | 81 | Arnold et al. |
| HBEA Zeolite | 1,2-Dichloroethane | Reflux | 3.0 | 52–58* | Sartori et al. |
*Note: Yield reported for the analogous acylation of 2-methylthiophene with p-nitrocarboxylic acid derivatives, illustrating the general efficiency drop when substituting homogeneous Lewis acids with solid-acid catalysts.
Experimental Workflow & Protocol
To ensure high fidelity and trustworthiness, the following protocol represents a self-validating system utilizing AlCl3 in dichloromethane (DCM). DCM is chosen as the solvent because it is non-coordinating, dissolves the acylium-AlCl3 complex effectively, and has a low boiling point for easy removal.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet. Add anhydrous AlCl3 (0.7 mmol, 1.0 eq) to anhydrous DCM (10 mL) and cool the suspension to 0 °C using an ice bath.
-
Acylium Generation: Add benzoyl chloride (0.7 mmol, 1.0 eq) dropwise to the AlCl3 suspension. Stir for 15 minutes at 0 °C to allow the complete formation of the acylium ion complex.
-
Electrophilic Attack: Slowly add 2-methylthiophene (0.7 mmol, 1.0 eq) to the mixture. Causality note: Thiophenes are sensitive to strong Lewis acids and can polymerize. The slow addition at 0 °C controls the exotherm and kinetically traps the mono-acylated product, preventing acid-catalyzed oligomerization.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1) until the starting material is consumed.
-
Quenching & Work-up: Carefully quench the reaction by pouring the mixture into 40 mL of ice-cold water to hydrolyze the aluminum-ketone complex. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with saturated NaHCO3, then brine, and dry over anhydrous MgSO4.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via vacuum distillation (b.p. 130 °C at 0.06 mmHg) or silica gel column chromatography to afford 2-benzoyl-5-methylthiophene as a pale-yellow solid/oil .
Fig 2: Step-by-step experimental workflow for the synthesis of 2-benzoyl-5-methylthiophene.
Analytical Validation & Troubleshooting
A self-validating protocol requires rigorous analytical confirmation to ensure the structural integrity of the synthesized molecule.
-
Spectroscopic Markers (1H NMR in CDCl3): The success of the C-5 regioselective attack is confirmed by the presence of two distinct doublets in the aromatic thiophene region (typically around
6.8 and 7.5 ppm) with a coupling constant of J ≈ 3.5–4.0 Hz. This coupling pattern is characteristic of the H-3 and H-4 protons on a 2,5-disubstituted thiophene. The methyl group will appear as a sharp singlet near 2.5 ppm . -
Troubleshooting Regioisomers: If a mixture of regioisomers (e.g., C-3 acylation) is observed during NMR analysis, it indicates that the reaction temperature spiked during the addition phase, leading to thermodynamic rather than kinetic control. To resolve this, ensure strict adherence to 0 °C during the introduction of 2-methylthiophene and decrease the addition rate.
References
-
Title: The Photochemical Reactivity of Some Benzoylthiophenes. III. The Effect of an Adjacent Methyl Group on the Excited State Reactivity of 2-Benzoylthiophene Source: Canadian Journal of Chemistry URL: [Link]
-
Title: In Vitro Antiviral Activity of New Oxazoline Derivatives as Potent Poliovirus Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]
Preparation and Characterization of (5-Methylthiophen-2-yl)(phenyl)methanone: A Comprehensive Technical Guide
Introduction
(5-Methylthiophen-2-yl)(phenyl)methanone (also known as 2-benzoyl-5-methylthiophene) is a structurally significant aryl-thienyl ketone. The molecule features a planar thiophene ring connected to a phenyl ring via a carbonyl linkage, a structural framework highly valued in medicinal chemistry and materials science[1]. The presence of the methyl substituent at the 5-position of the thiophene ring introduces unique electronic modulation and steric parameters, influencing both the molecule's reactivity and its interactions with biological targets compared to unsubstituted analogs[1].
This whitepaper provides an in-depth technical guide on the synthesis, mechanistic causality, and physicochemical characterization of this compound, designed for researchers and drug development professionals.
Synthetic Methodologies and Mechanistic Causality
The most robust and scalable method for synthesizing (5-Methylthiophen-2-yl)(phenyl)methanone is the Friedel-Crafts acylation of 2-methylthiophene with benzoyl chloride[1].
Expertise & Experience: The Causality of Reaction Design
In unsubstituted thiophene, electrophilic aromatic substitution strongly favors the 2-position (the
When utilizing 2-methylthiophene, the 2-position is already occupied by a methyl group. The methyl group acts as an electron-donating group (EDG) via hyperconjugation, which activates the thiophene ring and strongly directs the incoming electrophile to the other available
The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is the standard, highly potent catalyst for Friedel-Crafts acylations[3], thiophene rings are sensitive to strong Lewis acids and can undergo unwanted polymerization. Therefore, strict temperature control (0 °C to room temperature) is mandatory. The initial benzoylthiophene product is deactivated by the electron-withdrawing carbonyl group, which effectively prevents unwanted polyacylation[2][4].
Caption: Mechanistic pathway of the regioselective Friedel-Crafts acylation forming the target ketone.
Experimental Protocol: Self-Validating Synthesis Workflow
To ensure scientific integrity and reproducibility, the following step-by-step protocol incorporates built-in validation checkpoints to prevent common failure modes such as catalyst quenching or substrate polymerization.
Materials Required:
-
2-Methylthiophene (1.0 equiv)
-
Benzoyl chloride (1.05 equiv)
-
Anhydrous Aluminum chloride (AlCl₃, 1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous flow of dry nitrogen. Causality: AlCl₃ is highly sensitive to moisture; any residual water will violently quench the catalyst and halt the generation of the acylium ion[2].
-
Reagent Mixing: Dissolve 2-methylthiophene and benzoyl chloride in anhydrous CH₂Cl₂. Cool the mixture to 0 °C using an ice-water bath. Validation Check: The solution must remain clear; cloudiness indicates moisture contamination.
-
Catalyst Addition: Add anhydrous AlCl₃ in small portions over 30 minutes. Causality: Slow addition controls the exothermic generation of the acylium ion, preventing localized heating that could polymerize the electron-rich thiophene ring[3].
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1).
-
Quenching: Carefully pour the dark reaction mixture into a beaker containing crushed ice and 1 M HCl. Causality: The acidic quench is required to break the strong complex formed between the Lewis acid and the newly formed carbonyl oxygen, liberating the free ketone[4].
-
Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine, then dry over anhydrous MgSO₄.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude product via vacuum distillation. The pure compound distills at approximately 130 °C at 0.06 mmHg[5].
Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.
Physicochemical Characterization and Data Presentation
Accurate characterization is paramount for verifying the structural integrity of the synthesized compound. The methyl group significantly influences both the physical properties and the spectroscopic signatures[1][5].
Quantitative Physicochemical and Spectroscopic Data
| Property / Parameter | Value / Description | Reference |
| Molecular Formula | C₁₂H₁₀OS | [1] |
| Molecular Weight | 202.27 g/mol | [1] |
| Physical State | Liquid at room temperature | [5] |
| Boiling Point | 130 °C at 0.06 mmHg (334.1 °C at 760 mmHg) | [1],[5] |
| LogP (Predicted) | 3.24 | [1] |
| UV Absorption ( | 253 nm ( | [5] |
| IR Spectroscopy ( | 1630 cm⁻¹ (C=O stretch), 1450, 1295, 710 cm⁻¹ | [5] |
Spectroscopic Insights:
The ultraviolet absorption spectrum is a composite of transitions involving the benzoyl and thienyl chromophores. The
Photochemical Reactivity and Advanced Applications
Beyond its role as a stable building block, the ketone moiety in (5-Methylthiophen-2-yl)(phenyl)methanone exhibits fascinating photochemical reactivity. The lowest excited triplet state is assigned as a
When subjected to ultraviolet irradiation, the polarized carbon-oxygen double bond becomes highly reactive. Unlike some ortho-methyl substituted benzoylthiophenes that undergo rapid intramolecular hydrogen abstraction (photoenolization) leading to deuterium exchange, the 5-methyl derivative does not possess a methyl group adjacent to the carbonyl. Therefore, its primary photochemical pathway involves photocycloaddition reactions (such as the Paternò-Büchi reaction) with olefins to form oxetanes[5][6]. This unique reactivity profile makes it a subject of interest in photopolymerization and the synthesis of complex spiro-heterocycles.
References
-
[3] Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Source: Master Organic Chemistry. URL:[Link]
-
[4] Title: Friedel-Crafts Acylation. Source: Organic Chemistry Portal. URL:[Link]
-
[6] Title: The Photochemical Reactivity of Some Benzoylthiophenes. III. The Effect of an Adjacent Methyl Group on the Excited State Reactivity of 2-Benzoylthiophene. Source: Canadian Science Publishing. URL:[Link]
-
[5] Title: The Photochemical Reactivity of Some Benzoylthiophenes. 111. The Effect of an Adjacent Methyl Group on the Excited State. Source: Canadian Science Publishing. URL:[Link]
Sources
- 1. (5-Methylthiophen-2-yl)(phenyl)methanone | 27049-94-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Spectroscopic Elucidation and Analytical Workflows for (5-Methylthiophen-2-yl)(phenyl)methanone
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
The unambiguous structural characterization of synthetic intermediates is a foundational pillar of modern drug development and materials science. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for (5-Methylthiophen-2-yl)(phenyl)methanone . By detailing not only the quantitative data but the mechanistic causality behind the analytical workflows, this guide serves as a robust framework for researchers conducting structural validation.
Structural Context and Chemical Significance
(5-Methylthiophen-2-yl)(phenyl)methanone (Chemical Formula:
The presence of the electron-donating methyl group at the 5-position of the thiophene ring introduces steric hindrance and alters the molecule's electronic properties, directly modulating its reactivity compared to unsubstituted analogs[1]. This electronic modulation is highly visible across all spectroscopic modalities, particularly in the deshielding effects observed in NMR and the resonance-shifted carbonyl stretching frequencies in FT-IR[2].
Orthogonal spectroscopic workflow for the structural validation of synthetic compounds.
Spectroscopic Profiling: Data Synthesis and Causality
The following tables consolidate the expected spectroscopic parameters for (5-Methylthiophen-2-yl)(phenyl)methanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Table 1:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|
| 2.55 | Singlet (s) | 3H | - | Thiophene-
Table 2:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|
| 16.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis confirms the presence of the critical functional groups. Because the carbonyl group is flanked by two aromatic systems, extensive pi-conjugation lowers the force constant of the C=O double bond. Consequently, the carbonyl stretch is observed at 1630 cm⁻¹, significantly lower than the 1715 cm⁻¹ typical of isolated aliphatic ketones[2].
Table 3: Key FT-IR Peak Assignments (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment / Vibrational Mode |
|---|---|---|
| 3060 | Weak | Aromatic C-H stretch |
| 2920, 2850 | Weak | Aliphatic C-H stretch (Methyl group) |
| 1630 | Strong | Conjugated C=O stretch[2] |
| 1450 | Medium | Aromatic C=C stretch[2] |
| 1295 | Strong | C-CO-C asymmetric stretch[2] |
| 710 | Strong | C-H out-of-plane bending (Aromatic rings)[2] |
Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV yields a robust molecular ion (
Table 4: EI-MS Fragmentation Data (70 eV)
| m/z | Relative Abundance (%) | Ion Identity | Loss Pathway |
|---|
| 202 | ~50 |
Primary electron ionization (EI) mass spectrometry fragmentation pathways at 70 eV.
Experimental Workflows and Self-Validating Protocols
To ensure the highest degree of scientific integrity, the following methodologies are designed as self-validating systems. Every step incorporates internal checks to eliminate artifacts and ensure reproducibility.
NMR Sample Preparation and Acquisition
-
Solvent Selection & Locking: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (
). is selected because it lacks interfering proton signals and provides a stable deuterium lock signal, preventing magnetic field drift during the acquisition period. -
Internal Standardization: Ensure the
contains 0.03% v/v Tetramethylsilane (TMS). The TMS signal is electronically calibrated to exactly 0.00 ppm, serving as an internal zero-point reference to validate the accuracy of all subsequent chemical shifts. -
Shimming & Tuning: Insert the NMR tube into the probe. Automatically tune and match the probe to the specific impedance of the sample. Perform rigorous gradient shimming on the Z-axis to optimize the Free Induction Decay (FID) profile, ensuring sharp, symmetrical peaks with baseline resolution.
-
Acquisition: Acquire
data using a standard 30-degree pulse sequence with a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation between scans.
FT-IR Analysis Protocol (ATR Method)
-
Background Subtraction (Self-Validation): Prior to sample introduction, collect a single-beam background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal. This critical step automatically subtracts ambient
and atmospheric water vapor from the final spectrum. -
Sample Application: Apply 1-2 mg of the neat solid compound directly onto the ATR crystal. ATR is preferred over traditional KBr pelleting as it is non-destructive and eliminates moisture-induced spectral artifacts in the 3200-3600 cm⁻¹ region.
-
Compression & Acquisition: Lower the pressure anvil to ensure intimate contact between the crystal and the sample. Acquire 32 co-added scans at a resolution of 4 cm⁻¹ to maximize the signal-to-noise ratio.
GC-MS Workflow for Fragmentation Analysis
-
System Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). This standardizes the mass-to-charge (m/z) axis and optimizes lens voltages to ensure uniform resolution across the 50-500 Da mass range.
-
Ionization Standardization: Set the Electron Ionization (EI) source to exactly 70 eV. This specific kinetic energy is universally standardized because it maximizes ionization efficiency while generating reproducible fragmentation patterns that can be directly cross-referenced against NIST spectral libraries.
-
Injection & Separation: Inject 1 µL of a 100 ppm solution (in GC-grade hexane) into the inlet (split ratio 1:50). Elute through a non-polar capillary column (e.g., HP-5MS) using a temperature gradient to ensure the compound enters the high-vacuum MS source as a pure, isolated vapor.
References
- Title: (5-Methylthiophen-2-yl)(phenyl)
- Title: The Photochemical Reactivity of Some Benzoylthiophenes. III.
Sources
The Thienyl Ketone Scaffold: Physicochemical Profiling & Synthetic Utility
Executive Summary
The thienyl ketone moiety represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for phenyl ketones. While offering similar steric bulk to benzene, the thiophene ring introduces unique electronic properties—specifically high electron density and the capacity for specific non-covalent interactions (e.g., sulfur-aromatic interactions). This guide provides a technical deep-dive into the physicochemical behavior, synthetic accessibility, and metabolic profile of substituted thienyl ketones, designed for application scientists and medicinal chemists.
Part 1: Electronic Architecture & Substituent Effects
Thiophene vs. Benzene: The Bioisosteric Divergence
While often used interchangeably with phenyl rings, the thiophene ring in a ketone scaffold exerts a stronger electron-donating effect via resonance (+M effect) than a benzene ring. The sulfur atom’s lone pair actively participates in the
Key Physicochemical Consequence: In a thienyl ketone, the carbonyl carbon is less electrophilic than in a corresponding phenyl ketone. The strong resonance donation from the thiophene ring increases the single-bond character of the carbonyl bond.
-
Hammett Correlation: Substituents on the thiophene ring follow Hammett linear free-energy relationships, but standard
and constants derived from benzene often require correction.-
2-Position (
): Correlates closely with para-benzene substituents but with higher sensitivity to resonance effects. -
3-Position (
): Correlates with meta-benzene substituents.
-
Regioselectivity Logic
The electron-rich nature of thiophene dictates that electrophilic aromatic substitution (EAS), such as Friedel-Crafts acylation, occurs preferentially at the 2-position (
-
Mechanism: Attack at C2 yields a sigma complex stabilized by three resonance structures (including one where sulfur bears the positive charge). Attack at C3 yields only two resonance structures.
-
Implication: Synthesizing 3-thienyl ketones requires indirect methods (e.g., lithiation of 3-bromothiophene) or blocking the 2-position.
Part 2: Spectroscopic Characterization
Accurate identification relies on distinguishing the thienyl moiety from phenyl analogs.
Infrared (IR) Spectroscopy
The "super-aromatic" donation lowers the carbonyl stretching frequency (
| Scaffold Type | Electronic Rationale | |
| Aliphatic Ketone | No conjugation; pure double bond character. | |
| Phenyl Ketone | Conjugation lowers bond order. | |
| 2-Thienyl Ketone | Stronger +M effect from S-atom further reduces bond order. |
Nuclear Magnetic Resonance (NMR)
The coupling constants (
-
-Protons (H2, H5): Typically appear downfield (
7.4–7.8 ppm). -
-Protons (H3, H4): Typically appear upfield (
6.9–7.2 ppm). -
Diagnostic Coupling:
- (Critical for distinguishing isomers)
Part 3: Synthetic Protocol (Friedel-Crafts Acylation)
Objective: Synthesis of 2-acetylthiophene (and substituted analogs). Self-Validating Logic: The protocol uses a stoichiometry that accounts for the Lewis acid complexing with the product carbonyl, preventing incomplete conversion.
Reagents & Setup
-
Substrate: Thiophene (or substituted derivative).
-
Acylating Agent: Acetyl chloride (1.1 eq).
-
Catalyst: Tin(IV) chloride (
) or Aluminum chloride ( ) (1.2 eq). Note: is milder and preferred for sensitive substrates to avoid polymerization. -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
Step-by-Step Workflow
-
Preparation: Flame-dry a 3-neck round bottom flask under
atmosphere. -
Lewis Acid Activation: Dissolve
in DCM at . Add Acetyl Chloride dropwise.-
Observation: Evolution of HCl gas (bubbler check). Formation of the acylium ion complex.
-
-
Addition: Add Thiophene dropwise, maintaining temp
.-
Causality: Low temperature prevents polymerization of the electron-rich thiophene ring.
-
-
Reaction: Warm to RT and stir for 2 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexane).
-
Quenching (Critical): Pour mixture over crushed ice/HCl.
-
Why? Breaks the strong
-Ketone complex.
-
-
Isolation: Extract with DCM, wash with
(remove acid), brine, and dry over .
Visualization: Synthetic Decision Logic
Caption: Decision tree for the synthesis of substituted thienyl ketones, highlighting regioselectivity constraints.
Part 4: Biological Implications & Metabolic Stability[4]
The thienyl ketone scaffold is not metabolically inert. Researchers must screen for "Bioactivation," a process where the thiophene ring is oxidized to reactive intermediates.
The S-Oxidation Liability
Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2) can oxidize the thiophene sulfur.
-
Step 1: Oxidation to Thiophene S-oxide .
-
Step 2: This intermediate is not aromatic and acts as a diene.
-
Step 3: It can function as a Michael Acceptor, reacting with nucleophiles (e.g., Glutathione or protein residues), leading to hepatotoxicity.
Mitigation Strategy:
-
Substitution: Placing bulky groups (e.g., Cl, Me) at the 5-position blocks the metabolic attack or sterically hinders the approach of CYPs.
-
Electron Withdrawal: Adding EWGs to the ring reduces the electron density, making the sulfur less prone to oxidation.
Visualization: Metabolic Bioactivation Pathway
Caption: Metabolic fate of the thienyl moiety. S-oxidation creates electrophiles that must be detoxified by Glutathione (GSH).
Part 5: Physicochemical Data Summary
| Property | Thiophene Analog | Benzene Analog | Impact on Drug Design |
| LogP | ~1.81 (Unsubstituted) | ~2.13 | Thiophene is slightly less lipophilic, improving solubility. |
| Aromaticity | High (Resonance Energy ~29 kcal/mol) | Very High (~36 kcal/mol) | Thiophene is more reactive to electrophiles. |
| H-Bonding | Weak Acceptor (S atom) | None | Sulfur can engage in S...H-O interactions. |
| Metabolic Risk | Moderate (S-oxidation) | Low (Epoxidation rare) | Requires "Metabolic Soft Spot" screening. |
References
-
Regioselectivity in Thiophene Acylation: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Friedel-Crafts Methodology: Anderson, H. J.; Aldrich, P. E. "The Friedel-Crafts Acylation of Thiophene."[1][2][3][4] Can. J. Chem.1960 , 38, 2550.
-
Metabolic Activation: Dansette, P. M., et al. "Bioactivation of Thiophene-Containing Drugs." Chem. Res. Toxicol.2005 , 18, 1575.
- Spectroscopic Properties: Silverstein, R. M.; Webster, F. X. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley, 2005. (Standard Reference for IR/NMR shifts).
-
Bioisosterism: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem.2011 , 54, 2529.
Sources
Pharmacological Relevance and Synthetic Utility of (5-Methylthiophen-2-yl)(phenyl)methanone: A Technical Guide
Executive Summary & Structural Significance
(5-Methylthiophen-2-yl)(phenyl)methanone, commonly referred to as 2-benzoyl-5-methylthiophene, is a highly versatile heterocyclic scaffold that bridges the domains of medicinal chemistry, materials science, and photochemistry[1]. The molecule features a planar thiophene ring connected to a phenyl ring via a ketone linkage.
From a mechanistic perspective, the pharmacological and chemical utility of this compound is dictated by a "push-pull" electronic system. The 5-methyl group acts as an electron-donating, activating moiety, while the 2-benzoyl group is strongly electron-withdrawing and deactivating[1]. This precise electronic balance dictates its regioselectivity (directing subsequent electrophilic attacks to the C4 position) and makes the polarized carbonyl carbon highly susceptible to nucleophilic attack, serving as the primary site for derivatization into biologically active oxime ethers and thiosemicarbazones[1].
Table 1: Physicochemical & Pharmacokinetic Predictors
Understanding the baseline physicochemical properties is critical for predicting the compound's behavior in biological systems and designing synthetic routes[1].
| Property | Value | Implication for Drug Design |
| Molecular Formula | C12H10OS | Low molecular weight favors oral bioavailability. |
| Molecular Weight | 202.27 g/mol | Well within Lipinski's Rule of 5 (MW < 500). |
| LogP (Predicted) | 3.24 | Optimal lipophilicity for membrane permeability. |
| Melting Point | 24 °C | Liquid/low-melting solid at room temperature. |
| Boiling Point | 334.1 °C (at 760 mmHg) | High thermal stability for rigorous reaction conditions. |
| Density | 1.2 g/cm³ | Standard for halogen-free aromatic heterocycles. |
Core Pharmacological Applications
While (5-Methylthiophen-2-yl)(phenyl)methanone is rarely administered as a final therapeutic agent, it is a highly privileged building block. Derivatization of its ketone moiety or structural analogs yields potent pharmacological modulators.
Antitumor and Anti-Platelet Agents (Oxime Ethers)
Condensation of the ketone moiety with hydroxylamines yields oxime ethers. Benzoylthiophene oxime ethers have demonstrated significant biological activities, including anti-aggregating activity against platelets, as well as potent antibacterial and anti-inflammatory effects[2]. Furthermore, related thiophene oxime derivatives have shown marked antitumor efficacy by reducing the viability of cancer cell lines (such as HeLa and MCF-7)[2]. The causality behind this activity lies in the oxime ether linkage, which provides enhanced metabolic stability compared to the parent ketone, while the added functional groups (e.g., morpholinoethyl moieties) optimize target binding and cellular uptake.
Antimicrobial Agents (Thiosemicarbazone Metal Complexes)
Reacting the core scaffold with thiosemicarbazide yields bidentate ligands that readily chelate transition metals. Studies have shown that Co(II) complexes of 2-benzoylthiophene thiosemicarbazones exhibit significantly higher antimicrobial and antifungal activity than the free ligands[3]. Mechanistic Causality: This enhancement is explained by Tweedy's chelation theory. Chelation reduces the polarity of the Co(II) ion by partially sharing its positive charge with the donor groups of the ligand. This increases the lipophilicity of the entire complex, facilitating its permeation through the lipid layers of bacterial cell membranes, leading to cellular disruption[3].
Allosteric Modulation of the Adenosine A1 Receptor (A1AR)
Although utilizing an isomeric scaffold (2-amino-3-benzoylthiophenes), the benzoylthiophene class is famous for providing the first Positive Allosteric Modulators (PAMs) for G protein-coupled receptors (GPCRs), such as PD 81,723[4]. Mechanistic Causality: Orthosteric A1AR agonists often fail in clinical trials due to on-target side effects like bradycardia and hypotension. Benzoylthiophene PAMs solve this by binding to a topographically distinct allosteric site—unexpectedly located on the receptor's outer surface in contact with the phospholipid bilayer[5]. They do not activate the receptor directly but stabilize the active conformation, decreasing the rate of endogenous agonist dissociation[4]. This provides exquisite spatial and temporal selectivity, offering cardioprotection without systemic toxicity.
Table 2: Pharmacological Activity of Benzoylthiophene Derivatives
| Derivative Class | Primary Reagent | Pharmacological Target/Effect | Coordination/Binding |
| Oxime Ethers | Hydroxylamines | Antitumor (HeLa, MCF-7), Anti-platelet | Covalent target binding |
| Thiosemicarbazones | Thiosemicarbazide | Antimicrobial, Antifungal | Bidentate (N, S) |
| Co(II) Complexes | Co(II) salts + Ligand | Enhanced antimicrobial | Octahedral[Co(L2)X2] |
| 2-Amino-3-benzoylthiophenes | Gewald Reaction | A1AR Positive Allosteric Modulator | Lipid-facing allosteric site |
Visualizing Pathways and Mechanisms
Fig 1. Divergent synthetic and photochemical pathways of the core scaffold.
Fig 2. Coordination and antimicrobial mechanism of Co(II) thiosemicarbazone complexes.
Experimental Workflows & Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.
Protocol 1: Synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone via Friedel-Crafts Acylation
This method utilizes electrophilic aromatic substitution, driven by the activating nature of the 5-methyl group on the thiophene ring[6].
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 2-methylthiophene (0.1 mol) and benzoyl chloride (0.1 mol) in 500 mL of anhydrous carbon disulfide (CS₂).
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 0.22 mol) in small portions over 1 hour[6].
-
Self-Validation Checkpoint: The formation of a deep orange/red colored complex upon the addition of AlCl₃ confirms the generation of the highly reactive acylium ion intermediate.
-
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours[6]. Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the starting material spot disappears, replaced by a strongly UV-active product spot.
-
Quenching & Extraction: Pour the reaction mixture carefully onto 500 g of crushed ice to hydrolyze the aluminum complex[6]. Separate the organic layer. Extract the aqueous layer with additional CS₂ (500 mL).
-
Purification: Wash the combined organic layers with 10% NaOH (250 mL) to remove unreacted benzoic acid, followed by water (250 mL). Dry over anhydrous Na₂SO₄, evaporate the solvent, and purify via vacuum distillation (b.p. 130 °C at 0.06 mm Hg) to yield the pure ketone (approx. 81% yield)[6].
-
Self-Validation Checkpoint: FTIR analysis must show a strong, sharp carbonyl (C=O) stretching peak at ~1630 cm⁻¹[6].
-
Protocol 2: Synthesis of Co(II) Thiosemicarbazone Complexes (Antimicrobial Agents)
This protocol converts the core scaffold into a bidentate ligand, followed by metal chelation[3].
-
Ligand Synthesis: Reflux (5-Methylthiophen-2-yl)(phenyl)methanone with an equimolar amount of thiosemicarbazide in absolute ethanol for 7-8 hours. Adjust the pH to 3-4 using glacial acetic acid to catalyze the condensation[3].
-
Ligand Isolation: Cool the mixture to induce precipitation. Filter, wash with cold ethanol, and recrystallize.
-
Self-Validation Checkpoint: The C=O peak at 1630 cm⁻¹ in the FTIR spectrum must disappear, replaced by a C=N (imine) stretch at ~1610 cm⁻¹.
-
-
Complexation: Dissolve the synthesized ligand in ethanol and add an equimolar amount of a Co(II) salt (e.g., CoCl₂·6H₂O). Reflux for an additional 4 hours.
-
Isolation of Complex: Filter the resulting colored precipitate, wash with ethanol and diethyl ether, and dry in a vacuum desiccator[3].
-
Self-Validation Checkpoint: The C=N stretch in the FTIR spectrum should shift to a lower frequency (~1580 cm⁻¹), indicating successful coordination of the azomethine nitrogen to the metal center. Magnetic susceptibility measurements should yield a magnetic moment of ~3.8 - 4.2 BM, confirming three unpaired electrons and a high-spin octahedral geometry[3].
-
References
-
Benchchem. Structural Significance and Fundamental Chemical Properties in Research Contexts.1
-
Canadian Science Publishing. The Photochemical Reactivity of Some Benzoylthiophenes. 111. The Effect of an Adjacent Methyl Group on the Excited State.6
-
National Center for Biotechnology Information (PMC). The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents.2
-
NPAA. Study of Coordination Mode of Bidentate Ligands Derivative of 2-Benzoylpyridine Thiosemicarbazone, 2-Benzoylpyridine semicarbazone, and 2-Benzoyl thiophene thiosemicarbazone and their Co(II) complexes.3
-
Frontiers in Pharmacology. Small molecule allosteric modulation of the adenosine A1 receptor.4
-
ACS Medicinal Chemistry Letters. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators.5
Sources
- 1. (5-Methylthiophen-2-yl)(phenyl)methanone | 27049-94-1 | Benchchem [benchchem.com]
- 2. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Coordination Mode of Bidentate Ligands Derivative of 2-Benzoylpyridine Thiosemicarbazone, 2-Benzoylpyridine semicarbazone, and 2-Benzoyl thiophene thiosemicarbazone and their Co(II) complexes : Synthesis, Characterization, and their Biological Ac – International Journal of Therapeutic Applications [npaa.in]
- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Exploring the Electronic Structure of Aryl Thiophene Ketones: A Technical Guide for Drug Development
Executive Summary & Pharmacological Rationale
Aryl thiophene ketones—molecules featuring a planar thiophene ring connected to a phenyl ring via a ketone linkage—represent a highly privileged scaffold in modern medicinal chemistry and materials science[1]. Thiophene is universally recognized as a potent multitargeted pharmacological scaffold and serves as a classical bioisostere for benzene[2].
However, replacing a benzene ring with a thiophene ring is not merely a structural swap; it fundamentally alters the molecule's electronic architecture. The sulfur atom within the thiophene ring participates in
This technical guide explores the causality between the electronic structure of aryl thiophene ketones and their macroscopic properties, providing self-validating protocols for their computational and empirical characterization.
The Electronic Architecture: Frontier Molecular Orbitals (FMOs)
The electronic structure of a molecule dictates its chemical and physical properties[1]. In aryl thiophene ketones, the ketone linker acts as an electron-withdrawing bridge that enforces a degree of planarity, facilitating extended
The most critical parameters for assessing the kinetic stability and chemical reactivity of these molecules are the Frontier Molecular Orbitals (FMOs):
-
Highest Occupied Molecular Orbital (HOMO): Dictates the molecule's ability to donate electrons. In thiophene derivatives, the HOMO is typically distributed over the
-orbitals of the thienyl and phenyl groups[5]. -
Lowest Unoccupied Molecular Orbital (LUMO): Reflects the electron-accepting capability. The electron-withdrawing nature of the ketone linkage often localizes the LUMO heavily on the substituted phenyl-thiophene core[5].
-
Energy Gap (
): The energy difference between the HOMO and LUMO. A narrower gap generally indicates higher chemical reactivity and lower kinetic stability, while a wider gap suggests a more stable, less reactive compound[1].
Logical flow from thiophene bioisosteric replacement to pharmacological outcomes.
Quantitative Electronic Parameters
Density Functional Theory (DFT) calculations provide a wealth of information regarding the electronic transitions that describe the chemical kinetics of these compounds[6]. The table below summarizes the FMO energies and band gaps of various thiophene-containing scaffolds to provide a comparative baseline for researchers.
Table 1: Comparative Electronic Properties of Thiophene Derivatives
| Compound Class | HOMO Energy | LUMO Energy | Energy Gap ( | Key Electronic Feature |
| Aryl Thiophene Ketones (e.g., Bromothiophene derivatives) | N/A | N/A | 3.72 – 4.15 eV | Narrow reactivity differences across structurally related analogs[6]. |
| Thiophene-2-carboxamides | -5.58 to -5.91 eV | -1.99 to -2.73 eV | 3.18 – 3.59 eV | High localization of LUMO on the phenyl thiophene substituent[5]. |
| Thienylfuran Oligomers | ~ -7.00 eV | ~ -4.00 eV | ~ 3.00 eV | Promising threshold for photovoltaic and charge-transfer applications[7]. |
Self-Validating Methodologies for Electronic Characterization
To ensure scientific integrity, both computational and empirical workflows must be designed as self-validating systems. Below are the standard protocols for characterizing the electronic structure of aryl thiophene ketones.
Protocol A: Self-Validating DFT Optimization Workflow
Objective: To compute the ground-state geometry and FMO energies of aryl thiophene ketones. Causality: The B3LYP functional combined with the 6-311G(d,p) basis set is selected because the polarization functions (d,p) are critical for accurately modeling the electron density around the bulky sulfur atom, which possesses diffuse lone pairs.
Step-by-Step Methodology:
-
Initial Geometry Construction: Build the aryl thiophene ketone structure using a molecular builder. Ensure the initial torsion angle around the ketone linker is set to approximate planarity to allow for initial
-conjugation. -
Geometry Optimization: Run the optimization at the B3LYP/6-311G(d,p) level to find the lowest energy conformation.
-
Self-Validation (Frequency Analysis): Immediately perform a vibrational frequency calculation on the optimized geometry.
-
Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum. If an imaginary frequency is present, the structure is a transition state; you must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.
-
-
TD-DFT Calculation: Perform Time-Dependent DFT (TD-DFT) on the validated ground-state geometry to calculate vertical excitation energies.
-
FMO Extraction: Extract the HOMO and LUMO energies and calculate the band gap (
).
Self-validating computational workflow for determining electronic structure.
Protocol B: Empirical Spectroscopic Validation (UV-Vis)
Objective: To empirically validate the computationally predicted electronic transitions.
Causality: UV-Vis spectroscopy measures the energy required to promote an electron from the HOMO to the LUMO. The experimental
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the synthesized aryl thiophene ketone in spectroscopic-grade ethanol to a concentration of
M.-
Causality: A highly dilute solution prevents excimer formation and aggregation-induced spectral shifts, ensuring the measurement reflects single-molecule electronic states.
-
-
Self-Validation (Baseline Correction): Record a baseline spectrum using pure ethanol in matched quartz cuvettes.
-
Validation Check: The baseline must be entirely flat (Absorbance < 0.01) across the 200–800 nm range. Any deviation indicates solvent contamination or cuvette mismatch, which will invalidate the sample reading.
-
-
Measurement: Scan the sample from 200 nm to 800 nm.
-
Data Correlation: Convert the experimental
to electron volts (eV) using the Planck-Einstein relation ( ) and compare it against the computational to validate the theoretical model.
Conclusion
The exploration of the electronic structure of aryl thiophene ketones bridges the gap between quantum mechanics and macroscopic pharmacological efficacy. By utilizing self-validating DFT protocols paired with rigorous empirical spectroscopy, researchers can map the HOMO/LUMO energy gaps that dictate a molecule's reactivity[1]. Because the thiophene ring acts as a highly tunable bioisostere[2], mastering its electronic properties allows drug development professionals to rationally design compounds with optimized binding affinities and metabolic profiles.
References
- (5-Methylthiophen-2-yl)(phenyl)methanone - Benchchem: Electronic Structure and Molecular Orbital Analysis, Benchchem,
- 110-02-1 | MFCD00005413 | Thiophene - A2B Chem, A2B Chem,
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Thiophene derivatives: A potent multitargeted pharmacological scaffold | Request PDF, ResearchG
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties - arXiv, arXiv,
- Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC, NIH,
Sources
- 1. (5-Methylthiophen-2-yl)(phenyl)methanone | 27049-94-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]
Engineering Photophysics: The Mechanistic and Photochemical Behavior of Thiophene Derivatives in Advanced Photosensitization
Executive Summary
The rational design of organic photosensitizers (PS) is a cornerstone of modern photochemistry, driving innovations in photocatalysis, triplet-triplet annihilation upconversion (TTA-UC), and photodynamic therapy (PDT). Among the structural motifs available to synthetic chemists, thiophene—a five-membered, sulfur-containing aromatic heterocycle—has emerged as a highly tunable photophysical engine. As a Senior Application Scientist, I approach thiophene not merely as a structural bridge, but as a functional modulator of excited-state dynamics. This whitepaper dissects the causality behind thiophene's ability to drive intersystem crossing (ISC), its role in singlet oxygen (
The Photophysical Engine: Intersystem Crossing (ISC) Dynamics
The primary hurdle in designing heavy-atom-free or minimally halogenated photosensitizers is overcoming the spin-forbidden nature of the transition from a singlet excited state (
First, the sulfur atom within the thiophene ring introduces a moderate intrinsic heavy-atom effect, which enhances spin-orbit coupling compared to purely carbon-based arenes. Second, and more importantly, density functional theory (DFT) and time-dependent DFT (TDDFT) computations reveal that thienyl substituents fundamentally alter the relative singlet and triplet excited-state energy levels[1]. By narrowing the energy gap (
Jablonski diagram of thiophene-enhanced intersystem crossing and Type II energy transfer.
Photochemical Pathways: Exciplex Formation and the Stability Paradox
Once localized in the triplet state, thiophene derivatives act as potent Type II photosensitizers. They undergo collisional energy transfer with ground-state triplet molecular oxygen (
The Stability Paradox: The photochemical generation of
Quantitative Photophysical Profiles
Strategic functionalization of thiophene allows for the precise tuning of optical properties. For example, integrating thiophene into BODIPY or cyclotriphosphazene scaffolds induces significant bathochromic (red) shifts, pushing absorption into the therapeutic window for deep tissue penetration[5]. Furthermore, formulating thiophene-fused dyes into nanoaggregates (e.g., using Pluronic F127) induces J-aggregation, drastically enhancing cellular uptake and
Table 1: Photophysical Parameters of Representative Thiophene-Modified Photosensitizers
| Photosensitizer Scaffold | Structural Modification | Absorption Max (nm) | Singlet Oxygen Yield ( | Target Application |
| Arene Chromophores | Thienyl substitution | ~400–500 | Up to 0.60 | Triplet-triplet annihilation[1] |
| Cyclotriphosphazene | Thiophene + Halogenation | Red-shifted (+20 nm) | Enhanced | In vitro Photodynamic Therapy[5] |
| Naph-BODIPY | Thiophene-fused + | 757 (Nanoaggregates) | ~0.50 | Aqueous Cancer Theranostics[6] |
Self-Validating Experimental Workflows
To empirically validate the photophysical efficiency of newly synthesized thiophene derivatives, precise quantification of singlet oxygen generation is mandatory. As an application scientist, I rely on chemical trapping assays because they provide a self-validating, kinetic readout that is immune to the scattering artifacts common in direct luminescence measurements.
Kinetic workflow for quantifying singlet oxygen quantum yield via DPBF photobleaching.
Protocol: Kinetic Determination of Singlet Oxygen Quantum Yield ( ) via DPBF Photobleaching
Causality Principle: 1,3-diphenylisobenzofuran (DPBF) reacts rapidly and specifically with
Step-by-Step Methodology:
-
Preparation of Equi-absorbing Solutions: Prepare a stock solution of the thiophene derivative (Sample) and a reference standard with a known quantum yield (e.g., Methylene Blue,
= 0.52 in DCM, or Rose Bengal) in an oxygen-saturated solvent. Dilute both solutions until their absorbance at the chosen irradiation wavelength is identical and low (typically ~0.1 OD) to prevent inner-filter effects. -
Introduction of the Trap: Add DPBF stock solution to the cuvette in a dark environment. The final concentration of DPBF should yield an absorbance of ~1.0 at 410 nm.
-
Baseline Acquisition: Record the initial UV-Vis absorption spectrum of the mixture in the dark to establish the baseline absorbance (
). -
Controlled Irradiation: Irradiate the cuvette using a monochromatic LED or laser matched to the photosensitizer's absorption peak. Use precise time intervals (e.g., every 10 to 15 seconds).
-
Kinetic Monitoring: Immediately measure the absorbance at 410 nm (
) after each irradiation interval. Ensure the photosensitizer's own absorption peak remains unchanged to confirm its photostability. -
Data Regression: Plot the natural logarithm of the absorbance ratio,
, against irradiation time ( ). The slope ( ) of this first-order kinetic plot is directly proportional to the rate of singlet oxygen generation. -
Quantum Yield Calculation: Calculate the
of the thiophene derivative using the comparative equation:
Conclusion
The integration of thiophene into organic photosensitizers is a masterclass in applied photophysics. By leveraging its unique ability to modulate singlet-triplet energy gaps and facilitate exciplex-driven energy transfer, researchers can engineer molecules with unprecedented singlet oxygen yields. However, true clinical and industrial translation requires balancing this photochemical power with structural stability—a feat achieved through rigorous computational modeling and self-validating kinetic assays.
References
-
Thiophene BODIPY-substituted cyclotriphosphazene-derived photosensitizers for photodynamic therapy applications New Journal of Chemistry (RSC Publishing) / SSRN URL: [Link]
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach National Library of Medicine (PMC) / ResearchGate URL: [Link]
-
Effect of thiophene substitution on the intersystem crossing of arene photosensitizers SciSpace / Physical Chemistry Chemical Physics URL: [Link]
-
Enhanced Singlet Oxygen Generation in Aggregates of Naphthalene-Fused BODIPY and Its Application in Photodynamic Therapy ACS Applied Bio Materials URL:[Link]
-
Theoretical study of singlet oxygen molecule generation via an exciplex with valence-excited thiophene PubMed / National Library of Medicine URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Theoretical study of singlet oxygen molecule generation via an exciplex with valence-excited thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene BODIPY-substituted cyclotriphosphazene-derived photosensitizers for photodynamic therapy applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Discovery and synthesis of novel thiophene-based molecules
The Thiophene Scaffold in Modern Drug Discovery: From De Novo Synthesis to Late-Stage Functionalization
Executive Summary The thiophene heterocycle—a five-membered, sulfur-containing aromatic ring—is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic profile, polarizability, and geometric properties make it a premier bioisostere for the benzene ring, capable of modulating lipophilicity and target-binding affinity without drastically altering molecular topology. This technical guide explores the rational design, de novo synthesis via the Gewald multicomponent reaction, and late-stage functionalization (LSF) of thiophene-based molecules. Designed for drug development professionals, this whitepaper synthesizes mechanistic theory with field-proven experimental protocols to accelerate structure-activity relationship (SAR) exploration.
Rational Design and Bioisosteric Causality
In drug discovery, the decision to incorporate a thiophene ring is rarely arbitrary. It is driven by specific physicochemical objectives. Thiophene is a classical bioisostere for benzene and furan, but it possesses distinct advantages:
-
Vectorial Geometry: The bond angles in thiophene (C-S-C ≈ 92°) differ from benzene (C-C-C = 120°). This alters the trajectory of substituents, allowing medicinal chemists to fine-tune the spatial orientation of pharmacophores to better fit target binding pockets [1].
-
Electronic Distribution: The sulfur atom contributes two electrons to the aromatic sextet. This makes the ring electron-rich and highly susceptible to electrophilic aromatic substitution, primarily at the C2 and C5 positions.
-
Metabolic Stability and Lipophilicity: The incorporation of sulfur increases the polarizability and lipophilicity (LogP) of the molecule compared to its furan analogs, often enhancing membrane permeability. Furthermore, thiophenes can block specific metabolic liabilities (like rapid CYP450-mediated oxidation) that plague purely carbocyclic rings.
De Novo Synthesis: The Gewald Multicomponent Reaction
While traditional methods like the Paal-Knorr synthesis require harsh acidic conditions to convert 1,4-dicarbonyls into thiophenes, the Gewald Reaction has emerged as the gold standard for synthesizing highly functionalized 2-aminothiophenes [2].
Mechanistic Rationale:
The Gewald reaction is a multicomponent reaction (MCR) that condenses a ketone or aldehyde with an
-
Knoevenagel Condensation: The base catalyzes the condensation of the ketone and the
-cyanoester to form an electrophilic alkylidene intermediate. -
Sulfuration: Elemental sulfur is activated by the base, attacking the
-carbon of the alkylidene. -
Cyclization: Intramolecular cyclization occurs via the attack of the sulfur intermediate onto the nitrile carbon, followed by tautomerization to yield the stable aromatic 2-aminothiophene [3].
This one-pot methodology is favored because of its high atom economy and the ability to introduce diverse functional groups at the C3, C4, and C5 positions simply by varying the starting ketone and cyanoester[4].
Figure 1: Stepwise logical progression and mechanistic pathway of the Gewald multicomponent reaction.
Protocol 1: Standardized Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Self-Validating Rationale: Morpholine is selected as it acts as both the base and the catalyst for the initial Knoevenagel condensation. Ethanol is used as a protic solvent to stabilize the polar intermediates.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-butanone (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add morpholine (10 mmol) dropwise at room temperature. Causality: Slow addition prevents uncontrolled exothermic condensation and minimizes dimerization side-reactions.
-
Sulfuration: Add elemental sulfur (
, 10 mmol equivalent of S) in one portion. -
Reaction: Attach a reflux condenser and heat the mixture to 50–60 °C for 12 hours. Monitor the consumption of the starting materials via TLC (Hexane:Ethyl Acetate, 3:1).
-
Workup: Once complete, cool the mixture to room temperature and pour it into crushed ice-water (50 mL). Causality: The sudden shift in polarity forces the hydrophobic thiophene product to precipitate, while morpholine salts and unreacted cyanoacetate remain in the aqueous phase.
-
Purification: Filter the resulting solid under vacuum, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to yield pure crystalline product. Verify via
NMR (look for the characteristic broad singlet of the protons around 6.0 ppm).
Late-Stage Functionalization (LSF)
To rapidly expand a thiophene library without rebuilding the core de novo, researchers employ Late-Stage Functionalization (LSF). The electron-rich nature of thiophene makes it an excellent candidate for transition-metal-catalyzed cross-coupling and direct C-H activation [5].
Strategic Choice: While traditional Suzuki-Miyaura coupling requires pre-halogenated thiophenes, modern Iridium-catalyzed C-H borylation allows for the direct functionalization of unactivated C-H bonds. The Ir-catalyst typically directs borylation to the most sterically accessible position (usually C5 if C2 is occupied), providing a complementary regioselectivity profile to electrophilic aromatic substitution [6].
Figure 2: Divergent late-stage functionalization pathways for unactivated thiophene scaffolds.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Bromothiophenes
Self-Validating Rationale:
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and
(0.05 mmol, 5 mol%). -
Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1, 5 mL), followed by an aqueous solution of
(2.0 M, 1.5 mL). Causality: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), while ethanol acts as a phase-transfer agent. Degassing is critical to prevent the oxidative homocoupling of the boronic acid. -
Reaction: Seal the tube and heat at 90 °C for 8 hours with vigorous stirring.
-
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (10 mL). Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane) to isolate 2-phenylthiophene.
Pharmacological & Material Data Summary
The strategic deployment of thiophene has resulted in several blockbuster drugs and advanced materials. The table below summarizes the quantitative and qualitative data regarding key thiophene-containing molecules.
| Compound Name | Primary Application | Target / Mechanism of Action | Role of Thiophene Scaffold |
| Clopidogrel | Cardiovascular (Antiplatelet) | P2Y12 receptor antagonist | Bioisosteric replacement for benzene; provides necessary metabolic activation via CYP450 ring-opening. |
| Duloxetine | CNS (Antidepressant) | SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) | Enhances lipophilicity for blood-brain barrier (BBB) penetration; modulates receptor affinity. |
| Olanzapine | CNS (Antipsychotic) | Atypical antipsychotic (D2/5-HT2A antagonist) | Fused thienobenzodiazepine system; dictates the 3D conformation required for multi-receptor binding. |
| Rivaroxaban | Cardiovascular (Anticoagulant) | Factor Xa inhibitor | Chlorothiophene moiety occupies the S1 binding pocket, providing critical halogen-bonding interactions. |
| PEDOT | Materials Science | Conductive Polymer | Poly(3,4-ethylenedioxythiophene) exhibits high conductivity and stability due to electron-rich sulfur delocalization. |
References
-
Hossaini, Z., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Advances, National Center for Biotechnology Information (PMC). Available at:[Link]
-
Revelant, G., et al. "Green methodologies for the synthesis of 2-aminothiophene." Monatshefte für Chemie - Chemical Monthly, National Center for Biotechnology Information (PMC). Available at:[Link]
-
Kaczmarek, J. C., et al. "Thiophene-based lipids for mRNA delivery to pulmonary and retinal tissues." PNAS, National Center for Biotechnology Information (PMC). Available at:[Link]
-
Gotsko, M. D., et al. "Recent Strides in the Transition Metal-Free Cross-Coupling of Haloacetylenes with Electron-Rich Heterocycles in Solid Media." Molecules, National Center for Biotechnology Information (PMC). Available at:[Link]
-
Cheng, C., et al. "Efficient Iridium-catalyzed C-H Functionalization/Silylation of Heteroarenes." Journal of the American Chemical Society, National Center for Biotechnology Information (PMC). Available at:[Link]
Methodological & Application
The Versatile Role of (5-Methylthiophen-2-yl)(phenyl)methanone in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1] Among the vast array of thiophene derivatives, (5-Methylthiophen-2-yl)(phenyl)methanone stands out as a pivotal building block, offering a unique combination of steric and electronic properties that make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the synthesis and diverse applications of (5-Methylthiophen-2-yl)(phenyl)methanone, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone: The Friedel-Crafts Acylation Approach
The most direct and widely employed method for the synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone is the Friedel-Crafts acylation of 2-methylthiophene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice.[2][3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.
The regioselectivity of the acylation is a critical aspect of this synthesis. The acylation of 2-methylthiophene predominantly occurs at the 5-position due to the activating and directing effect of the methyl group, which stabilizes the cationic intermediate formed during the electrophilic attack.[2]
Sources
Application Note: (5-Methylthiophen-2-yl)(phenyl)methanone as a Privileged Scaffold in Drug Discovery
[1]
Executive Summary
Compound: (5-Methylthiophen-2-yl)(phenyl)methanone CAS: 13600-59-4 Synonyms: 2-Benzoyl-5-methylthiophene; Methanone, (5-methyl-2-thienyl)phenyl- Molecular Weight: 202.27 g/mol Physical State: Pale yellow crystalline solid (mp: 86–88 °C)[1]
In modern medicinal chemistry, the 2-aroylthiophene core is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. (5-Methylthiophen-2-yl)(phenyl)methanone serves as a critical "Hub Intermediate."[1] Its value lies in its bifunctionality:
-
The Carbonyl Bridge: Acts as a hydrogen bond acceptor and a site for stereoselective reduction or condensation (hydrazones/oximes).
-
The C5-Methyl Handle: A reactive site for radical halogenation or oxidation, allowing the attachment of complex pharmacophores (e.g., piperazines, aryl alkynes) without disrupting the aromatic core.
This guide provides validated protocols for synthesizing this intermediate and diversifying it into bioactive libraries.
Chemical Profile & Structural Logic
The compound mimics the benzophenone scaffold but introduces the thiophene ring, which offers unique electronic properties:
-
Bioisosterism: The thiophene ring is a bioisostere of benzene but is more electron-rich and lipophilic, often improving membrane permeability.
-
Metabolic Stability: The C5-methyl group blocks the metabolically labile 5-position of the thiophene ring (a common site for oxidative metabolism), extending the half-life of downstream drugs.[1]
-
Geometry: The bond angle of the thiophene ring (approx. 148° at the sulfur) alters the spatial orientation of substituents compared to a phenyl ring, potentially accessing unique binding pockets in targets like Tubulin (colchicine site) or SGLT2 .
Upstream Protocol: Regioselective Synthesis
Objective: Synthesize (5-Methylthiophen-2-yl)(phenyl)methanone with >98% regioselectivity.
Mechanism
The synthesis relies on Friedel-Crafts Acylation .[1] Using 2-methylthiophene as the substrate directs the electrophile (benzoyl cation) primarily to the C5 position due to the directing effect of the sulfur atom and the steric hindrance at C3.
Experimental Procedure
Reagents:
-
2-Methylthiophene (1.0 equiv)[1]
-
Benzoyl Chloride (1.1 equiv)
-
Aluminum Chloride (AlCl₃) (1.2 equiv) or Tin(IV) Chloride (SnCl₄) (mild alternative)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Catalyst Activation: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and DCM (100 mL). Cool to 0 °C in an ice bath.
-
Acylating Agent Formation: Add Benzoyl Chloride (15.5 g, 110 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to generate the acylium ion complex.
-
Substrate Addition: Dissolve 2-Methylthiophene (9.8 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Expert Insight: Slow addition is crucial to prevent polymerization of the electron-rich thiophene.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quenching: Pour the reaction mixture slowly into a beaker containing ice-water (200 mL) and concentrated HCl (10 mL). Caution: Exothermic.[1]
-
Workup: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with sat. NaHCO₃ (to remove benzoic acid) and brine.
-
Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield pale yellow needles.
Expected Yield: 85–90% Purity: >98% (HPLC)
Downstream Applications: The "Scaffold Hub"
Once synthesized, the intermediate branches into two primary medicinal chemistry pathways.
Pathway A: The "Linker" Strategy (Kinase & SGLT2 Inhibitors)
Target: Functionalization of the C5-methyl group to create a benzylic-type electrophile.[1]
Protocol: Wohl-Ziegler Bromination This reaction converts the methyl group into a bromomethyl group (-CH₂Br), a versatile handle for nucleophilic substitution.[1]
-
Reaction: Dissolve (5-Methylthiophen-2-yl)(phenyl)methanone (10 mmol) in CCl₄ or Trifluorotoluene (greener alternative).
-
Reagents: Add N-Bromosuccinimide (NBS, 10.5 mmol) and AIBN (catalytic amount).
-
Conditions: Reflux for 2-4 hours under a tungsten lamp (or standard reflux).
-
Outcome: Yields (5-(Bromomethyl)thiophen-2-yl)(phenyl)methanone .
-
Application: React this bromide with secondary amines (e.g., piperazines) to generate analogs of SGLT2 inhibitors or Antimicrobial Quinolones (e.g., Ciprofloxacin hybrids).
Pathway B: The "Core" Strategy (Tubulin Inhibitors)
Target: Modification of the ketone to mimic the pharmacophore of Combretastatin A-4 or PST-3.
Protocol: Synthesis of Tubulin Inhibitors (PST-3 Class) While PST-3 typically contains an alkyne, the ketone scaffold is used to create hydrazone or chalcone derivatives that bind to the colchicine site of tubulin.
-
Condensation: React the ketone with hydrazine hydrate to form the hydrazone.
-
Coupling: React the hydrazone with various aldehydes to form azines, or reduce the ketone to a chiral alcohol using (R)- or (S)-CBS catalysts to probe the chiral binding pocket of the target protein.
Visualizing the Workflow
The following diagram illustrates the central role of (5-Methylthiophen-2-yl)(phenyl)methanone in accessing diverse chemical space.
Caption: Divergent synthesis pathways starting from the (5-Methylthiophen-2-yl)(phenyl)methanone scaffold.
Case Study: Design of Antimicrobial Agents
Context: Drug resistance in Staphylococcus aureus (MRSA) requires novel pharmacophores.[4] Application: Researchers utilized the (5-methylthiophen-2-yl)(phenyl)methanone scaffold to synthesize N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolones.[1]
-
Role of Intermediate: The ketone moiety was brominated at the alpha-position (adjacent to carbonyl) or the methyl group was functionalized to increase lipophilicity.
-
Result: Derivatives showed comparable activity to Ciprofloxacin but with an expanded spectrum against resistant strains, validating the thiophene-ketone scaffold as a bioisostere for the benzene ring in standard quinolones.
Troubleshooting & Expert Tips
-
Regioselectivity Issues: If you observe significant amounts of the 3-isomer during Friedel-Crafts, lower the reaction temperature to -10 °C and ensure the benzoyl chloride/AlCl₃ complex is fully formed before adding the thiophene.
-
Bromination Stability: The bromomethyl derivative (Pathway A) is a potent lachrymator and is unstable on silica gel. Use neutral alumina for purification or proceed immediately to the next step (telescoped synthesis).
-
Greener Chemistry: For large-scale prep, replace DCM with 2-MeTHF (2-Methyltetrahydrofuran).[1] It offers better phase separation during workup and is derived from renewable resources.
References
-
Synthesis & Antibacterial Activity: Foroumadi, A., et al. (2006).[5] "Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolone derivatives." Bioorganic & Medicinal Chemistry, 14(10), 3421-3427.[5] Link
-
Tubulin Inhibition: Romagnoli, R., et al. (2013). "Synthesis and Biological Evaluation of 2-Amino-3-(3,4,5-trimethoxybenzoyl)thiophene Derivatives as a New Class of Tubulin Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for 2-benzoylthiophene pharmacophore).
-
SGLT2 Intermediate: Qu, J., et al. (2025).[6] "Development of an Efficient Process for a Key Synthetic Intermediate of the SGLT2 Inhibitor LH-1801." ResearchGate. Link
-
Thiophene Bioisosterism: "The Significance of Thiophene in Medicine: A Systematic Review." Cognizance Journal, 2025. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. rsc.org [rsc.org]
- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of thienyl ketones in medicinal chemistry
Application Note: Thienyl Ketones as Bioisosteric Scaffolds in Medicinal Chemistry
Executive Summary: The Thiophene Advantage
In modern medicinal chemistry, the replacement of a phenyl ring with a thiophene moiety—specifically within ketone scaffolds—is a high-impact bioisosteric strategy. Thienyl ketones are not merely structural analogs of phenyl ketones; they are electronic and metabolic modulators that can significantly alter the pharmacokinetics (PK) and pharmacodynamics (PD) of a drug candidate.
This guide details the application of thienyl ketones, focusing on their role as precursors for chiral amino-alcohols (e.g., in Duloxetine synthesis) and as pharmacophores in oncology. We provide validated protocols for their synthesis, asymmetric functionalization, and integration into drug development workflows.
Why Thienyl Ketones?
-
Electronic Modulation: The sulfur atom acts as an electron donor via resonance (+M effect) but an electron withdrawer via induction (-I effect). This unique duality allows for fine-tuning of the carbonyl electrophilicity, often making thienyl ketones more reactive toward nucleophilic attack than their phenyl counterparts.
-
Metabolic Stability: Thiophene rings are susceptible to S-oxidation and ring-opening; however, when substituted (e.g., as a ketone), the metabolic "soft spot" can be managed or exploited to prevent the formation of toxic quinone-methide metabolites often seen with phenyl rings.
-
Lipophilicity & Sterics: Thiophene is physically smaller than benzene (6-membered vs. 5-membered) and slightly more lipophilic, allowing for tighter binding in hydrophobic pockets where a phenyl group might face steric clash.
Comparative Analysis: Thienyl vs. Phenyl Ketones
The following table summarizes the physicochemical distinctions critical for rational drug design.
| Feature | Phenyl Ketone Scaffold | Thienyl Ketone Scaffold | Medicinal Chemistry Implication |
| Ring Size | ~120° bond angles (Hexagonal) | ~88-91° C-S-C angle (Pentagonal) | Thienyl fits into smaller hydrophobic pockets. |
| Electronic Nature | Electron-neutral/rich | Electron-rich (π-excessive) | Thienyl is more susceptible to electrophilic aromatic substitution. |
| Lipophilicity (LogP) | Baseline | Slightly Higher (+0.1 to +0.3) | Enhanced membrane permeability; potential for higher non-specific binding. |
| Metabolism | CYP450 hydroxylation / Epoxidation | S-oxidation / Ring opening | Thienyl avoids toxic epoxide formation common in some phenyl rings. |
| Bioisosterism | Standard | Non-classical Bioisostere | Used to bypass IP space or improve selectivity.[1] |
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of Mannich Base Precursors
Context: This protocol describes the synthesis of 3-(methylamino)-1-(2-thienyl)-1-propanone, a critical intermediate for SNRI antidepressants like Duloxetine.[2]
Mechanism: The reaction relies on the high nucleophilicity of the enol form of 2-acetylthiophene reacting with an iminium ion generated in situ from formaldehyde and methylamine.
Materials:
-
2-Acetylthiophene (CAS: 88-15-3)[3]
-
Paraformaldehyde
-
Methylamine hydrochloride
-
Solvent: Isopropanol (IPA)
-
Catalyst: Conc. HCl (catalytic amount)
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-acetylthiophene (10.0 g, 79 mmol) and methylamine hydrochloride (7.1 g, 105 mmol) in Isopropanol (50 mL).
-
Addition: Add paraformaldehyde (3.5 g, 116 mmol) and conc. HCl (0.5 mL).
-
Reaction: Heat the mixture to reflux (82°C) with vigorous magnetic stirring. Maintain reflux for 6–8 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting ketone spot (
) should disappear, replaced by the polar amine spot ( ).
-
-
Workup: Cool the reaction mixture to 0°C. The Mannich base hydrochloride salt typically precipitates as a white crystalline solid.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold acetone (2 x 20 mL) to remove unreacted ketone.
-
Liberation (Optional): To obtain the free base, suspend the salt in water, basify to pH 12 with 2N NaOH, and extract with Ethyl Acetate.
Yield Expectation: 75–85% as HCl salt.
Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Thienyl Ketones
Context: Converting the achiral ketone to a chiral alcohol with high enantiomeric excess (ee). This step is the "chiral switch" that defines the potency of the final drug.
Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN] Substrate: 3-(methylamino)-1-(2-thienyl)-1-propanone (from Protocol A)
Methodology:
-
Catalyst Prep: In a glovebox or under Argon, dissolve the Ruthenium precatalyst (0.5 mol%) in degassed DMF.
-
Reaction: Add the thienyl ketone substrate (1.0 eq).
-
Hydrogen Source: Add a mixture of Formic Acid/Triethylamine (5:2 azeotrope) as the hydrogen donor.
-
Execution: Stir at 25°C for 24 hours.
-
Note: Thiophene sulfur can poison heterogeneous catalysts (Pd/C), but homogeneous Ru-complexes are generally robust if the substrate is pure.
-
-
Quench: Dilute with water and neutralize with saturated NaHCO3.
-
Purification: Extract with EtOAc. The chiral alcohol is purified via recrystallization from hexane/IPA.
Target Metrics: >95% Conversion, >98% ee (S-enantiomer).
Case Study: Duloxetine (Cymbalta)
Duloxetine represents the premier application of thienyl ketone chemistry. The drug is a dual serotonin and norepinephrine reuptake inhibitor (SNRI).[4] The thiophene ring is not merely a phenyl replacement; it is essential for the specific binding affinity to the transporter proteins.
Synthesis Workflow: The pathway illustrates the conversion of 2-acetylthiophene to the active pharmaceutical ingredient (API) via the protocols described above.
Figure 1: Chemo-enzymatic and chemical synthesis pathway for Duloxetine highlighting the critical thienyl ketone transformation.
Emerging Applications: Thienyl Chalcones in Oncology
Beyond antidepressants, thienyl ketones are reacted with aromatic aldehydes (Claisen-Schmidt condensation) to form Thienyl Chalcones .
Therapeutic Target: Recent studies indicate these chalcones exhibit potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231).
-
Mechanism: Disruption of tubulin polymerization and inhibition of the NF-κB signaling pathway.
-
Structure-Activity Relationship (SAR): The presence of the sulfur atom in the chalcone bridge enhances lipophilicity and membrane permeability compared to the diphenyl analogs, leading to lower IC50 values (sub-micromolar range).
Data Summary: Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HEK-293 (Normal Kidney) | Selectivity Index |
|---|---|---|---|
| Phenyl Chalcone (Standard) | 12.5 | 15.0 | 1.2 |
| Thienyl Chalcone (Derivative 5) | 2.1 | >50.0 | >23.0 |
Note: Data derived from recent comparative studies on thienyl derivatives [4, 6].
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. Retrieved from
-
Liu, Z., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae. Bioprocess and Biosystems Engineering. Retrieved from
-
Kamal, A., et al. (2000). Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer. Chirality. Retrieved from
-
Bhat, M. A., et al. (2012).[5] Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules. Retrieved from
-
RSC Medicinal Chemistry. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators. Retrieved from [6]
-
Shaik, A. B., et al. (2022). Thienyl chalcone derivatives: Synthesis, characterization and cytotoxic activity against breast cancer cell lines. Systematic Reviews in Pharmacy. Retrieved from
Sources
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nepjol.info [nepjol.info]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Synthetic protocols for the derivatization of (5-Methylthiophen-2-yl)(phenyl)methanone
Application Note: Synthetic Protocols for the Derivatization of (5-Methylthiophen-2-yl)(phenyl)methanone
Part 1: Executive Summary & Strategic Rationale
(5-Methylthiophen-2-yl)(phenyl)methanone is a privileged scaffold in drug discovery, serving as a core pharmacophore in adenosine receptor modulators (e.g., A1AR positive allosteric modulators), antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its dual-ring system offers distinct vectors for diversification:
-
The Ketone Bridge: A handle for reduction (chiral alcohols), reductive amination (amines), or addition (tertiary alcohols).[1]
-
The Thiophene Ring (C4 Position): The 5-methyl group activates the C4 position, making it the primary site for electrophilic aromatic substitution (EAS), despite the deactivating effect of the carbonyl at C2.[1]
-
The Benzylic Methyl Group: Susceptible to radical halogenation or oxidation, enabling "grow-out" strategies for solubility-enhancing groups.
This guide provides three validated protocols to access these chemical spaces, prioritizing regioselectivity and yield.
Part 2: Reaction Pathways & Logic
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold. Note the distinct conditions required to switch between ring substitution (EAS) and side-chain functionalization (Radical).
Caption: Divergent synthetic pathways. Green: Carbonyl reduction. Red: Electrophilic Aromatic Substitution (C4). Yellow: Radical side-chain functionalization.
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to the Secondary Alcohol
Target: Accessing chiral or achiral alcohol derivatives for H-bond donor/acceptor modulation.
Mechanism & Rationale: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to maintain chemoselectivity.[1] LiAlH₄ risks over-reduction of the electron-rich thiophene ring or reductive cleavage of the C-S bond under vigorous conditions. The 5-methyl group remains inert.
Materials:
-
Substrate: (5-Methylthiophen-2-yl)(phenyl)methanone (1.0 eq)[1]
-
Reagent: Sodium Borohydride (NaBH₄) (1.5 eq)[1]
-
Solvent: Anhydrous Methanol (0.1 M concentration)
-
Quench: 1M HCl or Saturated NH₄Cl[1]
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with the ketone substrate and dissolve in anhydrous methanol. Cool to 0°C using an ice bath.
-
Addition: Add NaBH₄ portion-wise over 15 minutes. Critical: Evolution of H₂ gas will occur; ensure adequate venting.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).[1]
-
Quench: Cool back to 0°C. Dropwise add 1M HCl until pH ~7. Do not over-acidify to avoid acid-catalyzed dehydration of the benzylic alcohol.
-
Workup: Remove methanol under reduced pressure. Partition residue between EtOAc and Water. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Yield Expectation: 90-95% isolated yield.
Protocol B: Regioselective C4-Bromination (Electrophilic Substitution)
Target: Creating a handle for Pd-catalyzed cross-coupling (Suzuki/Sonogashira).
Mechanism & Rationale: The regiochemistry is dictated by the competition between the 5-methyl group (activating, ortho/para-director) and the 2-carbonyl group (deactivating, meta-director).[1]
-
Position 3: Ortho to the electron-withdrawing carbonyl (highly deactivated).
-
Position 4: Meta to the carbonyl and ortho to the activating methyl group. This is the favored site.
-
Position 5: Blocked by the methyl group.
-
Phenyl Ring: The carbonyl is a meta-director, but the thiophene ring is inherently more nucleophilic (electron-rich) than benzene, directing substitution to the heterocycle.[1]
Materials:
-
Substrate: (5-Methylthiophen-2-yl)(phenyl)methanone (1.0 eq)[1]
-
Reagent: Bromine (Br₂) (1.1 eq) or N-Bromosuccinimide (NBS) (1.1 eq)[1]
-
Solvent: Glacial Acetic Acid (AcOH) or CHCl₃[1]
-
Catalyst: None required for Br₂; AcOH acts as a solvent/catalyst.
Step-by-Step Procedure:
-
Setup: Dissolve substrate in Glacial Acetic Acid (0.2 M).
-
Addition: Add Br₂ solution (in AcOH) dropwise at room temperature. Safety: Perform in a fume hood; Br₂ is corrosive and volatile.
-
Optimization: If reaction is sluggish, heat to 50°C. Monitor by HPLC/UPLC to distinguish between mono-bromo (desired) and di-bromo (over-reaction) species.
-
Workup: Pour reaction mixture into ice water. The product often precipitates. If not, extract with DCM.[1] Wash with saturated NaHCO₃ to remove acetic acid.
-
Purification: Recrystallization from Ethanol or Column Chromatography.
Characterization:
-
¹H NMR: Look for the loss of the C4 proton doublet and the collapse of the C3 proton to a singlet (or weak allylic coupling).
Protocol C: Radical Bromination of the 5-Methyl Group
Target: Functionalization of the alkyl side-chain (Benzylic Bromide).
Mechanism & Rationale: To switch reactivity from the ring (EAS) to the methyl group, we must use radical conditions .[1] NBS is used with a radical initiator (AIBN or Benzoyl Peroxide) in a non-polar solvent (CCl₄ or PhCF₃) to facilitate the Wohl-Ziegler reaction.
Materials:
-
Substrate: (5-Methylthiophen-2-yl)(phenyl)methanone (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq)[1]
-
Solvent: Trifluorotoluene (PhCF₃) or CCl₄ (0.1 M)[1]
-
Energy Source: Reflux (Heat) or visible light.
Step-by-Step Procedure:
-
Setup: Dissolve substrate in solvent. Add NBS and AIBN.[2]
-
Degassing: Sparge the solution with Nitrogen/Argon for 10 minutes to remove oxygen (a radical scavenger).
-
Reaction: Heat to reflux (approx. 80-100°C depending on solvent). The reaction is typically complete in 2-4 hours.[3]
-
Visual Cue: Succinimide byproduct is less soluble and will float to the top/precipitate.
-
-
Workup: Cool to 0°C to fully precipitate succinimide. Filter off the solid.[3] Concentrate the filtrate.
-
Stability Note: The product (5-(bromomethyl)thiophen-2-yl)(phenyl)methanone is a potent alkylator and lachrymator. It is unstable on silica gel. Use immediately for the next step (e.g., amine displacement) or store frozen in benzene.[1]
Part 4: Data Summary & Troubleshooting
| Reaction Type | Reagents | Major Product | Key Regioselectivity Driver | Common Pitfall |
| Reduction | NaBH₄, MeOH | Secondary Alcohol | Chemoselective for C=O[1] | Acidic workup too strong (dehydration) |
| EAS Bromination | Br₂, AcOH | 4-Bromo-5-methyl...[1] | Methyl activation > Carbonyl deactivation | Over-bromination on Phenyl ring |
| Radical Bromination | NBS, AIBN, Heat | 5-(Bromomethyl)...[1] | Benzylic radical stability | Moisture (hydrolysis to alcohol) |
References
-
Regioselectivity in Thiophene Functionalization Title: Direct nitration of five membered heterocycles.[4][5][6] Source: ARKIVOC, 2005 (iii), 179-191.[1][4][5] URL:[Link] Relevance: Establishes the dominance of the thiophene ring over benzene in electrophilic substitution and the directing effects of 2-substituted thiophenes.
-
Radical Bromination Methodologies Title: Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide.[7] Source: Green Chemistry, 2002.[1] URL:[Link] Relevance: Validates the Wohl-Ziegler conditions (NBS/Radical initiator) for benzylic-type methyl groups on aromatic rings.
-
Biological Context of Thiophene-Methanones Title: 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. Source: Journal of Medicinal Chemistry (via NIH/PMC). URL:[Link] Relevance: Demonstrates the utility of the (thiophen-yl)(phenyl)methanone scaffold in active drug discovery programs.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (5-Methylthiophen-2-yl)(phenyl)methanone as a Structural Modulator and Pore-Engineering Building Block in Covalent Organic Frameworks
Executive Summary & Mechanistic Rationale
(5-Methylthiophen-2-yl)(phenyl)methanone (CAS: 27049-94-1) is traditionally utilized as an intermediate in medicinal chemistry and a substrate for photochemical reactivity studies 1. However, its unique structural topology—a planar thiophene ring connected to a phenyl ring via a ketone linkage—makes it a highly effective, asymmetric monofunctional modulator for the bottom-up synthesis of imine-linked Covalent Organic Frameworks (COFs).
The Causality of Experimental Choices: In standard imine COF synthesis, the rapid condensation between polyamines and polyaldehydes often leads to kinetic trapping, yielding amorphous polymers. By introducing (5-Methylthiophen-2-yl)(phenyl)methanone as a competitive capping agent, the rate of nucleation is artificially retarded. The ketone moiety undergoes reversible ketimine condensation with the amine nodes. Because ketones are sterically and electronically less reactive than aldehydes, they act as transient defect-repair agents, shifting the equilibrium toward thermodynamic crystalline products. Furthermore, the 5-methylthiophene group remains tethered to the pore walls, introducing localized hydrophobic pockets and sulfur-mediated non-covalent binding sites. This specific pore-surface engineering is highly desirable for loading hydrophobic active pharmaceutical ingredients (APIs) in drug delivery applications.
Physicochemical Profiling
Understanding the physical properties of the building block is crucial for calculating stoichiometric equivalents and predicting solvent compatibility during solvothermal synthesis.
Table 1: Fundamental Chemical Properties of (5-Methylthiophen-2-yl)(phenyl)methanone 12
| Property | Value | Relevance to COF Synthesis |
| Molecular Formula | C₁₂H₁₀OS | Determines mass balance and elemental analysis baselines. |
| Molecular Weight | 202.27 g/mol | Used for precise molar ratio calculations (Modulator:Monomer). |
| Melting Point | 24 °C | Liquid at typical room temperature; easy to dispense volumetrically. |
| Boiling Point | 334.1 °C (at 760 mmHg) | Highly stable under standard solvothermal COF synthesis (120 °C). |
| Density | 1.2 g/cm³ | Required for converting molar equivalents to volumetric additions. |
| LogP | 3.24 | Indicates high lipophilicity; ideal for hydrophobic pore engineering. |
Experimental Protocols
Protocol A: Modulator-Assisted Solvothermal Synthesis of Thiophene-Functionalized Imine COF
Objective: Synthesize a highly crystalline, pore-engineered COF using 1,3,5-tris(4-aminophenyl)benzene (TAPB) and terephthalaldehyde (PDA), modulated by (5-Methylthiophen-2-yl)(phenyl)methanone.
Step-by-Step Methodology:
-
Preparation of the Precursor Solution: In a 10 mL Pyrex tube, dissolve TAPB (0.1 mmol) and PDA (0.15 mmol) in a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v, 2.0 mL total). Causality: This specific solvent mixture balances the solubility of the monomers and the precipitation of the growing COF crystallites.
-
Addition of the Modulator: Add (5-Methylthiophen-2-yl)(phenyl)methanone (0.3 mmol, ~3 equivalents relative to TAPB) to the mixture. Causality: The 3:1 ratio ensures sufficient competitive binding at the amine sites without permanently terminating network propagation.
-
Catalyst Introduction: Add 0.2 mL of aqueous acetic acid (3 M). Causality: Acetic acid catalyzes the imine condensation. The water content facilitates the reversibility of the reaction, which is critical for the error-correction mechanism.
-
Degassing and Sealing: Sonicate the mixture for 10 minutes. Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 150 mTorr, and flame-seal the tube. Causality: Removing oxygen prevents the oxidative degradation of the thiophene ring and the amine precursors at elevated temperatures.
-
Solvothermal Growth: Heat the sealed tube in an isothermal oven at 120 °C for 72 hours.
-
Isolation and Activation: Cool to room temperature. Isolate the precipitate via centrifugation (8000 rpm, 10 min). Wash the solid sequentially with anhydrous THF (3 × 10 mL) and acetone (3 × 10 mL) to remove unreacted monomers and the residual modulator.
-
Drying: Activate the synthesized COF under dynamic vacuum at 100 °C for 12 hours.
Self-Validation & Quality Control: Perform Powder X-Ray Diffraction (PXRD) on the activated powder. A sharp, intense peak at low 2θ (~2-5°) validates the formation of the extended crystalline network, confirming that the modulator successfully prevented amorphous kinetic trapping.
Protocol B: API Loading via Thiophene-Mediated Interactions
Objective: Load a hydrophobic drug (e.g., Suprofen, which itself contains a benzoylthiophene chromophore 3) into the engineered COF to leverage π-π and S-S interactions.
Step-by-Step Methodology:
-
API Solution Preparation: Dissolve Suprofen (50 mg) in 10 mL of anhydrous hexane. Causality: Hexane is a non-polar solvent that forces the hydrophobic API to partition into the lipophilic, thiophene-decorated pores of the COF rather than remaining in solution.
-
Incubation: Suspend 50 mg of the activated COF in the API solution. Stir gently at 25 °C for 48 hours in the dark. Causality: Dark conditions prevent any photochemical side reactions (e.g., oxetane formation) associated with excited-state benzoylthiophenes 4.
-
Harvesting: Filter the suspension and wash briefly with 2 mL of cold hexane to remove surface-adsorbed API.
-
Quantification: Determine the drug loading capacity by analyzing the residual API in the filtrate using UV-Vis spectroscopy (λ_max ~ 295 nm).
Self-Validation & Quality Control: Conduct Fourier Transform Infrared (FT-IR) spectroscopy on the loaded COF. The appearance of the distinct carbonyl stretching band (~1680 cm⁻¹) from Suprofen, shifted slightly due to hydrogen bonding and π-interactions, validates successful encapsulation within the pore.
Visualizations
Fig 1. Modulator-assisted error-correction pathway in COF crystallization.
Fig 2. Mechanism of hydrophobic API docking via thiophene-engineered COF pores.
References
- Benchchem. "(5-Methylthiophen-2-yl)(phenyl)methanone - Structural Significance and Fundamental Chemical Properties".
- PubChemLite. "(5-methylthiophen-2-yl)(phenyl)methanone (C12H10OS)". Université du Luxembourg.
- AXEL / Enamine. "88-1246-12 Enamine 化合物 250mg EN300-1694063".
- ResearchGate.
- Canadian Science Publishing. "The Photochemical Reactivity of Some Benzoylthiophenes. III.
Sources
Application Note: High-Throughput Screening of Thiophene-Based Libraries
Mitigating Interference and Maximizing Hit Quality in Kinase Drug Discovery
Abstract
Thiophene derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings to improve lipophilicity and metabolic stability in FDA-approved drugs (e.g., Olanzapine, Clopidogrel). However, in High-Throughput Screening (HTS), thiophenes—particularly 2-aminothiophenes —are frequent sources of assay interference (PAINS), often acting as redox cyclers, aggregators, or fluorophores. This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol designed to screen thiophene libraries against kinase targets while rigorously filtering false positives.
Introduction: The Thiophene Paradox
Thiophenes are electron-rich heteroaromatics that offer distinct advantages over benzene rings, including altered polarity and the ability to participate in unique
-
Autofluorescence: Many conjugated thiophenes emit fluorescence in the blue-green region (400–550 nm), overlapping with standard intensity-based assay readouts.
-
PAINS Liability: Certain subclasses, specifically 2-aminothiophenes, can generate hydrogen peroxide (
) via redox cycling or form colloidal aggregates, inhibiting enzymes non-specifically [1, 2].
Strategic Solution: We utilize TR-FRET (e.g., HTRF® or LanthaScreen™). The microsecond delay in signal detection eliminates the short-lived autofluorescence typical of thiophene compounds, ensuring the signal comes solely from the biological event [3].
Experimental Workflow
The following workflow integrates the primary screen with mandatory counter-screens to validate thiophene hits immediately.
Figure 1: HTS Triage Workflow. Critical decision points isolate "true" biological inhibitors from aggregators (sensitive to detergent) and redox cyclers (sensitive to reducing agents).
Detailed Protocol: TR-FRET Kinase Assay
This protocol uses a competition binding format (Tracer displacement) rather than activity (phosphorylation) to minimize interference from thiophene-mediated ATP depletion or redox effects.
3.1 Reagents & Equipment
-
Kinase: Recombinant human kinase (tagged, e.g., GST or His).
-
Tracer: Fluorescently labeled ATP-competitive inhibitor (Acceptor, e.g., Alexa Fluor 647).
-
Antibody: Europium (Eu)-labeled anti-tag antibody (Donor).
-
Plate: 384-well Low Volume White ProxiPlate (PerkinElmer) or equivalent.
-
Reader: PHERAstar FSX or EnVision (TR-FRET module).
3.2 Compound Preparation (Solubility Control)
Thiophenes are lipophilic. Acoustic dispensing is preferred to avoid tip-adhesion losses.
-
Source: 10 mM compound in 100% DMSO.
-
Dispense: Transfer 10 nL of compound to dry assay plates using an Echo acoustic dispenser.
-
Backfill: Add DMSO to control wells to maintain constant 1% DMSO final concentration.
3.3 Assay Steps
| Step | Action | Volume | Notes |
| 1 | Buffer Addition | 5 µL | Add Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). |
| 2 | Kinase/Ab Mix | 2.5 µL | Add Kinase (5 nM final) + Eu-Antibody (2 nM final). |
| 3 | Incubation 1 | 15 min | Allows compound to bind kinase without competition initially. |
| 4 | Tracer Addition | 2.5 µL | Add Tracer (at |
| 5 | Final Incubation | 60 min | Equilibrium binding at RT (protected from light). |
| 6 | Detection | N/A | Read TR-FRET (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). |
3.4 Data Calculation
Calculate the HTRF Ratio to normalize for well-to-well variability/quenching:
Mechanism of Action & Signal Logic
Understanding the TR-FRET physics is vital for troubleshooting thiophene interference.
Figure 2: Competition Binding Mechanism. A valid thiophene hit displaces the Tracer, breaking the FRET pair and reducing the 665nm signal. Because the reading is time-gated (delayed 50–100 µs), short-lived fluorescence from the thiophene itself is ignored.
Troubleshooting & Validation (PAINS Management)
Thiophenes are prone to "frequent hitter" behavior. Use this matrix to diagnose issues.
| Observation | Potential Cause | Validation Experiment |
| High Inhibition in Primary Screen | True Hit OR Aggregation | Detergent Test: Repeat assay with 0.01% Triton X-100. If potency drops significantly ( |
| High Inhibition + Steep Hill Slope | Redox Cycling (2-aminothiophenes) | Redox Test: Add 1 mM DTT or Catalase. If activity disappears, the compound is generating |
| High Background at 620nm | Compound Fluorescence (Donor Channel) | Spectral Scan: Scan compound alone. If it fluoresces at 620nm, the Ratio calculation is invalid. |
| Precipitation | Poor Solubility | Nephelometry: Check solubility limit. Thiophenes often require DMSO >1% or co-solvents, but kinases are sensitive to DMSO. |
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference...[1] Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay. Application Note.
-
Feng, B. Y., et al. (2007). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology.
Sources
Techniques for scaling up the synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone
Application Note: Process Development & Scale-Up of (5-Methylthiophen-2-yl)(phenyl)methanone
Executive Summary
This guide details the process development and pilot-scale synthesis (100 g to 1 kg) of (5-Methylthiophen-2-yl)(phenyl)methanone. This molecule serves as a critical intermediate in the synthesis of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors and various photoinitiators.
The recommended route utilizes a regioselective Friedel-Crafts acylation of 2-methylthiophene with benzoyl chloride. While seemingly straightforward, the scale-up of thiophene derivatives presents unique safety and quality challenges, specifically the risk of acid-catalyzed polymerization of the thiophene ring and the management of highly exothermic aluminum chloride complexation.
Key Performance Indicators (KPIs) for this Protocol:
-
Target Yield: >85% isolated yield.
-
Regioselectivity: >98:2 (5-position vs. 3-position).
-
Purity: >99% (HPLC area) after crystallization.
Retrosynthetic Analysis & Route Selection
The synthesis is driven by the electron-rich nature of the thiophene ring. 2-Methylthiophene is activated towards electrophilic aromatic substitution (EAS).
-
Directing Effects: The sulfur atom strongly activates the
-positions (2 and 5). With the 2-position occupied by a methyl group, the 5-position is the most nucleophilic site. The 3-position is deactivated due to steric hindrance and less favorable resonance stabilization of the intermediate carbocation (cross-conjugation vs. linear conjugation). -
Route Choice: Friedel-Crafts Acylation is selected over Grignard or Suzuki couplings due to atom economy, reagent availability, and cost-efficiency.
Reaction Scheme:
Figure 1: Reaction scheme illustrating the Friedel-Crafts acylation pathway.
Critical Process Parameters (CPPs)
To ensure a self-validating system, the following parameters must be controlled. Deviations here directly correlate to failure modes (low yield, polymerization, or safety incidents).
| Parameter | Set Point | Criticality | Scientific Rationale |
| Reagent Order | Add Thiophene to Acyl Complex | High | Thiophenes are acid-sensitive. Adding |
| Temperature | Medium | Low temp during addition controls the exotherm and maximizes regioselectivity. Room temp ensures conversion. | |
| Stoichiometry | 1.1 eq | High | |
| Quench pH | High | Aluminum salts form gelatinous hydroxides at neutral pH ("oiling out"), trapping product. Strong acid keeps Al in solution ( |
Detailed Protocol (Scale: 100 g Input)
Safety Warning: Aluminum chloride (
Phase 1: Preparation of the Electrophile Complex
-
Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a nitrogen inlet, a temperature probe, and a pressure-equalizing addition funnel. Connect the exhaust to a caustic scrubber (NaOH solution).
-
Solvent Charge: Purge the system with
. Charge Dichloromethane (DCM, 800 mL) .-
Note: DCM is chosen for its solubility profile. Nitrobenzene is an alternative but difficult to remove.
-
-
Catalyst Charge: Add Anhydrous Aluminum Chloride (
, 150 g, 1.12 mol) in portions. Stir to form a suspension. -
Acyl Chloride Addition: Cool the suspension to
. Add Benzoyl Chloride (150 g, 1.07 mol) dropwise via the addition funnel over 30 minutes.-
Observation: The slurry will likely clear slightly or change color as the acylium ion complex forms.
-
Phase 2: Reaction (Acylation)
-
Substrate Addition: Maintain internal temperature at
. Add 2-Methylthiophene (100 g, 1.02 mol) dropwise over 60–90 minutes.-
Control: Do not allow temperature to exceed
. The reaction is instantaneous; fast addition risks a runaway exotherm.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (
) and stir for 3 hours. -
IPC (In-Process Control): Sample 50
L, quench in MeOH, analyze by HPLC.-
Specification: < 1% residual 2-Methylthiophene.
-
Phase 3: Work-up & Isolation
-
Quench Preparation: In a separate 3 L vessel, prepare a mixture of Ice (500 g) and Concentrated HCl (150 mL) .
-
Quenching: Slowly pour the reaction mixture into the Ice/HCl mixture with vigorous stirring.
-
Why Reverse Quench? Pouring water into the reaction causes violent boiling of DCM. Pouring the reaction into water/acid controls the heat and hydrolysis.
-
-
Phase Separation: Transfer to a separatory funnel. Separate the lower organic layer (DCM). Extract the aqueous layer once with DCM (200 mL).
-
Washing: Wash combined organics with:
-
Water (300 mL)
-
1M NaOH (300 mL) – Removes unreacted benzoic acid.
-
Brine (300 mL)
-
-
Concentration: Dry over
, filter, and concentrate under reduced pressure to obtain the crude solid.
Phase 4: Purification (Crystallization)
-
Solvent: The crude solid is typically yellow/orange. Recrystallize from Ethanol (EtOH) or a Hexane/Ethyl Acetate (9:1) mixture.
-
Procedure: Dissolve crude in minimum hot EtOH (
). Cool slowly to room temperature, then to .
-
-
Filtration: Filter the off-white crystals and wash with cold Ethanol.
-
Drying: Vacuum oven at
for 12 hours.
Process Flow Diagram (PFD)
The following diagram illustrates the logical flow and decision gates for the manufacturing process.
Figure 2: Process Flow Diagram (PFD) for the synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone.
Analytical Specifications & Quality Control
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Identification | 1H NMR (CDCl3) | Distinct singlet for Methyl group (~2.5 ppm); Aromatic protons (7.0-8.0 ppm) |
| Assay | HPLC (UV 254 nm) | |
| Regioisomer | HPLC/GC | |
| Residual Solvent | GC-Headspace | Ethanol |
Mechanistic Insight on Regioselectivity:
The high regioselectivity is confirmed by NMR. The 3-isomer would show a different coupling pattern on the thiophene ring. In the 5-methyl-2-benzoyl derivative, the two thiophene protons are adjacent (3 and 4 positions), showing a characteristic doublet-doublet coupling (
Troubleshooting Guide
-
Problem: Product is an oil/gum after workup and won't crystallize.
-
Cause: Residual solvent or impurities (polymers).
-
Solution: Triturate the oil with cold hexanes to induce nucleation. Seed with a pure crystal if available. Ensure all DCM is removed (rotovap at higher vacuum).
-
-
Problem: Low Yield (< 60%).
-
Cause: Moisture in
or "Oiling out" during quench trapping product. -
Solution: Use fresh anhydrous
. Increase the volume of HCl during quench to ensure aluminum salts remain fully dissolved in the aqueous phase.
-
-
Problem: Dark/Black Reaction Mixture.
-
Cause: Polymerization of thiophene.
-
Solution: Ensure temperature was kept
during addition. Verify that the acyl chloride complex was formed before adding the thiophene.
-
References
-
Friedel-Crafts Acylation Mechanism & Selectivity
-
BenchChem Application Notes.[2] "Experimental Setup for Friedel-Crafts Acylation Reactions." BenchChem.
-
-
Thiophenes in Synthesis
- Beilstein Journal of Organic Chemistry. "Development of potential manufacturing routes for substituted thiophenes."
-
[Link]
- Sigma-Aldrich. "(5-(3-Fluorophenyl)thiophen-2-yl)...
- General Scale-Up Procedures: Organic Process Research & Development (OPRD). Guidelines for quenching aluminum chloride reactions. (Standard Industry Practice).
Sources
Application Notes and Protocols: (5-Methylthiophen-2-yl)(phenyl)methanone as a Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Thiophene-Based Ketone Photosensitizers
(5-Methylthiophen-2-yl)(phenyl)methanone is a member of the aromatic ketone class of photosensitizers, a group known for their utility in various photochemical applications.[1][2] The incorporation of a thiophene moiety is a strategic design element in the field of photosensitizers. Thiophene-containing compounds are recognized for their ability to shift absorption and emission wavelengths to the red end of the spectrum, which is advantageous for achieving deeper tissue penetration in therapeutic applications like photodynamic therapy (PDT).[3] Furthermore, the thiophene group can enhance intersystem crossing, a critical process for the generation of reactive oxygen species (ROS).[3]
Ketone photosensitizers are valued for their structural simplicity, ease of synthesis, and adaptability.[1] The combination of a ketone functional group with a thiophene ring in (5-Methylthiophen-2-yl)(phenyl)methanone suggests its potential as an efficient photosensitizer for applications ranging from photodynamic therapy and antimicrobial photodynamic therapy to photocatalysis in organic synthesis.
This document provides a comprehensive guide to the characterization and application of (5-Methylthiophen-2-yl)(phenyl)methanone as a photosensitizer. The protocols outlined herein are based on established methodologies for evaluating photosensitizers and are intended to serve as a foundational resource for researchers.
Section 1: Photophysical and Photochemical Characterization
A thorough understanding of the photophysical and photochemical properties of (5-Methylthiophen-2-yl)(phenyl)methanone is paramount for its effective application.
Absorption and Emission Spectroscopy
The absorption and fluorescence spectra of a photosensitizer are fundamental to determining its optimal excitation wavelength and its potential for use in fluorescence imaging.
Protocol 1: Determination of Absorption and Fluorescence Spectra
-
Preparation of Stock Solution: Prepare a stock solution of (5-Methylthiophen-2-yl)(phenyl)methanone in a suitable solvent (e.g., dimethyl sulfoxide (DMSO), ethanol, or acetonitrile) at a concentration of 1-10 mM.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the desired experimental solvent (e.g., phosphate-buffered saline (PBS) for biological applications, or the solvent to be used for photocatalysis). Concentrations should typically range from 1 to 20 µM.
-
Absorption Spectroscopy:
-
Use a UV-Vis spectrophotometer to record the absorption spectrum of each dilution in a 1 cm path length quartz cuvette.
-
Scan a wavelength range appropriate for aromatic ketones, typically from 200 to 600 nm.
-
The wavelength of maximum absorbance (λmax) will determine the optimal excitation wavelength for subsequent experiments.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the samples at their λmax.
-
Record the emission spectrum over a suitable wavelength range, starting from approximately 10 nm above the excitation wavelength.
-
The resulting spectrum will reveal the fluorescence emission profile and the wavelength of maximum emission.
-
Singlet Oxygen Generation
The efficacy of many photosensitizers is directly related to their ability to produce singlet oxygen (¹O₂) upon photoexcitation. The singlet oxygen quantum yield (ΦΔ) is a critical parameter for quantifying this efficiency.[4]
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes an indirect method using a chemical probe that reacts with singlet oxygen, leading to a change in its absorbance or fluorescence. 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) is a common probe that is bleached by singlet oxygen.[5]
-
Reagents and Solutions:
-
Experimental Setup:
-
In a quartz cuvette, mix the photosensitizer solution (test or reference) with the ABDA solution. The final concentration of the photosensitizer should result in an absorbance of approximately 0.1 at the excitation wavelength, and the initial absorbance of ABDA at its monitoring wavelength (e.g., ~380 nm) should be around 1.0.
-
Use a light source (e.g., a laser or a filtered lamp) with a wavelength corresponding to the λmax of the photosensitizer.
-
-
Measurement:
-
Irradiate the solution while continuously monitoring the decrease in ABDA absorbance at its maximum absorption wavelength using a UV-Vis spectrophotometer.
-
Record the absorbance at regular time intervals.
-
-
Calculation:
-
Plot the absorbance of ABDA versus irradiation time for both the test and reference photosensitizers.
-
The initial rate of ABDA photobleaching is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
Where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the initial rates of ABDA bleaching for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively (can be calculated from the absorbance at the excitation wavelength).
-
-
Table 1: Representative Photophysical Data for Thiophene-Based Photosensitizers
| Property | Expected Range for Thiophene Derivatives | Significance |
|---|---|---|
| λmax (nm) | 350 - 450 | Determines the required wavelength of light for activation. Longer wavelengths are preferred for biological applications due to deeper tissue penetration.[3] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 10,000 - 50,000 | A high value indicates efficient light absorption, allowing for the use of lower concentrations of the photosensitizer. |
| Fluorescence Quantum Yield (Φf) | 0.01 - 0.5 | A lower fluorescence quantum yield can sometimes correlate with a higher efficiency of intersystem crossing to the triplet state, which is necessary for singlet oxygen production.[8][9] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.3 - 0.8 | A high value is desirable for applications relying on Type II photosensitization mechanisms, such as photodynamic therapy.[8][9] |
Note: These are generalized values and the actual properties of (5-Methylthiophen-2-yl)(phenyl)methanone must be determined experimentally.
Photostability
The photostability of a photosensitizer is its ability to withstand photodegradation upon light exposure. High photostability is crucial for applications requiring prolonged irradiation.[10]
Protocol 3: Assessment of Photostability
-
Sample Preparation: Prepare a solution of (5-Methylthiophen-2-yl)(phenyl)methanone in the solvent of interest at a concentration that gives an initial absorbance of approximately 1.0 at its λmax.
-
Irradiation:
-
Place the solution in a quartz cuvette and irradiate it with a light source at the λmax.
-
The light intensity should be consistent and measurable.
-
-
Monitoring:
-
At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the solution.
-
-
Analysis:
-
Plot the absorbance at λmax as a function of irradiation time or total light dose.
-
A slow decrease in absorbance indicates high photostability. The appearance of new absorption bands may suggest the formation of photoproducts.
-
Section 2: In Vitro Applications and Protocols
The following protocols provide a framework for evaluating the efficacy of (5-Methylthiophen-2-yl)(phenyl)methanone in a biological context, specifically for photodynamic therapy applications.
Cellular Uptake and Subcellular Localization
Understanding how the photosensitizer is taken up by cells and where it localizes is critical for predicting its therapeutic effect.
Protocol 4: Cellular Uptake and Localization Studies
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for PDT studies) in appropriate media and conditions.
-
Incubation: Treat the cells with a non-toxic concentration of (5-Methylthiophen-2-yl)(phenyl)methanone for various time points (e.g., 1, 4, 12, 24 hours).
-
Cellular Uptake (Quantitative):
-
After incubation, wash the cells with PBS to remove any unbound photosensitizer.
-
Lyse the cells and measure the intracellular concentration of the photosensitizer using a suitable analytical method (e.g., fluorescence spectroscopy or HPLC).
-
-
Subcellular Localization (Qualitative):
-
If (5-Methylthiophen-2-yl)(phenyl)methanone is fluorescent, its localization can be visualized using fluorescence microscopy.
-
Co-stain the cells with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LysoTracker for lysosomes).
-
Overlay the images to determine the subcellular compartments where the photosensitizer accumulates.
-
In Vitro Phototoxicity Assay
This assay determines the light-induced cytotoxicity of the photosensitizer.
Protocol 5: MTT Assay for Phototoxicity
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with various concentrations of (5-Methylthiophen-2-yl)(phenyl)methanone for a predetermined optimal uptake time. Include control wells with no photosensitizer.
-
Irradiation:
-
Wash the cells with PBS to remove the extracellular photosensitizer.
-
Add fresh media and irradiate the designated "light" group of wells with a light source at the appropriate wavelength and dose (e.g., 1-10 J/cm²).[11][12]
-
Keep a "dark" control group, treated with the photosensitizer but not irradiated, to assess dark toxicity.
-
-
Incubation: Return the plate to the incubator for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%) for the irradiated group.
-
Section 3: Mechanistic Insights and Visualizations
Jablonski Diagram and Photosensitization Mechanism
The process of photosensitization can be visualized using a Jablonski diagram. Upon absorption of a photon, the photosensitizer is excited from its ground state (S₀) to a singlet excited state (S₁). From the S₁ state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). It is from this triplet state that the photosensitizer can initiate photochemical reactions.
Caption: Jablonski diagram illustrating the photophysical processes of a photosensitizer.
Experimental Workflow for Photosensitizer Evaluation
The systematic evaluation of a novel photosensitizer involves a series of interconnected experiments.
Caption: A typical experimental workflow for the evaluation of a new photosensitizer.
Conclusion
(5-Methylthiophen-2-yl)(phenyl)methanone holds promise as a photosensitizer due to its structural features. The protocols and guidelines presented in this document provide a comprehensive framework for its systematic evaluation. Researchers are encouraged to adapt these protocols to their specific research questions and experimental setups. Thorough characterization of its photophysical properties and in vitro efficacy will be crucial in unlocking its full potential in fields such as photodynamic therapy and photocatalysis.
References
-
Wang, T., et al. (2016). Thiophene-substituted phenothiazine-based photosensitisers for radical and cationic photopolymerization reactions under visible laser beams (405 and 455 nm). Polymer Chemistry, 7(32), 5147-5156. Available from: [Link]
-
Chen, J., et al. (2020). Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. RSC Advances, 10(45), 26955-26964. Available from: [Link]
-
Pichon, C., et al. (2012). A Novel In Vitro Method for the Detection and Characterization of Photosensitizers. International Journal of Molecular Sciences, 13(12), 16680-16697. Available from: [Link]
-
Wachowska, M., et al. (2011). A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. Current Medicinal Chemistry, 18(16), 2330-2347. Available from: [Link]
-
Maldonado-Rojas, W., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2603. Available from: [Link]
-
Mocanu, E. L., et al. (2020). Assessment and Characterization of Some New Photosensitizers for Antimicrobial Photodynamic Therapy (aPDT). Materials, 13(14), 3059. Available from: [Link]
-
Wang, Y., et al. (2020). Development of photosensitizer-loaded lipid droplets for photothermal therapy based on thiophene analogs. Journal of Nanobiotechnology, 18(1), 113. Available from: [Link]
-
Mishra, A. K., et al. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A, 126(45), 8449-8458. Available from: [Link]
-
Kojic, K. E., et al. (2023). Disrupting the Photochemical Landscape of a β-Diketone via Electrostatic Perturbation of Ground-State Tautomers. The Journal of Physical Chemistry A, 127(51), 10893-10902. Available from: [Link]
-
Ho, P. Y., et al. (2021). Photophysical characteristics and photosensitizing abilities of thieno[3,2-b]thiophene-Based photosensitizers for photovoltaic and photocatalytic applications. Journal of Photochemistry and Photobiology A: Chemistry, 406, 112979. Available from: [Link]
-
Talebi, F., et al. (2021). Selection and characterization of the photosensitizer. ResearchGate. Available from: [Link]
-
Szewczyk, G., et al. (2025). Singlet oxygen quantum yields determined at different photosensitizer concentrations. ResearchGate. Available from: [Link]
-
Ogilby, P. R. (2019). Singlet oxygen quantum yields determined by oxygen consumption. NSF Public Access Repository. Available from: [Link]
-
Szewczyk, G., et al. (2025). Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. Preprints.org. Available from: [Link]
-
Nonell, S., & Flors, C. (Eds.). (2020). Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. Scilit. Available from: [Link]
-
Wang, Y., et al. (2022). Novel Water-Soluble Chlorin-Based Photosensitizer for Low-Fluence Photodynamic Therapy. ACS Pharmacology & Translational Science, 5(2), 110-119. Available from: [Link]
-
Seth, S. K., et al. (2025). Harnessing the Excited States of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy: Photodynamic Action, Cell Imaging, and Cancer Cell Inhibition. ACS Applied Bio Materials. Available from: [Link]
-
Ki, K., et al. (2018). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Omega, 3(11), 16183-16189. Available from: [Link]
-
McKay, G., et al. (2026). Singlet Oxygen Quantum Yields: Comparing Chemical Probe and Time-Resolved Phosphorescence. Environmental Science & Technology. Available from: [Link]
-
Baskaran, R., et al. (2018). Clinical development of photodynamic agents and therapeutic applications. Biomaterials Research, 22, 25. Available from: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available from: [Link]
-
Seth, S. K., et al. (2025). Harnessing the Excited States of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy: Photodynamic Action, Cell Imaging, and Cancer Cell Inhibition. ResearchGate. Available from: [Link]
-
PubChem. (5-Ethylthiophen-2-yl)-(2-methylphenyl)methanone. National Center for Biotechnology Information. Available from: [Link]
-
Wang, H., et al. (2025). Aromatic Ketone-Derived Photosensitizers for Boosted Photodynamic Antibacterial Performance. Chinese Journal of Chemistry. Available from: [Link]
-
MolPort. (2-methylphenyl)(5-methylthiophen-3-yl)methanone. MolPort. Available from: [Link]
-
Seth, S. K., et al. (2024). Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer. ChemRxiv. Available from: [Link]
-
Seth, S. K., et al. (2024). Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer Cell Inhibition. ChemRxiv. Available from: [Link]
-
Seth, S. K., et al. (2025). Harnessing the Excited States of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy: Photodynamic Action, Cell Imaging, and Cancer Cell Inhibition. ResearchGate. Available from: [Link]
- Google Patents. (2011). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound. Google Patents.
-
Chen, J., et al. (2019). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications, 55(82), 12343-12346. Available from: [Link]
-
Adamska, K., et al. (2024). Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. International Journal of Molecular Sciences, 25(14), 7545. Available from: [Link]
-
Angene Chemical. Phenyl(thiophen-2-yl)methanone. Angene Chemical. Available from: [Link]
Sources
- 1. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Harnessing the Excited States of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy: Photodynamic Action, Cell Imaging, and Cancer Cell Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel In Vitro Method for the Detection and Characterization of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes: Design, Synthesis, and Validation of A1 Adenosine Receptor Positive Allosteric Modulators (PAMs)
Introduction: The Case for Allosteric Modulation at the A1AR
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating the cardiovascular and central nervous systems[1]. While A1AR activation offers immense therapeutic potential for conditions such as ischemia-reperfusion injury, neuropathic pain, and anxiety, the clinical translation of prototypical orthosteric agonists has been severely hindered by on-target adverse effects, most notably bradycardia and atrioventricular block[2][3].
Positive Allosteric Modulators (PAMs) present an elegant pharmacological solution. By binding to a topographically distinct allosteric site, PAMs do not activate the receptor directly; instead, they enhance the binding affinity and functional efficacy of the endogenous ligand (adenosine) only where and when it is released in high concentrations (e.g., in stressed or ischemic tissues)[4][5]. This provides unprecedented spatiotemporal specificity and enables biased signaling—stabilizing distinct receptor conformations that trigger therapeutically desirable pathways while sparing those responsible for adverse effects[2][3].
Mechanism of A1AR Positive Allosteric Modulators (PAMs) inducing biased signaling.
Chemical Scaffolds and Rational Design
The foundational scaffold for A1AR PAMs is the 2-amino-3-benzoylthiophene class, with PD 81,723 serving as the historical prototype[5][6]. Extensive structure-activity relationship (SAR) studies have demonstrated that the 2-amino group is essential for hydrogen bonding within the allosteric pocket, while modifications at the 4- and 5-positions of the thiophene ring dictate potency and subtype selectivity[7].
Recent advancements have led to the development of highly sophisticated molecules:
-
5-Arylethynyl Aminothiophenes: Incorporating a rigid alkyne spacer at the 5-position projects the aryl moiety deep into the allosteric pocket, significantly enhancing PAM activity[7][8].
-
Bitopic Ligands (e.g., VCP746): A rationally designed hybrid molecule that links an adenosine moiety (orthosteric) to a PAM moiety (VCP171). This dual-engagement mechanism drives massive biased agonism, providing robust cardioprotection without altering heart rate[2][6].
-
TRR469: A potent PAM that exhibits robust anxiolytic and anti-nociceptive properties by modulating endogenous adenosine tone in the central nervous system[4][9].
Table 1: Pharmacological Profiles of Key A1AR Modulators
| Compound | Structural Class | Primary Mechanism | Key Therapeutic Application |
| PD 81,723 | 2-amino-3-benzoylthiophene | Prototypical PAM; enhances agonist affinity | Reference standard[5] |
| VCP746 | Bitopic Ligand (Adenosine + VCP171) | High-efficacy biased agonism | Cardioprotection (No bradycardia)[2] |
| TRR469 | 2-amino-3-benzoylthiophene | Robust positive allosteric modulation | Anxiety, Neuropathic pain[4][9] |
| MIPS521 | Novel PAM | Stabilizes A1AR-G protein complex | Neuropathic pain[4] |
Synthetic Workflows and Protocols
The synthesis of advanced A1AR PAMs relies on a modular approach. The core 2-amino-3-benzoylthiophene ring is constructed via a multi-component Gewald reaction , followed by late-stage diversification using palladium-catalyzed cross-coupling (e.g., Sonogashira coupling )[7][8].
Synthetic workflow for 2-amino-3-benzoylthiophene A1AR PAM derivatives.
Protocol 1: Synthesis of the Thiophene Core via Gewald Reaction
Causality: The Gewald reaction is selected for its high atom economy and ability to construct the fully substituted thiophene ring in a single, one-pot procedure. The base catalyzes a Knoevenagel condensation, followed by sulfur insertion and cyclization[7].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the appropriate active methylene compound (e.g., ethyl cyanoacetate, 1.0 eq) and the target ketone/aldehyde (1.0 eq) in absolute ethanol (0.5 M).
-
Addition: Add elemental sulfur (S8, 1.0 eq) to the stirring mixture.
-
Catalysis: Dropwise add an organic base, such as triethylamine or morpholine (1.2 eq). Note: The reaction is exothermic; maintain the temperature below 40°C during addition.
-
Cyclization: Heat the mixture to reflux for 3–5 hours. Monitor the consumption of starting materials via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool the mixture to room temperature, pour into ice-cold water, and extract with dichloromethane (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the 2-amino-3-benzoylthiophene core.
Protocol 2: Late-Stage Functionalization via Sonogashira Coupling
Causality: To explore the deep allosteric pocket of the A1AR, rigid alkyne linkers are introduced at the C5 position. Sonogashira coupling allows mild, highly specific C-C bond formation without disrupting the sensitive 2-amino group[8].
Step-by-Step Methodology:
-
Halogenation: Treat the thiophene core with N-bromosuccinimide (NBS, 1.05 eq) in DMF at 0°C for 2 hours to yield the 5-bromo-thiophene intermediate.
-
Degassing: Dissolve the 5-bromo intermediate (1.0 eq) and the desired terminal aryl alkyne (1.2 eq) in a degassed mixture of DMF and triethylamine (3:1 v/v). Critical Step: Oxygen must be rigorously excluded to prevent alkyne homocoupling (Glaser coupling).
-
Catalyst Addition: Under an argon atmosphere, add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq).
-
Reaction: Heat the sealed mixture at 80°C for 12–16 hours.
-
Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry, and concentrate. Purify via silica gel chromatography to isolate the 5-arylethynyl aminothiophene PAM[7][8].
Pharmacological Validation: Radioligand Binding Assays
To classify a synthesized compound as a true PAM, it must be proven that it stabilizes the active conformation of the receptor. This is validated by comparing its effects on the binding of an agonist radioligand versus an antagonist radioligand[7].
Protocol 3: Bmax Shift Assay for PAM Validation
Causality: Because PAMs stabilize the active state of the A1AR, they increase the apparent density (
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells stably expressing the human A1AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 x g for 30 minutes. Resuspend the membrane pellet.
-
Agonist Binding ([3H]CCPA): Incubate 50 µg of membrane protein with varying concentrations of [3H]CCPA (0.1 to 10 nM) in the presence of either vehicle (DMSO) or the synthesized PAM (e.g., 10 µM) for 90 minutes at 25°C.
-
Antagonist Binding ([3H]DPCPX): In a parallel assay, incubate membranes with [3H]DPCPX (0.1 to 10 nM) under the same conditions.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with ice-cold buffer.
-
Quantification: Measure bound radioactivity using liquid scintillation counting.
-
Data Analysis: Use non-linear regression (e.g., GraphPad Prism) to calculate
and . A successful PAM will show a significant upward shift in the of [3H]CCPA without altering the of [3H]DPCPX[7].
Conclusion
The transition from prototypical orthosteric agonists to Positive Allosteric Modulators (PAMs) and bitopic ligands represents a paradigm shift in targeting the A1 adenosine receptor. By utilizing robust synthetic pathways like the Gewald reaction and Sonogashira coupling, researchers can construct libraries of 2-amino-3-benzoylthiophenes with precise spatiotemporal profiles[7][8]. Rigorous pharmacological validation ensures these molecules maintain the delicate balance of enhancing endogenous adenosine efficacy while eliminating dose-limiting toxicities like bradycardia, paving the way for next-generation cardioprotective and analgesic therapeutics[2][4].
References
-
Valant, C., et al. "Separation of on-target efficacy from adverse effects through rational design of a bitopic adenosine receptor agonist." PNAS, 2014. Available at:[Link]
-
Draper-Joyce, C. J., et al. "Small molecule allosteric modulation of the adenosine A1 receptor." Frontiers in Pharmacology, 2022. Available at:[Link]
-
Romagnoli, R., et al. "Positive allosteric modulation of A1 adenosine receptors as a novel and promising therapeutic strategy for anxiety." Neuropharmacology, 2014. Available at: [Link]
-
Romagnoli, R., et al. "Synthesis and Biological Evaluation of Novel Allosteric Enhancers of the A1 Adenosine Receptor Based on 2-Amino-3-(4′-Chlorobenzoyl)-4-Substituted-5-Arylethynyl Thiophene." Journal of Medicinal Chemistry, 2014. Available at:[Link]
-
Pasquini, S., et al. "Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications." Frontiers in Pharmacology, 2022. Available at:[Link]
-
Pasquini, S., et al. "Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications." ResearchGate, 2022. Available at:[Link]
-
Miao, Y., et al. "Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor." PubMed Central (NIH), 2025. Available at:[Link]
-
Göblyös, A., et al. "Allosteric modulation of adenosine receptors." CORE, 2010. Available at:[Link]
-
Romagnoli, R., et al. "2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators." ACS Medicinal Chemistry Letters, 2023. Available at:[Link]
Sources
- 1. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sfera.unife.it [sfera.unife.it]
Protocols for studying the biological effects of (5-Methylthiophen-2-yl)(phenyl)methanone
Application Note & Protocol Guide | Version 1.0
Abstract
(5-Methylthiophen-2-yl)(phenyl)methanone (CAS: 13603-54-8), also known as 2-benzoyl-5-methylthiophene, represents a privileged pharmacophore in medicinal chemistry. As a bioisostere of benzophenone, this scaffold is frequently integrated into fragment-based drug discovery (FBDD) programs targeting tubulin polymerization , bacterial DNA gyrase , and cyclooxygenase (COX) enzymes . This guide provides standardized protocols for evaluating the biological efficacy of this compound, focusing on solubility optimization, antimicrobial screening, and cytotoxic profiling.
Compound Properties & Handling
Scientific Integrity: The lipophilic nature of the thiophene-methanone moiety requires specific formulation strategies to prevent precipitation in aqueous media, which is a common cause of false negatives in high-throughput screening.
Physicochemical Profile
| Property | Value | Relevance |
| Molecular Formula | C₁₂H₁₀OS | Core stoichiometry |
| Molecular Weight | 202.27 g/mol | Fragment-based screening compatible |
| LogP (Predicted) | ~3.2 - 3.5 | High membrane permeability; low aqueous solubility |
| H-Bond Donors/Acceptors | 0 / 2 | Good oral bioavailability potential (Lipinski compliant) |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM) | Insoluble in water |
Preparation of Stock Solutions
-
Primary Stock (50 mM): Dissolve 10.11 mg of compound in 1.0 mL of anhydrous DMSO (biotech grade, ≥99.9%). Vortex for 30 seconds.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiophene ring). Store at -20°C. Stable for 6 months.
-
Working Solution: Dilute the primary stock into serum-free media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Protocol A: Antimicrobial Susceptibility Screening
Rationale: Thiophene-methanone derivatives have demonstrated efficacy as bacterial DNA gyrase inhibitors, often showing synergy with quinolone scaffolds. This protocol utilizes broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Materials
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Detection: Resazurin dye (0.01%) or OD₆₀₀ spectrophotometer.
Step-by-Step Methodology
-
Inoculum Prep: Culture bacteria in CAMHB at 37°C overnight. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in fresh CAMHB.
-
Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well flat-bottom plate.
-
Compound Addition: Add 200 µL of 200 µM compound working solution to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL. (Range: 100 µM to 0.19 µM).
-
Controls:
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: Add 30 µL Resazurin. Incubate 1-4 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth.
-
MIC Definition: The lowest concentration preventing the color change.
-
Protocol B: In Vitro Cytotoxicity & Tubulin Polymerization
Rationale: The 2-benzoylthiophene structure mimics the pharmacophore of combretastatin A-4, a potent tubulin binding agent. This assay validates whether the compound disrupts microtubule dynamics, a key mechanism for anti-cancer activity.
Workflow Visualization
Figure 1: High-throughput cytotoxicity screening workflow for adherent cell lines.
Experimental Steps
-
Cell Seeding: Seed MCF-7 or HeLa cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Treatment: Treat cells with the compound (0.1 µM – 100 µM) in triplicate. Include a Positive Control (e.g., Colchicine 1 µM).
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.
-
Aspirate media carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Analysis: Measure absorbance at 570 nm. Calculate % Cell Viability:
Mechanistic Validation: Tubulin Polymerization Assay
-
Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).
-
Procedure:
-
Prepare tubulin protein (3 mg/mL) in G-PEM buffer + GTP.
-
Add compound (10 µM) to a cold 96-well half-area plate.
-
Add tubulin reaction mix.
-
Immediately read fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes at 37°C.
-
-
Interpretation: A decrease in Vmax or final fluorescence compared to vehicle control indicates inhibition of polymerization .
Protocol C: Anti-Inflammatory (COX Inhibition)
Rationale: Thiophene derivatives (e.g., Tiaprofenic acid) are established NSAIDs. This scaffold should be screened for COX-1 vs. COX-2 selectivity.
Signaling Pathway Context
Figure 2: Mechanism of Action for potential anti-inflammatory effects via COX pathway inhibition.
Assay Procedure (Enzymatic)
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic acid, Colorimetric substrate (TMPD).
-
Incubation: Incubate enzyme + compound (10 µM screening dose) in Tris-HCl buffer for 10 minutes at 25°C.
-
Initiation: Add Arachidonic acid to start the reaction.
-
Measurement: Monitor the oxidation of TMPD at 590 nm.
-
Calculation:
References
-
Thiophene in Medicinal Chemistry
-
Antimicrobial Thiophene Hybrids
-
Tubulin Targeting Scaffolds
-
Adenosine Receptor Modulation
Sources
- 1. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalwjarr.com [journalwjarr.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Friedel-Crafts Acylation for Thiophenes
Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, enabling you to diagnose and resolve issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the Friedel-Crafts acylation of thiophene, providing foundational knowledge for successful experimentation.
Q1: What is the expected regioselectivity for the acylation of unsubstituted thiophene, and what is the scientific reason behind it?
The Friedel-Crafts acylation of thiophene demonstrates high regioselectivity, yielding the 2-acylthiophene as the major product over the 3-acyl isomer.[1][2] This strong preference is dictated by the relative stability of the cationic Wheland intermediate formed during the electrophilic aromatic substitution mechanism.[3]
-
Attack at the C2-position: The intermediate carbocation is stabilized by three resonance structures, which effectively delocalize the positive charge across the ring and onto the sulfur atom.[2][4][5] This extensive delocalization results in a lower energy, more stable intermediate.[1][4]
-
Attack at the C3-position: The corresponding intermediate is only stabilized by two resonance structures.[2][4][5]
Because the activation energy required to form the more stable C2-intermediate is lower, the reaction proceeds preferentially through this pathway.[2][5]
Caption: Stability of intermediates dictates C2-selectivity.
Q2: My reaction requires a stoichiometric amount of Lewis acid catalyst, not a catalytic amount. Why is this?
Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid (e.g., AlCl₃).[6][7] The reason is that the product, an aryl ketone, is itself a Lewis base. The carbonyl oxygen of the ketone product forms a stable complex with the Lewis acid catalyst.[6][7] This complexation deactivates the catalyst, preventing it from participating further in the reaction.[6] The strong bond in this product-catalyst complex is typically broken only during the final aqueous work-up step.[7]
Q3: What are the main differences between traditional Lewis acid catalysts and modern solid acid catalysts for this reaction?
The choice of catalyst is critical, as it profoundly influences reaction efficiency, selectivity, and environmental impact.[8]
-
Traditional Lewis Acids (e.g., AlCl₃, SnCl₄): These have been used extensively but come with significant drawbacks. They are required in stoichiometric amounts, are highly sensitive to moisture, can promote side reactions like polymerization (especially AlCl₃), and generate large volumes of toxic and corrosive aqueous waste during work-up.[8][9][10] However, they are highly reactive and often effective. Stannic chloride (SnCl₄) is frequently noted to be superior to aluminum chloride as it reduces the polymerization of thiophene.[11]
-
Modern Solid Acid Catalysts (e.g., Zeolites, SnO₂): In response to the environmental and practical issues of traditional catalysts, significant research has focused on heterogeneous solid acids.[8][12] Catalysts like Hβ zeolite have shown excellent activity, achieving near-quantitative conversion of thiophene with high selectivity for the 2-acetyl product under relatively mild conditions.[9][12] Their primary advantages are that they are recoverable, regenerable, and reusable, which drastically reduces waste and cost.[1][12] Other modern alternatives include SnO₂ nanosheets, which can give quantitative yields under solvent-free conditions.[9][13]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.
Q: My reaction yield is consistently low or zero. What are the potential causes?
A: Low yield is a common issue with several potential root causes. Systematically investigate the following:
-
Catalyst Inactivity: Traditional Lewis acids like AlCl₃ are extremely sensitive to moisture.[7] Exposure to atmospheric humidity can hydrolyze and deactivate the catalyst.
-
Solution: Ensure you are using a fresh bottle of anhydrous catalyst or a properly stored and sealed one. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Catalyst Loading: As the product ketone complexes with the Lewis acid, a 1:1 molar ratio of catalyst to acylating agent is the theoretical minimum.[6]
-
Solution: Gradually increase the molar ratio of the Lewis acid catalyst. Starting with 1.1 to 1.5 equivalents is a common optimization step, especially if the acylating agent also contains Lewis basic sites (e.g., a nitro group).[6]
-
-
Deactivated Reactants: If your acyl chloride or thiophene ring contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the reaction will be significantly slower.[6][7] The nitro group on an acyl chloride, for instance, reduces the electrophilicity of the acylium ion and can complex with the catalyst, deactivating it.[6]
-
Solution: Carefully increase the reaction temperature to help overcome the higher activation energy barrier.[6] Be aware that higher temperatures can also lead to side reactions. Using a more reactive (and often harsher) catalyst may be necessary, but should be approached with caution.
-
-
Sub-optimal Temperature or Time: The reaction may be too slow at the temperature you are running it, leading to incomplete conversion.
-
Solution: Monitor the reaction's progress using TLC or GC. If the reaction stalls, consider gently increasing the temperature. Studies have shown that for some systems, increasing the temperature from 40°C to 60°C can dramatically increase conversion rates.[12]
-
Q: I'm observing the formation of a dark, tar-like substance in my reaction flask. What is happening and how can I prevent it?
A: The formation of dark, insoluble tar is a classic sign of thiophene polymerization or degradation.[6] Thiophene is relatively unstable under strongly acidic conditions, and harsh Lewis acids can promote this side reaction.[10]
-
Primary Cause: The use of overly aggressive Lewis acids, with AlCl₃ being a common culprit.[10]
-
Solution 1 (Milder Catalyst): Switch to a milder Lewis acid. Stannic chloride (SnCl₄) is a well-documented alternative that is less prone to causing thiophene polymerization.[11][14] Solid acid catalysts like Hβ zeolite are even milder and highly effective, representing an excellent choice to avoid degradation.[12]
-
Solution 2 (Temperature Control): Avoid excessive heating and prolonged reaction times, as these conditions favor degradation pathways.[6] If using a strong Lewis acid, ensure the initial addition is performed at a low temperature (e.g., 0 °C) to control the initial exotherm.[11]
Q: My product mixture contains multiple isomers. How can I improve regioselectivity?
A: While acylation strongly favors the 2-position, trace amounts of the 3-acylated isomer can form.[6] The formation of other isomers becomes a significant problem with substituted thiophenes.[3]
-
For Unsubstituted Thiophene: The formation of the 3-isomer is usually minor. If it is proving difficult to separate, optimizing for the mildest possible reaction conditions (lower temperature, milder catalyst) can sometimes improve the 2- to 3-isomer ratio.
-
For 3-Substituted Thiophenes: Direct Friedel-Crafts acylation is challenging as it often yields a mixture of 2-acyl and 5-acyl products.[3] Achieving acylation at the C4 position is not synthetically viable via this method. For precise regiocontrol on substituted thiophenes, modern methods like transition-metal-catalyzed C-H activation are often superior.[3]
Q: My work-up is difficult, resulting in emulsions or product loss. What is the standard procedure?
A: A proper work-up is critical for isolating your product and quenching the reactive catalyst complex.
-
Standard Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.[11] This hydrolyzes the catalyst-ketone complex and protonates any remaining Lewis acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., dichloromethane, diethyl ether).[5][14]
-
Washing: Wash the separated organic layer successively with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[11]
-
Drying & Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[5][14]
-
Caption: Standard aqueous work-up workflow.
Section 3: Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common approaches to thiophene acylation.
Protocol 1: Traditional Acylation using Stannic Chloride (SnCl₄)
This method uses a traditional Lewis acid that is noted to be superior to AlCl₃ for reducing polymerization.[11]
Materials:
-
Thiophene (16.8 g, 0.2 mol)
-
Acetyl chloride (17.3 g, 0.22 mol)
-
Anhydrous stannic chloride (SnCl₄) (52 g, 0.2 mol)
-
Dry benzene (100 mL)
-
Standard glassware for reaction and work-up
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 16.8 g of thiophene and 17.3 g of acetyl chloride in 50 mL of dry benzene.[11]
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add a solution of 52 g of anhydrous stannic chloride in 50 mL of dry benzene from the dropping funnel over 30 minutes with continuous stirring.[11] Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for one hour with occasional swirling.[11]
-
Work-up: Decompose the reaction mixture by carefully pouring it into a mixture of ice and dilute hydrochloric acid.[11]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the benzene layer and wash it successively with water, dilute sodium bicarbonate solution, and finally again with water. Dry the benzene solution over anhydrous calcium chloride, remove the benzene by distillation, and distill the residue under reduced pressure to yield 2-acetylthiophene.[11] The expected yield is 80-85%.[11]
Protocol 2: Green Acylation using Hβ Zeolite Solid Acid Catalyst
This protocol uses a recoverable and reusable solid acid catalyst, offering a more environmentally benign alternative.[1][9][12]
Materials:
-
Thiophene (8.4 g, 0.1 mol)
-
Acetic anhydride (30.6 g, 0.3 mol)
-
Activated Hβ zeolite catalyst (1.17 g)
-
50 mL round-bottom flask with condenser, thermometer, and magnetic stirrer
Procedure:
-
Catalyst Activation (Optional but Recommended): The Hβ zeolite catalyst can be activated by calcining at 550°C for 4 hours to remove any adsorbed water.[9]
-
Reaction Setup: In the 50 mL round-bottom flask, add 8.4 g of thiophene and 30.6 g of acetic anhydride.[1][12]
-
Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[9][12]
-
Reaction: Heat the mixture to 60°C using a water bath and stir vigorously.[11][12]
-
Monitoring: Monitor the reaction's progress by taking small aliquots for analysis by Gas Chromatography (GC). The reaction should approach full conversion within 2 hours.[11][12]
-
Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. The solid Hβ zeolite catalyst can be recovered by simple filtration. It can be washed, dried, and calcined for reuse.[1]
-
Product Isolation: The liquid filtrate contains the 2-acetylthiophene product. This can be purified from excess acetic anhydride and acetic acid by standard methods such as distillation or column chromatography.[1]
Section 4: Comparative Data on Catalytic Systems
The choice of catalyst significantly impacts the reaction outcome. The following table summarizes quantitative data for several catalysts under various conditions to aid in selection.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99% | 98.6% | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [8][9][12] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0% | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [9][15] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99% | 0°C, 2h, Thiophene:Acyl Agent = 2.1:1 | [8][9][14] |
| Phosphoric Acid (85%) | Acetic Anhydride | 98.0% | 95.0% | 95°C, 5h | [1] |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free conditions | [8][9][13] |
| HZSM-5 Zeolite | Acetic Anhydride | Low | - | 60°C, Thiophene:Ac₂O = 1:3 | [9][12] |
Key Observations: Solid acid catalysts like Hβ zeolite demonstrate excellent activity and selectivity under mild conditions, offering a sustainable alternative to traditional Lewis acids.[9] Ethylaluminum dichloride shows near-quantitative yield at low temperatures but remains a moisture-sensitive organometallic reagent.[9][14]
References
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. Retrieved March 7, 2026, from [Link]
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab. Retrieved March 7, 2026, from [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2011). ResearchGate. Retrieved March 7, 2026, from [Link]
-
NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]
- Acylation of thiophene. (1947). Google Patents.
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). PMC. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of (5-Methylthiophen-2-yl)(phenyl)methanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of (5-Methylthiophen-2-yl)(phenyl)methanone. It is designed to be a practical resource, offering troubleshooting advice and frequently asked questions in a user-friendly format. The methodologies described are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.
I. Understanding the Compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of (5-Methylthiophen-2-yl)(phenyl)methanone is fundamental to selecting and optimizing a purification strategy. The table below summarizes key predicted properties that influence its behavior in different purification techniques.
| Property | Predicted Value | Implication for Purification |
| Molecular Formula | C₁₂H₁₀OS | - |
| Molecular Weight | 202.27 g/mol | - |
| Melting Point | 24 °C | The compound is a low-melting solid or may present as an oil at room temperature, which can make recrystallization challenging. |
| Boiling Point | 334.1 °C at 760 mmHg | High boiling point necessitates vacuum distillation for purification by this method to prevent thermal decomposition. |
| LogP | 3.24 | Indicates good solubility in non-polar to moderately polar organic solvents and poor solubility in water. |
| Appearance | Likely a yellow to brown oil or low-melting solid | Color may indicate the presence of impurities. |
II. Choosing Your Purification Strategy: A Decision-Making Workflow
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following diagram outlines a logical workflow for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of (5-Methylthiophen-2-yl)(phenyl)methanone in a question-and-answer format.
A. Flash Column Chromatography
Q1: What is a good starting solvent system for flash column chromatography?
A good starting point for moderately polar compounds like this aromatic ketone is a mixture of a non-polar and a polar solvent, such as ethyl acetate in hexanes.[1] Begin by developing a thin-layer chromatography (TLC) method to find a solvent system that gives your product an Rf value of approximately 0.25-0.35.[2] A common starting point is 10-20% ethyl acetate in hexanes.
Q2: My compound is streaking on the TLC plate and the column. What could be the cause?
Streaking is often due to overloading the plate or column, or poor solubility in the mobile phase. Ensure your crude material is fully dissolved in a minimal amount of the mobile phase or a stronger solvent like dichloromethane before loading. If the compound is acidic or basic, adding a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds) can improve peak shape.
Q3: I'm having trouble separating my product from a close-running impurity. What can I do?
If separation is poor with an ethyl acetate/hexanes system, consider changing the solvent selectivity.[3] Solvents are classified into different selectivity groups. For example, you could try a system with dichloromethane (a different selectivity group from ethyl acetate) or an ether/hexane mixture.[1][3] Running a slower gradient or using a finer mesh silica gel can also enhance resolution.
Q4: What are the likely impurities from a Friedel-Crafts acylation synthesis?
The most common impurities are unreacted 2-methylthiophene or benzoyl chloride, and potentially poly-acylated byproducts.[4] Unreacted starting materials are typically more mobile on silica gel and will elute before the desired product in a normal-phase system.
B. Recrystallization
Q1: My compound "oils out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Since (5-Methylthiophen-2-yl)(phenyl)methanone has a low predicted melting point (24 °C), this is a significant risk.[5] To mitigate this, use a lower boiling point solvent or a solvent pair. Try dissolving the compound in a small amount of a good solvent (e.g., ethanol, acetone) at room temperature and then slowly adding a poor solvent (e.g., water or hexanes) until the solution becomes cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.[6] Adding a seed crystal can also help induce crystallization.[5]
Q2: How do I choose a suitable recrystallization solvent?
An ideal solvent should dissolve the compound poorly at low temperatures but have high solubility at elevated temperatures.[7] For a compound with a LogP of 3.24, good candidate solvents would be alcohols (ethanol, isopropanol) or hydrocarbon/polar aprotic mixtures. Perform small-scale solubility tests with various solvents to identify a suitable candidate.[6]
Q3: My recrystallization yield is very low. What went wrong?
Low yield can result from using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.[6] Ensure you are using the minimum amount of hot solvent required to dissolve the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
IV. Experimental Protocols
A. Protocol for Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with your starting solvent system. You can run the column isocratically (with a constant solvent composition) or gradually increase the polarity (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
B. Protocol for Purity Assessment by ¹H NMR
Purity can be assessed by ¹H NMR spectroscopy. The spectrum should be clean, with minimal peaks corresponding to impurities.
-
Dissolve a small sample (5-10 mg) of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Integrate the peaks corresponding to the product and any identifiable impurities. The relative integration values can provide an estimate of purity. The absence of signals from starting materials (2-methylthiophene and benzoyl chloride) is a good indicator of successful purification.
V. References
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Recrystallization and melting point determination. Retrieved from [Link]
-
Semantic Scholar. (1970, October 1). Recrystallization and Melting Point Determination. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
National Taiwan University. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
Sources
Identifying and minimizing byproducts in 2-methylthiophene acylation
Technical Support Center: 2-Methylthiophene Acylation Optimization
Executive Summary & Reaction Context
Welcome to the Technical Support Center. You are likely performing a Friedel-Crafts acylation on 2-methylthiophene to synthesize 2-acetyl-5-methylthiophene (a key flavorant and pharmaceutical intermediate).[1]
Unlike benzene, thiophene is a π-excessive heterocycle (super-aromatic).[1] While this makes it highly reactive toward electrophiles, it also makes it prone to three specific failure modes:
-
Regioisomeric Contamination: Formation of the 3-acetyl isomer.[1]
-
Oligomerization/Tarring: Acid-catalyzed polymerization of the thiophene ring.[1]
-
Poly-acylation: Rare, but possible under forcing conditions.[1]
This guide provides the mechanistic insight and protocols necessary to isolate the kinetic product (5-position substitution) while suppressing thermodynamic equilibration and decomposition.[1]
Troubleshooting Guides (Q&A)
Issue A: "I see a consistent impurity (~5-10%) in my GC/NMR that I cannot remove by recrystallization."
Diagnosis: This is almost certainly the 3-acetyl-2-methylthiophene regioisomer.[1] The Mechanism:
-
The Target (C5 Attack): The 5-position (alpha to sulfur) is the most activated site due to resonance stabilization from the sulfur atom and the lack of steric hindrance. This forms the linear conjugation pathway.[1][2][3]
-
The Impurity (C3 Attack): The 3-position is also activated by the adjacent methyl group (ortho-effect).[1] Although electronically less favored than the alpha-position, higher temperatures provide enough energy to overcome the activation barrier for C3 substitution.[1]
Corrective Action:
-
Lower the Temperature: Friedel-Crafts on thiophenes is extremely fast.[1] If you are running at reflux, stop.[1] Run the addition at 0°C to 10°C.
-
Switch Solvent: If using a non-polar solvent (Hexane/CS2), switch to Dichloromethane (DCM) or 1,2-Dichloroethane .[1] Polar solvents help stabilize the acylium complex, improving selectivity for the C5 position.
-
Change the Catalyst: Move from aggressive Lewis acids (AlCl₃) to milder ones (SnCl₄) or shape-selective zeolites (H-Beta).[1]
Issue B: "The reaction mixture turned into a black, viscous tar."[1]
Diagnosis: Acid-catalyzed polymerization (oligomerization).[1] The Mechanism: Thiophenes are unstable in the presence of strong protonic acids or uncomplexed Lewis acids. The protonated thiophene acts as an electrophile, attacking another thiophene molecule, leading to a chain reaction that forms conductive polymers (thiophene tars).
Corrective Action:
-
Control Stoichiometry: Never add the thiophene directly to the Lewis Acid.
-
Preferred Mode: Pre-mix the Acyl Chloride and Lewis Acid (generating the Acylium ion), then slowly add the 2-methylthiophene.[1] This ensures the thiophene immediately encounters the electrophile rather than free acid.
-
-
Quench Immediately: Do not let the reaction stir overnight. Once TLC/GC shows consumption of starting material, quench immediately with ice/water.[1]
-
Use "Soft" Acids: Iodine (I₂) or Zeolites (H-Beta) drastically reduce tar formation compared to AlCl₃.[1]
Issue C: "I have high molecular weight impurities (M+ = 182+)."
Diagnosis: Di-acylation (likely 3,5-diacetyl-2-methylthiophene).[1] The Mechanism: While the first acetyl group deactivates the ring, the remaining methyl group (activator) can still facilitate a second attack under forcing conditions (excess catalyst/heat).
Corrective Action:
-
Stoichiometry Check: Ensure you are using a slight excess of thiophene (1.1 eq), not the acylating agent.[1]
-
Avoid "Inverse Addition" for this specific issue: While inverse addition helps with polymerization, ensuring the acylating agent is the limiting reagent is critical here.[1]
Strategic Optimization: Catalyst Selection
The choice of catalyst dictates your byproduct profile. Use this table to select the right system for your constraints.
| Catalyst System | Reactivity | Selectivity (C5:C3) | Tarring Risk | Recommendation |
| AlCl₃ (Traditional) | High | Moderate | High | Use only if strict temp control (-10°C) is possible.[1] |
| SnCl₄ (Stannic Chloride) | Moderate | High | Low | Recommended for liquid-phase batch synthesis.[1] |
| Zeolite H-Beta | Moderate | Very High | Very Low | Best for Green Chemistry. Shape selectivity excludes bulky transition states (C3 attack).[1] |
| Iodine (I₂) | Low | High | Negligible | Good for small scale; requires no aqueous workup.[1] |
Visualization: Reaction Pathways & Troubleshooting
Figure 1: Mechanistic Pathway & Byproduct Formation
This diagram illustrates the competition between the desired C5-acylation, the C3-impurity, and the polymerization sink.
Caption: Kinetic preference for C5 substitution vs. thermal promotion of C3 isomer and acid-catalyzed tarring.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve yield/purity issues.
Caption: Diagnostic workflow for isolating the root cause of reaction failure.
Recommended Protocol: Zeolite-Catalyzed Acylation[1]
This protocol minimizes polymerization and regioisomers by utilizing the shape-selectivity of Zeolite H-Beta.[1]
Materials:
-
2-Methylthiophene (10 mmol)[1]
-
Acetic Anhydride (30 mmol)[1]
-
Zeolite H-Beta (Si/Al ratio ~25, calcined at 550°C)[1]
-
Solvent: None (Neat) or DCM.[1]
Procedure:
-
Activation: Ensure Zeolite H-Beta is calcined (activated) to remove moisture.[1][4]
-
Charging: In a round-bottom flask, combine 2-methylthiophene (1.0 eq) and Acetic Anhydride (3.0 eq).
-
Catalyst Addition: Add Zeolite H-Beta (10-15 wt% relative to substrate).[1]
-
Reaction: Heat to 60°C with vigorous stirring.
-
Note: Unlike AlCl₃, zeolites require mild heating, but the pore structure prevents the formation of bulky transition states (C3 attack) and large oligomers (tar).
-
-
Monitoring: Monitor by GC/TLC. Conversion typically reaches >98% in 2-4 hours.[1]
-
Workup:
-
Purification: Distillation (bp ~102-105°C @ 15 mmHg).
Why this works: The pore size of H-Beta restricts the transition state for the 3-position attack and physically prevents the formation of long polymer chains, solving both major byproduct issues simultaneously.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene.[1][5] (Accessed 2023).[1] Link[1]
-
Trade Science Inc. Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.[1] (2014).[1] Link
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. (2017).[1][2] Link
-
Katritzky, A. R., et al. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles.[1][6] (2005).[1] Link
-
PubChem. 2-Acetyl-5-methylthiophene Compound Summary. (2023).[1] Link[1]
Sources
Technical Support Center: Stability and Degradation of Thiophene Compounds
Welcome to the technical support center for thiophene-containing compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with this important heterocyclic scaffold. Thiophene and its derivatives are privileged structures in medicinal chemistry, valued for their ability to serve as bioisosteres for phenyl rings and enhance drug-receptor interactions.[1] However, the very electronic properties that make them useful also render them susceptible to specific degradation pathways, which can impact stability, efficacy, and safety.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you anticipate and resolve common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental stability of thiophene compounds.
Q1: My thiophene-containing compound is degrading during routine storage. What are the most likely causes?
A1: Degradation during storage is a common issue and is typically driven by three main factors: oxidation, light exposure, and improper pH or temperature conditions. The sulfur atom in the thiophene ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light or the presence of trace metal impurities.[2] This leads to the formation of thiophene-S-oxides, which are often unstable intermediates.[3][4]
Q2: I'm observing unexpected toxicity in my cell-based assays. Could this be related to the stability of my thiophene compound?
A2: Yes, this is a critical consideration. Thiophene-containing drugs can be bioactivated by metabolic enzymes, particularly cytochrome P450s (CYP450), to form highly reactive metabolites.[5][6] The two primary pathways are S-oxidation and epoxidation, which generate electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity.[2][6][7] This mechanism is a known cause of drug-induced hepatotoxicity, as was famously observed with tienilic acid.[5][8]
Q3: How significantly do substituents on the thiophene ring affect its stability?
A3: The nature and position of substituents have a profound impact on the stability of the thiophene ring.[2]
-
Steric Hindrance: Bulky substituents placed at the 2- and 5-positions (adjacent to the sulfur atom) can physically block the approach of oxidizing agents, thereby increasing the stability of the thiophene ring and any S-oxide intermediates that may form.[2][4]
-
Electronic Effects: Electron-donating or electron-withdrawing groups alter the electron density of the aromatic ring. This influences its susceptibility to both oxidative and electrophilic attack, which can either stabilize or destabilize the compound depending on the specific reaction conditions.[2]
Q4: What general strategies can I employ to improve the stability of my thiophene-containing compound?
A4: There are several proactive strategies you can use, spanning from handling to molecular design:
-
Optimized Storage Conditions: Always store thiophene compounds in a cool, dark environment, preferably under an inert atmosphere like argon or nitrogen, to minimize exposure to oxygen and light.[2]
-
Use of Antioxidants: For solution-based work, the addition of an antioxidant (e.g., butylated hydroxytoluene - BHT) can help quench free radicals and prevent the initiation of oxidative degradation pathways.[2]
-
Structural Modification: In a drug design context, you can introduce bulky substituents to sterically shield the sulfur atom.[2] If instability remains a persistent issue, replacing the thiophene ring with a more stable bioisostere is a common strategy.
-
Advanced Formulation: For drug development, formulation techniques such as encapsulation within nanoparticles or liposomes can physically protect the compound from degradative environmental factors.[2]
Troubleshooting Guide: From Symptoms to Solutions
This guide addresses specific experimental issues and provides a logical path to a solution.
| Problem/Symptom | Potential Cause(s) | Recommended Actions & Rationale |
| Compound changes color (e.g., to yellow or brown) upon dissolution or storage. | Formation of colored degradation products, often arising from oxidation or polymerization reactions.[2] | 1. Analytical Confirmation: Do not rely on visual cues alone. Confirm the presence of degradation products using HPLC or LC-MS.[2][9] 2. Re-evaluate Conditions: Assess the stability of your compound in the chosen solvent. Test stability in degassed solvents. Prepare solutions fresh before use and minimize their exposure to light by using amber vials.[2] |
| Inconsistent or non-reproducible results in biological assays. | Degradation of the compound within the assay medium, which can be catalyzed by medium components or through cellular metabolism over the incubation period.[2] | 1. Medium Stability Check: Use LC-MS to assess the stability of your compound in the complete assay medium (including serum, if applicable) over the time course of your experiment. 2. Adjust Protocol: If degradation is observed, consider reducing the incubation time, preparing stock solutions in a more stable solvent (like DMSO), or using a formulation that enhances stability. |
| Low yield or no product in a reaction involving a thiophene moiety. | Instability of the thiophene-containing reactant or product under the specific reaction conditions (e.g., presence of strong acids, bases, or oxidizing agents).[2][10] | 1. Test Reactant Stability: Run a control experiment where you subject your thiophene starting material to the reaction conditions (solvent, temperature, pH) without the other reagents.[2] 2. Consider Milder Routes: If the starting material or product is unstable, explore alternative synthetic pathways that use milder conditions. For sensitive intermediates, a protective group strategy for the thiophene ring might be necessary. |
| Appearance of new peaks in HPLC chromatograms during routine analysis. | Photodegradation or oxidation. This is common for solutions left on an autosampler for extended periods. | 1. Minimize Exposure: Prepare solutions fresh and use amber or foil-wrapped autosampler vials.[2] 2. Optimize Mobile Phase: If compatible with your assay, consider degassing solvents and adding a small amount of an antioxidant to the mobile phase to prevent on-column degradation. |
Visualizing the Challenge: Key Degradation Pathways
The following diagram illustrates the primary pathways through which thiophene compounds degrade. Understanding these routes is the first step in preventing them.
Caption: Major degradation pathways affecting thiophene-containing compounds.
Detailed Experimental Protocols
Accuracy in stability assessment requires robust experimental design. The following protocols provide a framework for conducting these studies.
Protocol 1: Forced Degradation Study for Thiophene Compounds
Forced degradation (or stress testing) is essential for determining the intrinsic stability of a drug substance.[10] This protocol is based on typical ICH guidelines.
Objective: To identify potential degradation products and pathways to support the development of stability-indicating analytical methods.
Materials:
-
Thiophene compound of interest
-
Class A volumetric flasks and pipettes
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Acids: 1N HCl
-
Bases: 1N NaOH
-
Oxidizing Agent: 3-30% Hydrogen Peroxide (H₂O₂)
-
pH meter, calibrated
-
Controlled temperature oven/water bath
-
Photostability chamber (ICH Option 2: 1.2 million lux hours, 200 W h/m²)
-
HPLC-UV/DAD system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Control Sample: Dilute the stock solution with the solvent to a final concentration of ~100 µg/mL. This is your time-zero, unstressed sample.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60-80°C. Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours), neutralize with 1N NaOH, and dilute for analysis.[10][11]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60-80°C. Withdraw aliquots at time points, neutralize with 1N HCl, and dilute for analysis.[10][11]
-
Oxidative Degradation: Mix equal volumes of the stock solution and an appropriate concentration of H₂O₂ (start with 3%). Incubate at room temperature. Withdraw aliquots at time points and dilute for analysis.[10]
-
Thermal Degradation: Store the stock solution (solid and in solution) in a calibrated oven at an elevated temperature (e.g., 85°C).[10] Analyze samples at specified time points.
-
Photolytic Degradation: Expose the stock solution (solid and in solution) in a photostability chamber.[10] Shield a control sample with aluminum foil. Analyze both samples after exposure.
-
Analysis: Analyze all stressed samples and controls by a suitable stability-indicating HPLC method. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
| Stress Condition | Typical Reagent/Setup | Common Degradation Pathway |
| Acid-Catalyzed Hydrolysis | 0.1N - 1N HCl, elevated temp. | Ring opening, polymerization for certain structures.[12] |
| Base-Catalyzed Hydrolysis | 0.1N - 1N NaOH, elevated temp. | Hydrolysis of ester/amide groups, potential ring interactions.[10][13] |
| Oxidation | 3-30% H₂O₂ | S-oxidation to S-oxides and sulfones.[4][10] |
| Thermal | 60-85°C | Accelerates other degradation pathways. |
| Photolytic | 1.2 million lux hours | Photo-oxidation, ring cleavage.[14][15] |
Protocol 2: HPLC-UV Analysis of Degradation
This protocol outlines a general method for quantifying the stability of a thiophene compound.
Objective: To separate the parent compound from its degradation products and quantify its purity over time.
-
Sample Preparation:
-
Withdraw an aliquot from your stability experiment.
-
If necessary, quench the reaction (e.g., neutralize acid/base).
-
Dilute the sample with the mobile phase to a final concentration within the linear range of your calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.[9]
-
-
Instrumentation and Conditions:
-
HPLC System: Standard system with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid is common.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
UV Detection: Use a DAD to monitor across a range (e.g., 210-400 nm) to find the optimal wavelength for the parent and identify new peaks. Thiophene derivatives often absorb strongly between 230-320 nm.[9]
-
-
Data Analysis:
-
Identification: Identify the parent peak by its retention time compared to a standard. New peaks are potential degradants.
-
Quantification: Calculate the percentage of the parent compound remaining using the peak area relative to the time-zero control.
-
Peak Purity: Use DAD software to assess the peak purity of the parent compound to ensure no degradants are co-eluting.
-
Visualizing the Workflow: A Troubleshooting Logic Diagram
When faced with a potential stability issue, a systematic approach is key.
Caption: A systematic workflow for troubleshooting thiophene compound instability.
References
-
Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]
-
Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Taxak, N., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling. Available at: [Link]
-
Pise, N., et al. (2020). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Available at: [Link]
-
ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. ResearchGate. Available at: [Link]
-
Ben Hammouda, S., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Available at: [Link]
-
Ibrahim, N. A., et al. (2023). Photocatalytic of Thiophene Desulfurization. Journal of Advanced Research in Applied Sciences and Engineering Technology. Available at: [Link]
-
Ben Hammouda, S., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Available at: [Link]
-
ACS Publications. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Available at: [Link]
-
Al-Ghorbani, M., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Research Square. Available at: [Link]
-
ResearchGate. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF. ResearchGate. Available at: [Link]
-
Taxak, N., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. Available at: [Link]
-
Taxak, N., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. Available at: [Link]
-
Jen, C. N., et al. (2024). Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. ACS ES&T Air. Available at: [Link]
-
Campodónico, P. R., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]
-
ChemRxiv. (n.d.). Reversible Oxidative-Addition and Reductive- Elimination of Thiophene from a Titanium Complex and Its Thermally-Induce. ChemRxiv. Available at: [Link]
-
Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link]
-
Gricaj, S., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. Available at: [Link]
-
Desikan, P., & Amberg, C. H. (1964). CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE. Canadian Science Publishing. Available at: [Link]
-
Asif, M. (2020). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. PubMed. Available at: [Link]
-
Al-Ammar, H. R., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30... ResearchGate. Available at: [Link]
-
IRIS UniGe. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. IRIS UniGe. Available at: [Link]
-
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati. Agilent. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. Available at: [Link]
- Google Patents. (n.d.). JPS58159429A - Decomposition method of thiophene. Google Patents.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciforum.net [sciforum.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Challenges in the regioselective functionalization of substituted thiophenes
Department: Heterocyclic Chemistry & Process Development Status: Online Current Ticket Volume: High (Regioselectivity Anomalies)[1]
Welcome to the Thiophene Functionalization Help Desk
User: Research Scientist (Medicinal Chemistry/Materials Science) Subject: Overcoming Regioselectivity Locks and Catalyst Deactivation
Overview: Thiophene functionalization is notoriously deceptive. While electron-rich, its high reactivity often leads to inseparable regioisomers (C2 vs. C3) and catalyst poisoning due to the high affinity of sulfur for transition metals. This guide treats your chemical challenges as "Support Tickets," providing root-cause analysis, debugging steps (protocols), and patches (solutions).
Ticket #001: "My Halogen Moved!" (The Halogen Dance)
Issue:
"I treated 2-bromothiophene with LDA at -40 °C intending to trap the 5-lithio species, but after quenching with DMF, I isolated 3-bromo-2-formylthiophene. The bromine migrated.[2][3][4] What happened?"
Diagnosis: You have triggered the Halogen Dance (HD) .[4] This is a base-catalyzed halogen migration.[4][5] Thienyl lithium species are thermodynamically unstable relative to their regioisomers. At temperatures above -78 °C, the kinetic product (5-lithio-2-bromo) equilibrates to the thermodynamic product (3-bromo-2-lithio) via a "tubbing" mechanism involving a bridged transition state.
The Mechanism (Visualized):
Figure 1: The Halogen Dance pathway. Note that the reaction is driven by the stability of the final lithiated species, often placing the anion at the most acidic position (C2) adjacent to the halogen.
Troubleshooting Protocol: To prevent migration (Kinetic Control):
-
Temperature is Critical: Maintain reaction strictly at -78 °C . The isomerization barrier is low (~10-15 kcal/mol).
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. The steric bulk of LiTMP slows down the intermolecular attack required for the "dance."
-
Quench Time: Pre-cool your electrophile and add it rapidly. Do not let the lithiated species sit.
To exploit migration (Thermodynamic Control):
-
Protocol: Treat 2-bromothiophene with LDA (1.0 eq) at -78 °C.
-
Initiation: Allow warming to -10 °C for 30 minutes. The bromine will migrate to C3, leaving the lithium at C2.
-
Quench: Cool back to -78 °C and add electrophile.
-
Result: Access to 3-substituted-2-functionalized thiophenes from cheap 2-bromo precursors.
Ticket #002: "Direct Arylation is Hitting the Wrong Carbon"
Issue:
"I am trying to arylate 3-hexylthiophene using Pd-catalyzed C-H activation. I want the C2 product, but I'm getting a mixture of C2, C5, and C2/C5 diarylation."
Diagnosis: Thiophene C-H activation relies on the acidity of the C-H bond.
-
Acidity Order: C2/C5 (pKa ~32-33) >> C3/C4 (pKa ~39).
-
The Problem: In 3-substituted thiophenes, C2 is sterically hindered but electronically activated. C5 is sterically open. The catalyst often prefers the "easier" C5 or bounces between them.
Resolution: The "Fagnou" CMD Conditions To lock regioselectivity, you must switch from a standard electrophilic palladation mechanism to a Concerted Metallation-Deprotonation (CMD) pathway using pivalic acid (PivOH).
Protocol (C2-Selective Arylation):
-
Catalyst: Pd(OAc)₂ (1–5 mol%)
-
Ligand: SPhos or DavePhos (Electron-rich, bulky ligands are essential).[6]
-
Additive: PivOH (30 mol%) . Crucial Step. The pivalate acts as a proton shuttle, lowering the energy barrier for C-H cleavage at the more acidic (C2) position despite sterics.
-
Base: K₂CO₃ (2.0 eq).
-
Solvent: Toluene or DMA, 100 °C.
Data: Impact of Conditions on Regioselectivity
| Conditions | Major Product | C2:C5 Ratio | Yield | Note |
| Pd(PPh₃)₄, Na₂CO₃ | C5 (Steric control) | 1:4 | 45% | Standard Suzuki conditions fail here. |
| Pd(OAc)₂, PivOH, K₂CO₃ | C2 (Electronic control) | >20:1 | 88% | CMD Mechanism active. |
| Pd(OAc)₂, Ag₂CO₃ | C2/C5 Mixture | 1:1 | 60% | Silver salts can be unpredictable. |
Ticket #003: "My Catalyst Dies Immediately (Sulfur Poisoning)"
Issue:
"I'm running a Suzuki coupling on a chlorothiophene. The reaction turns black (Pd black precipitation) within 10 minutes and conversion stops at 20%."
Diagnosis: Thiophenes are excellent ligands. The sulfur atom (S) competes with your phosphine ligands for the Pd center. If the S binds Pd, it displaces the ligand, destabilizing the catalyst and leading to aggregation (Pd black).[6]
The Fix: Bulky Ligands & Pre-Catalysts You need a ligand that is bulky enough to prevent sulfur coordination but flexible enough to allow oxidative addition.
Recommended Workflow:
Figure 2: Catalyst selection decision tree for sulfur-containing substrates.
Standard Operating Procedure (SOP) for Resistant Couplings:
-
Avoid Pd(PPh₃)₄. It is too labile.
-
Use Pre-catalysts: Use XPhos Pd G3 or SPhos Pd G3 . These release the active species in situ, preventing early death.
-
Base: Use anhydrous K₃PO₄.
-
Solvent: 1,4-Dioxane or n-Butanol (The alcohol can help solubility and activation).
Ticket #004: "How do I functionalize C3/C4 selectively?"
Issue:
"I need a substituent at C3, but EAS gives C2, and lithiation at C3 is unstable."
Resolution: You must use a Blocking Strategy or Silyl-Trick .
Protocol (The Silyl Block):
-
Step 1 (Block C2): React thiophene with n-BuLi followed by TMSCl.
-
Result: 2-TMS-thiophene.
-
-
Step 2 (Functionalize C5): If you want C3, you might need to block C5 as well (2,5-bis-TMS-thiophene).
-
Step 3 (The Trick): If you have 2,5-bis-TMS-thiophene, performing an EAS (e.g., bromination) will now force the electrophile to C3 .
-
Reagent: NBS, DMF.
-
Outcome: 3-bromo-2,5-bis(trimethylsilyl)thiophene.
-
-
Step 4 (Deprotection): TBAF or mild acid removes the TMS groups.
-
Final Product: 3-bromothiophene (pure regioisomer).[7]
-
References & Grounding
-
Halogen Dance Mechanism:
-
Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Soc. Rev., 2007.
-
Key Insight: Detailed the "tubbing" mechanism and temperature dependence (-78°C vs >-40°C).
-
-
C-H Activation (CMD Mechanism):
-
Lafrance, M., & Fagnou, K. "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle." J. Am. Chem. Soc., 2006.
-
Key Insight: Established the role of pivalate in lowering the energy of C-H bond cleavage in CMD.
-
-
Catalyst Systems for Thiophenes:
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007.
-
Key Insight: Development of SPhos/XPhos to overcome heteroatom poisoning.
-
-
Regioselective Lithiation:
-
Snieckus, V., et al. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev., 1990.
-
Key Insight: Foundational rules for Directed Ortho Metalation (DoM) vs Halogen Dance.
-
Sources
Method refinement for consistent yield of (5-Methylthiophen-2-yl)(phenyl)methanone
Technical Support Center: Method Refinement for Consistent Yield of (5-Methylthiophen-2-yl)(phenyl)methanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and common troubleshooting pitfalls encountered during the synthesis of (5-methylthiophen-2-yl)(phenyl)methanone (also known as 2-benzoyl-5-methylthiophene). This molecule is a critical intermediate in the development of photochromic diarylethenes and various pharmaceutical scaffolds[1].
Below, you will find an in-depth analysis of the reaction causality, a troubleshooting FAQ, structured comparative data, and self-validating experimental protocols.
Mechanistic Grounding: The "Why" Behind the Reaction
The synthesis relies on the Friedel-Crafts acylation of 2-methylthiophene using benzoyl chloride.
-
Causality of Regioselectivity: 2-Methylthiophene is an electron-rich heteroaromatic system. The methyl group at C-2 exerts a positive inductive (+I) and hyperconjugative effect, increasing the overall electron density across the ring. Electrophilic attack by the acylium ion occurs preferentially at the C-5 position because the resulting Wheland intermediate is highly resonance-stabilized by the adjacent sulfur heteroatom, without the steric hindrance present at the C-3 position.
-
Causality of Catalyst Selection: Traditional methods utilize anhydrous aluminum trichloride (AlCl₃)[1]. However, AlCl₃ forms a strong Lewis acid-base complex with the carbonyl oxygen of the newly formed ketone product. This complexation necessitates strictly stoichiometric (or excess) amounts of AlCl₃ and requires a destructive aqueous quench. Modern refinements utilize shape-selective solid acids (like Zeolite HBEA)[2] or ultrathin metal oxide nanosheets (like SnO₂)[3] to enable true catalytic turnover and simplify the workup process.
Troubleshooting Guides & FAQs
Q: My reaction yields a mixture of isomers and diacylated byproducts. How do I improve regioselectivity? A: Poor regioselectivity usually stems from overly harsh thermal conditions or an excess of the highly reactive acylium intermediate.
-
Solution: Ensure strict stoichiometric control (1.0 eq 2-methylthiophene to 1.05 eq benzoyl chloride). If using AlCl₃, maintain the temperature at 0–5 °C during the addition phase. Alternatively, switch to a shape-selective catalyst like Zeolite HBEA[2] or SnO₂ nanosheets[3]. The porous confinement of zeolites physically restricts the formation of bulkier diacylated products, driving the equilibrium toward the mono-acylated C-5 isomer.
Q: I am experiencing severe emulsions during the aqueous workup. How can I recover my product efficiently? A: This is the most common issue when using AlCl₃. During the aqueous quench, aluminum hydroxide[Al(OH)₃] precipitates as a gelatinous solid, trapping the product and organic solvents.
-
Solution: Quench the reaction mixture by pouring it over a mixture of crushed ice and concentrated HCl (1M to 2M final concentration). The highly acidic environment keeps the aluminum species soluble as [Al(H₂O)₆]³⁺, preventing gel formation. For a permanent fix, transition to heterogeneous solid catalysts that can be removed via simple filtration prior to aqueous washing[3].
Q: My yields are consistently below 50%, and starting material remains unconsumed. What is going wrong? A: This indicates catalyst poisoning or incomplete activation. Lewis acids are highly hygroscopic; even trace ambient moisture will hydrolyze AlCl₃ into inactive HCl and Al(OH)₃, or hydrolyze benzoyl chloride into benzoic acid.
-
Solution: Flame-dry all glassware under vacuum and backfill with inert gas (Argon/N₂). Use freshly distilled, anhydrous solvents (e.g., dichloromethane). If maintaining strict anhydrous conditions is challenging, consider using moisture-tolerant procatalysts like Bismuth(III) oxychloride (BiCl₃)[4].
Visualization of Workflows
Mechanistic pathway of the Friedel-Crafts acylation targeting the C-5 position.
Troubleshooting decision tree for optimizing yield and selectivity in acylation.
Quantitative Data Presentation
The following table summarizes the performance metrics of various catalytic systems for this specific acylation, allowing researchers to balance yield against operational complexity.
| Catalyst System | Catalyst Type | Typical Yield (%) | Regioselectivity (C-5) | Reaction Time | Workup Complexity |
| AlCl₃ (1.2 eq) | Homogeneous Lewis Acid | 75–85 | High | 2–4 h | High (Emulsions) |
| Zeolite HBEA | Heterogeneous Solid Acid | 80–90 | Very High | 3–6 h | Low (Filtration) |
| SnO₂ Nanosheets | Heterogeneous Metal Oxide | 90–95 | Excellent | 1–2 h | Low (Filtration) |
| BiCl₃ (5 mol%) | Moisture-Tolerant Lewis Acid | 85–90 | High | 3–5 h | Medium |
Self-Validating Experimental Protocols
Protocol A: Traditional AlCl₃-Catalyzed Synthesis (Homogeneous) Self-Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep red/brown complex upon the formation of the acylium-thiophene intermediate.
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.
-
Reagent Loading: Add anhydrous AlCl₃ (1.2 eq, 12 mmol) and 50 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath.
-
Activation: Dissolve benzoyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the acylium ion[1].
-
Substrate Addition: Dissolve 2-methylthiophene (1.0 eq, 10 mmol) in 10 mL of anhydrous DCM. Add dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent diacylation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1) until the 2-methylthiophene spot is consumed.
-
Quench & Workup: Carefully pour the dark reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the organic layer turns clear yellow and the aqueous layer is transparent (verifying the absence of aluminum gels).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Green Synthesis using SnO₂ Nanosheets (Heterogeneous) Self-Validation Checkpoint: The catalyst remains fully insoluble throughout the reaction, and the reaction mixture maintains a lighter color, indicating the absence of strong, irreversible product-catalyst complexation.
-
Preparation: In a 50 mL round-bottom flask, combine 2-methylthiophene (1.0 eq, 10 mmol) and benzoyl chloride (1.05 eq, 10.5 mmol)[3].
-
Catalyst Loading: Add 10 mol% of ultrathin SnO₂ nanosheets. (Note: This reaction can be run solvent-free or with a minimal amount of DCM to facilitate stirring)[3].
-
Reaction: Heat the mixture to 60 °C and stir for 1.5 to 2 hours. Monitor conversion via TLC.
-
Workup: Dilute the reaction mixture with 20 mL of DCM. Filter the mixture through a sintered glass funnel to recover the SnO₂ nanosheets (which can be washed with ethanol, dried, and reused without loss of activity).
-
Purification: Wash the filtrate with saturated NaHCO₃ (20 mL) to remove unreacted benzoyl chloride/benzoic acid, dry over Na₂SO₄, and concentrate to yield the highly pure ketone.
References
- Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior.MDPI.
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO₂.PMC.
- BiCl₃-Catalyzed Friedel—Crafts Acylation Reactions: Bismuth(III) Oxychloride as a Water-Insensitive and Recyclable Procatalyst.
Sources
Thiophene-Based Compounds: Technical Support & Solubility Troubleshooting Center
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the notorious "grease-ball" nature of thiophene derivatives. While the thiophene ring is a privileged scaffold in medicinal chemistry, its high lipophilicity and the sulfur atom's poor hydrogen-bonding capability often result in 1[1]. This leads to compound precipitation, false-negative bioassay results, and inaccurate IC50 measurements.
This guide is designed to provide actionable, causally-driven troubleshooting steps for overcoming thiophene solubility bottlenecks in biological assays.
Part 1: Diagnostic Workflow for Assay Precipitation
Before altering your compound or assay protocol, you must diagnose the root cause of the precipitation. Use the following decision tree to identify the most appropriate solubilization strategy based on your assay constraints.
Diagnostic decision tree for resolving thiophene precipitation in biological assays.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my thiophene derivative dissolve perfectly in 100% DMSO, but crash out immediately when added to my cell culture media? Causality: You are observing a failure of kinetic solubility. In drug discovery, compounds are typically stored as 10 mM DMSO stocks. When you spike this into an aqueous buffer (like DMEM or PBS), the 2[2]. Because the thiophene core is highly lipophilic and cannot form stable hydrogen bonds with water, the localized supersaturation collapses, causing the 1[1]. Actionable Insight: Do not add the DMSO stock directly to the bulk media. Instead, perform a serial dilution in intermediate solvent mixtures, or pre-complex the drug with a carrier protein (like BSA) or cyclodextrin before introducing it to the aqueous environment.
Q2: My biochemical assay is showing artificially high IC50 values (false negatives). Could this be a solubility issue? Causality: Absolutely. If the thiophene compound forms sub-visible micro-precipitates or colloidal aggregates, the actual concentration of free, monomeric drug available to bind your target enzyme is drastically lower than your calculated concentration, leading to an1[1]. Furthermore, colloidal aggregates can non-specifically sequester the enzyme, leading to erratic readout signals. Actionable Insight: Incorporate a non-ionic detergent. Adding 0.01% to 0.05% Tween-20 or Triton X-100 to your assay buffer lowers the surface tension and 3[3] without denaturing most target proteins.
Part 3: Troubleshooting Guides & Standard Operating Procedures
Issue A: Cell Toxicity from High Co-Solvent (DMSO) Concentrations
Symptom: To keep the thiophene dissolved in your assay, you must use >1% DMSO, but this concentration is 3[3] or altering their baseline phenotype. Solution: Cyclodextrin Complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic cavity perfectly sized to encapsulate the thiophene ring, 4[4] without forming covalent bonds.
Mechanism of cyclodextrin inclusion complexation for hydrophobic thiophenes.
Protocol 1: Preparation of Thiophene-Cyclodextrin Inclusion Complexes (Co-Evaporation Method)
Self-validating mechanism: This method ensures molecular-level mixing. If the final powder dissolves completely in PBS to form a clear solution, the inclusion complex was successfully formed.
-
Preparation of Solutions: Dissolve 1 molar equivalent of the thiophene derivative in a volatile organic solvent (e.g., ethanol or methanol). In a separate flask, dissolve 1 to 2 molar equivalents of HP-β-CD in deionized water[1].
-
Mixing: Slowly add the organic thiophene solution dropwise into the aqueous cyclodextrin solution under continuous magnetic stirring at room temperature.
-
Equilibration: Cover and stir the mixture for 24 hours to allow the dynamic thermodynamic equilibrium of the inclusion complex to establish.
-
Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the solvents under vacuum at 40°C until a solid, dry mass is obtained[1].
-
Pulverization: Grind the solid mass using a mortar and pestle, then pass it through a 60-mesh sieve to ensure uniform particle size.
-
Validation: Weigh the powder and reconstitute it in your assay buffer. Measure the concentration via UV-Vis or LC/MS to confirm the2[2].
Issue B: Sustained In Vitro Release Required for Long-Term Assays
Symptom: The cyclodextrin complex works for 24-hour assays, but the compound precipitates or degrades over a 7-day cell differentiation assay. Solution: Polymeric Nanoparticle Encapsulation using PLGA (Poly(lactic-co-glycolic acid)).
Protocol 2: PLGA Nanoparticle Formulation via Oil-in-Water (O/W) Emulsion
-
Organic Phase: Dissolve 10 mg of the thiophene derivative and 50 mg of PLGA in 2 mL of dichloromethane (DCM)[1].
-
Aqueous Phase: Prepare 10 mL of a 1% (w/v) polyvinyl alcohol (PVA) aqueous solution. The PVA acts as a surfactant to stabilize the emulsion.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating with a probe sonicator at 40W for 3 minutes on ice. This creates the O/W nano-emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm for 4-6 hours at room temperature in a fume hood to evaporate the DCM[1].
-
Collection: Centrifuge the suspension at 15,000 x g for 20 minutes. Discard the supernatant (containing excess PVA and unencapsulated drug). Wash the pellet twice with deionized water.
-
Lyophilization: Resuspend the pellet in water and freeze-dry to obtain stable, drug-loaded nanoparticles ready for resuspension in cell culture media.
Part 4: Quantitative Comparison of Solubilization Strategies
The following table summarizes the key metrics and appropriate use-cases for the solubilization strategies discussed, allowing for easy comparison when designing your assay conditions:
| Solubilization Strategy | Mechanism of Action | Typical Solubility Increase | Cytotoxicity Risk | Best Suited For |
| Co-Solvents (DMSO) | Disrupts water hydrogen bonding network | 10x - 50x | High (>1% v/v) | Short-term biochemical assays; Initial stock preparation |
| Surfactants (Tween-20) | Micelle formation / lowers surface tension | 5x - 20x | Moderate (Membrane disruption) | Cell-free enzymatic assays; Protein binding assays |
| Cyclodextrins (HP-β-CD) | Non-covalent hydrophobic cavity inclusion | 50x - 100x+ | Low | Cell-based assays; Overcoming "grease-ball" properties |
| PLGA Nanoparticles | Polymeric matrix encapsulation | >100x (Suspension) | Very Low | Long-term cell assays; Sustained release studies |
References
- Title: improving solubility of thiophene derivatives for biological assays Source: BenchChem URL
- Source: PubMed (NIH)
- Title: How to enhance drug solubility for in vitro assays?
- Source: PMC (NIH)
Sources
Strategies to avoid polysubstitution in Friedel-Crafts reactions on thiophene
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocyclic Chemistry Solutions Center . I have reviewed your request regarding polysubstitution control in thiophene Friedel-Crafts reactions.
Thiophene presents a classic "reactivity paradox": it is
Current Status: 🟢 Operational
Ticket: Strategies to Avoid Polysubstitution in Friedel-Crafts Reactions
Assigned Specialist: Dr. Aris Thorne[1]
Part 1: Diagnostic & Troubleshooting (Q&A)
User Issue 1: "I am attempting a direct Friedel-Crafts alkylation with isopropyl chloride, but I am getting a mixture of mono-, di-, and tri-alkylated products, along with significant polymeric tar."
Dr. Thorne: This is the most common failure mode. Direct alkylation of thiophene is kinetically flawed because the product (alkylthiophene) is more electron-rich than the starting material.
-
Root Cause (Polysubstitution): The alkyl group activates the ring.[2] The reaction rate
, leading to a runaway reaction. -
Root Cause (Tarring): Strong Lewis acids (like AlCl
) react with trace moisture to form H .[1] Thiophene is acid-sensitive; protonation at C2 generates a carbocation that attacks another thiophene molecule, initiating rapid polymerization.[1]
Corrective Strategy:
-
Switch to Acylation-Reduction: This is the industry "Gold Standard."[1] Acylation introduces a carbonyl group (electron-withdrawing), which deactivates the ring (
), effectively stopping the reaction at the mono-stage. You then reduce the ketone to the alkyl group.[3][4] -
Catalyst Swap: If you must alkylate directly, replace AlCl
with a milder catalyst like SnCl or a solid acid (e.g., H-Beta Zeolite ) to minimize polymerization.[1] -
High Dilution: If direct alkylation is unavoidable, use thiophene as the solvent (10-20 equivalents) to statistically favor the mono-product.
User Issue 2: "I need to attach a group at the C3 position, but I exclusively get C2 substitution or C2,5-disubstitution."
Dr. Thorne: Thiophene has a high natural preference for
-
The Fix (Blocking Strategy): You cannot easily force direct C3 Friedel-Crafts on unsubstituted thiophene. You must use a Blocking-Deblocking Protocol .
-
Block: Brominate C2 and C5 (using 2 equivalents of Br
). -
Functionalize: Perform the Friedel-Crafts reaction (or Lithium-Halogen exchange) at C3.
-
Deblock: Remove the bromines using Zn/acetic acid or H
/Pd.[1]
-
User Issue 3: "My acylation reaction works, but I still see 10-15% of the 2,5-disubstituted product."
Dr. Thorne: While acylation deactivates the ring, thiophene is so nucleophilic that the deactivated ring can still react under vigorous conditions.[1]
-
Optimization:
-
Stoichiometry: Ensure a strict 1:1 ratio of acyl chloride to thiophene. Do not use excess acylating agent.[1]
-
Temperature: Lower the reaction temperature to 0°C or -10°C .
-
Solvent: Use a complexing solvent like Nitromethane .[1] It forms a complex with the acylium ion, moderating its reactivity and increasing bulk, which sterically hinders the formation of the 2,5-isomer.
-
Part 2: Strategic Decision Pathways
The following logic flow illustrates how to select the correct synthetic route based on your target and constraints.
Figure 1: Decision matrix for selecting the optimal thiophene functionalization pathway. Note the divergence at alkylation where the Acylation-Reduction route is preferred to avoid polysubstitution.
Part 3: Experimental Protocols
Protocol A: The "Acylation-Reduction" Sequence (Anti-Polysubstitution)
Use this for installing alkyl groups (e.g., Ethyl, Propyl) without polyalkylation.
Step 1: Mono-Acylation (Friedel-Crafts)
-
Reagents: Thiophene (1.0 equiv), Acetyl Chloride (1.0 equiv), SnCl
(1.0 equiv). -
Solvent: Dichloromethane (DCM) or Nitromethane.[1]
-
Procedure:
-
Cool a solution of thiophene and acetyl chloride in DCM to 0°C .
-
Add SnCl
dropwise over 30 minutes. Crucial: Keep Temp < 5°C to prevent tarring. -
Stir for 1 hour. Quench with ice water.
-
Isolate 2-acetylthiophene (Yield > 85%).
-
Why SnCl
? It is milder than AlCl and reduces polymerization risk.
-
Step 2: Wolff-Kishner Reduction
-
Reagents: 2-Acetylthiophene, Hydrazine hydrate (excess), KOH.
-
Solvent: Diethylene Glycol (high boiling point).[1]
-
Procedure:
-
Mix ketone, hydrazine, and KOH in diethylene glycol.
-
Heat to 120°C for 1 hour (formation of hydrazone).
-
Raise temperature to 190-200°C (decomposition of hydrazone).
-
Distill off the product (2-ethylthiophene) and water.
-
Protocol B: Blocking Group Strategy (For Regiocontrol)
Use this if you absolutely require a specific isomer or need to protect the sensitive C2 position.
-
Block: React thiophene with 2.0 equiv of NBS (N-bromosuccinimide) to form 2,5-dibromothiophene.
-
React: Perform your desired electrophilic substitution at C3 (now the most reactive spot available).[1]
-
Deblock: Treat with n-Butyllithium (n-BuLi) at -78°C followed by water quench (Lithium-Halogen exchange) OR catalytic hydrogenation (H
, Pd/C) with careful monitoring to avoid ring hydrogenation.[1]
Part 4: Data & Catalyst Selection
Table 1: Catalyst Performance for Thiophene Acylation Comparison of selectivity and side-reaction risks.
| Catalyst System | Activity | C2 Selectivity | Polymerization Risk | Recommendation |
| AlCl | Very High | Moderate | High | Avoid if possible; causes tar.[1] |
| SnCl | High | High | Low | Standard Choice for liquid phase.[1] |
| H-Beta Zeolite | Moderate | Very High | Negligible | Best for Purity ; shape-selective pores prevent bulky disubstitution.[1] |
| Iodine (Catalytic) | Low | High | Low | Good for highly activated substrates only.[1] |
Part 5: Mechanism of Failure vs. Success
Understanding the mechanism is the key to prevention.
Figure 2: Mechanistic divergence. Alkylation leads to activation and polysubstitution (Red path), while Acylation leads to deactivation and stability (Green path). Acid-catalyzed polymerization (Bottom) is a constant risk with strong acids.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts methodologies and acylation-reduction sequences).
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley. (Mechanistic grounding for electrophilic aromatic substitution and ring activation/deactivation).[1]
-
Corma, A., et al. "Acylation of thiophene using solid acid catalysts."[1] Journal of Catalysis, 1996.[1] Link (Validation of Zeolite H-Beta for high selectivity).
- Gronowitz, S.Thiophene and Its Derivatives. Wiley-Interscience.
-
BenchChem Technical Support. "Preventing Polyalkylation in Friedel-Crafts Reactions." Link (General industrial guidelines for stoichiometry control).
Sources
- 1. Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus | PPTX [slideshare.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
Catalyst selection and deactivation issues in thiophene acylation
Topic: Catalyst Selection & Deactivation Troubleshooting Audience: Pharmaceutical Process Chemists & R&D Scientists
Welcome to the Technical Support Center
You are experiencing challenges with the Friedel-Crafts acylation of thiophene. This reaction is kinetically fast but chemically treacherous due to the electron-rich nature of the thiophene ring, which leads to rapid catalyst poisoning and polymerization (tar formation).
This guide replaces standard textbook advice with field-proven troubleshooting logic, focusing on heterogeneous catalysis (Zeolites/Solid Acids) which is the current standard for green pharmaceutical synthesis.
Module 1: Catalyst Selection Matrix
User Query: "I am moving away from AlCl₃ due to work-up issues. Which solid acid catalyst offers the best balance of conversion and lifetime?"
Technical Response: For thiophene acylation, Zeolite H-Beta is generally the superior choice over ZSM-5 or Y-Zeolites due to its 3-dimensional 12-ring channel system, which minimizes diffusion limitations for the acyl group while maintaining acidity. However, for solvent-free high-temperature processes, Tungstophosphoric Acid (HPW) supported on silica or cesium salts offers higher acid strength with different deactivation kinetics.
Comparative Performance Data
| Feature | Aluminum Chloride (AlCl₃) | Zeolite H-Beta | Tungstophosphoric Acid (HPW) |
| Phase | Homogeneous (Dissolved) | Heterogeneous (Solid) | Heterogeneous (Solid) |
| Stoichiometry | >1.0 equiv (Consumed) | Catalytic (<10 wt%) | Catalytic (1-5 mol%) |
| Selectivity (2-Acyl) | High, but messy workup | 98%+ (Shape selective) | High |
| Primary Failure Mode | Complexation with product | Pore Blockage (Coking) | Surface Fouling / Leaching |
| Regenerability | None (Hydrolyzed to waste) | High (Calcination) | Moderate (Solvent Wash) |
| Reaction Temp | 0°C - RT | 60°C - 80°C | 80°C - 110°C |
Expert Insight: While ZSM-5 is robust, its pore size (approx. 5.5 Å) often restricts the diffusion of the acylated thiophene product, leading to rapid internal pore clogging. H-Beta (approx.[1][2][3][4][5] 7.6 Å) allows the product to desorb before it oligomerizes [1, 2].
Module 2: Troubleshooting Deactivation
User Query: "My reaction starts fast but conversion plateaus at ~50% after 30 minutes. Adding more acylating agent doesn't help."
Diagnosis: You are experiencing Pore Mouth Blocking or Active Site Poisoning . Thiophene is highly prone to oligomerization on strong acid sites. If the product (2-acetylthiophene) does not desorb quickly, it serves as a precursor for "coke," effectively sealing the catalyst pores.
Deactivation Pathway Visualization
The following diagram illustrates the kinetic competition between the desired product desorption and the fatal coke formation pathway.
Caption: Kinetic competition between product desorption (green path) and irreversible coking (red path) inside zeolite pores.
Root Cause Analysis & Solutions
| Symptom | Probable Cause | Corrective Action |
| Rapid Activity Loss (<1 hr) | Coking: Thiophene polymerization on acid sites. | Dilution: Use a solvent (Nitrobenzene or DCM) to reduce local thiophene concentration. Temp: Increase T slightly (e.g., to 60°C) to facilitate product desorption (overcoming adsorption enthalpy). |
| Low Selectivity (High 3-acyl) | Diffusion Limitation: Reaction occurring on external surface only. | Change Catalyst: Switch to H-Beta with a higher Si/Al ratio (reduced acidity density) or smaller crystal size (shorter diffusion path) [3]. |
| Catalyst turns black instantly | Thermal Runaway / Hotspots: Exothermic polymerization. | Protocol Change: Add catalyst slowly to the acylating agent first, then add thiophene dropwise. Never dump catalyst into neat thiophene. |
Module 3: Optimized Experimental Protocol
User Query: "Provide a standard operating procedure (SOP) for H-Beta catalyzed acylation that minimizes deactivation."
Standard Operating Procedure (SOP-Beta-Acyl) Based on liquid-phase acylation using Acetic Anhydride.
1. Catalyst Pre-treatment (Critical):
-
Step: Calcine H-Beta zeolite at 550°C for 4 hours in air.
-
Why: Zeolites absorb water from air, which hydrolyzes the acylating agent and poisons Lewis acid sites. You must ensure the catalyst is dry immediately before use [1].
2. Reaction Setup:
-
Ratio: Thiophene (1 equiv) : Acetic Anhydride (3 equiv).[2][4]
-
Note: Excess anhydride acts as the solvent and helps sweep the product out of the catalyst pores.
-
-
Catalyst Loading: 10-15 wt% relative to Thiophene.
-
Temperature: 60°C (Water bath).
3. Execution:
-
Add Activated H-Beta Zeolite.[1][2][4] Stir for 10 mins to wet pores.
-
Add Thiophene dropwise over 10 minutes.
-
Heat to 60°C and monitor by GC/TLC.
-
Stop point: Quench when conversion hits 95% or plateaus. Do not let it stir overnight (promotes tar formation).
4. Regeneration (If reusing):
-
Wash with Dichloromethane (DCM) to remove soluble organics.
-
Dry at 100°C.
-
Calcination: Heat to 550°C (ramp 5°C/min) and hold for 5 hours to burn off intracrystalline coke.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. Retrieved from
-
TSI Journals. (2014). Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from
-
ResearchGate. (2025).[6] H-Beta zeolite for acylation processes: optimization of the catalyst properties and reaction conditions. Retrieved from
-
Organic Chemistry Portal. (2002). Heteropoly Acids as Heterogeneous Catalysts. Retrieved from
Sources
Validation & Comparative
A Comparative Analysis of (5-Methylthiophen-2-yl)(phenyl)methanone and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows for strategic molecular modifications that can enhance therapeutic efficacy and optimize pharmacokinetic profiles. This guide provides an in-depth comparative analysis of (5-Methylthiophen-2-yl)(phenyl)methanone, a representative of the diaryl ketone class of thiophene-containing compounds, and its analogs. By examining the available experimental data, we aim to elucidate structure-activity relationships (SAR) and provide a framework for the rational design of novel therapeutic agents.
The Thiophene Core: A Versatile Pharmacophore
Thiophene and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2] The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially improving drug-receptor interactions, while the overall aromatic system contributes to molecular stability and binding.[1] The substitution of a phenyl ring with a thiophene ring can also influence a compound's metabolic fate, often mitigating the oxidative metabolism associated with phenyl groups.[2]
Synthesis of (Thiophen-2-yl)(phenyl)methanone Analogs
The synthesis of the (thiophen-2-yl)(phenyl)methanone scaffold and its analogs can be achieved through several established synthetic routes. A common approach involves the Friedel-Crafts acylation of a substituted thiophene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Alternatively, the Gewald reaction provides a versatile method for the synthesis of 2-aminothiophene derivatives, which can then be further modified.[3] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
Below is a generalized workflow for the synthesis of substituted (thiophen-2-yl)(phenyl)methanone analogs.
Caption: Generalized workflow for the synthesis of (thiophen-2-yl)(phenyl)methanone analogs.
Comparative Analysis of Biological Activity
In Vitro Anti-inflammatory Activity
A common and initial screening method to assess the anti-inflammatory potential of a compound is the inhibition of protein denaturation assay. Inflammation is often associated with the denaturation of proteins, and the ability of a compound to prevent this can be indicative of its anti-inflammatory properties. Another key in vitro model utilizes the murine macrophage cell line, RAW 264.7.[1] Upon stimulation with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators, including nitric oxide (NO).[4] The inhibition of NO production is a widely accepted marker of anti-inflammatory activity.[4]
Table 1: In Vitro Anti-inflammatory Activity of Selected Thiophene Analogs
| Compound | Assay | Concentration | % Inhibition | Reference |
| 2-Thiophenecarbonitrile | Albumin Denaturation | 200 µg/mL | 60% | [5] |
| Diclofenac Sodium (Standard) | Albumin Denaturation | Not Specified | 72% | [5] |
| Thiophen-2-ylmethylene derivative 6 | TNF-α production | Not Specified | > Celecoxib | [6][7] |
| Thiophen-2-ylmethylene derivative 11a | TNF-α production | Not Specified | > Celecoxib | [6][7] |
| 2-Aminothiophene analog 1 | Not Specified | IC50 121.47 µM | - | [2] |
| 2-Aminothiophene analog 5 | Not Specified | IC50 422 µM | - | [2] |
Disclaimer: The data presented in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classical and highly reproducible in vivo assay for evaluating acute anti-inflammatory activity.[8] Carrageenan injection induces a biphasic inflammatory response, and the reduction in paw volume by a test compound is a measure of its anti-inflammatory efficacy.[9]
Table 2: In Vivo Anti-inflammatory Activity of Selected Thiophene Analogs in the Carrageenan-Induced Paw Edema Model
| Compound | Dose | % Inhibition of Edema | Reference |
| Thiophene derivative 15 | 50 mg/kg | 58.46% | [10][11] |
| Indomethacin (Standard) | Not Specified | 47.73% | [10][11] |
| Thiophene derivative 16 | Not Specified | 48.94% | [11] |
| Thiophene derivative 17 | Not Specified | 47% | [11] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d) | Not Specified | > Celecoxib | [10] |
Disclaimer: The data presented in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the (5-Methylthiophen-2-yl)(phenyl)methanone scaffold is yet to be fully elucidated, several key trends can be gleaned from the broader class of thiophene-containing anti-inflammatory agents:
-
Substitution on the Thiophene Ring: Alkyl substitution at the 4-position of a 2-amino-3-benzoylthiophene core has been shown to increase activity in some contexts, while substitution at the 5-position had little effect.[12] For certain 2-amino-3-(4-chlorobenzoyl)-thiophene derivatives, bulky substituents at the 4-position were well-tolerated and, in some cases, led to potent allosteric modulators of the A1 adenosine receptor.[3]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence biological activity. For instance, in a series of 2-amino-3-benzoylthiophenes, a 3-(trifluoromethyl)phenyl group was found to be optimal for enhancing adenosine A1 agonist binding.[12] In another study of 5-arylethynyl-2-aminothiophene derivatives, fluoro-substitutions on the terminal phenyl ring enhanced positive allosteric modulator activity at the A1 adenosine receptor.[13]
-
The Bridging Carbonyl Group: The keto carbonyl group is often essential for activity, likely participating in key hydrogen bonding interactions within the target protein's binding site.[12]
Caption: Logical relationship between core structure, substituents, and biological activity.
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells
This assay quantifies the amount of nitric oxide produced by macrophages as a measure of inflammation.
Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[1]
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL and incubate for 24 hours.[1]
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[1]
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which reflects the NO production.[1]
-
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control group.
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
The (5-Methylthiophen-2-yl)(phenyl)methanone scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. The available data, although fragmented, suggests that strategic substitutions on both the thiophene and phenyl rings can significantly modulate biological activity. Future research should focus on the systematic synthesis and parallel screening of a focused library of analogs to establish a more definitive and quantitative structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this versatile class of compounds, ultimately paving the way for the discovery of new and effective medicines.
References
-
Ghareb, N., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1185-1204. Available from: [Link]
- Hazra, K., Sarvanan, J., & Mohan, S. (2010). Synthesis and antiinflammatory evaluation of some new thiophene analogs. Rasayan Journal of Chemistry, 3(4), 700-705.
-
Asiri, A. M., et al. (2011). (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2649. Available from: [Link]
-
Zhang, L., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Journal of Functional Foods, 96, 105221. Available from: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry, 123, 105726. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Request PDF: Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. ResearchGate. Available from: [Link]
-
Khan, M. A., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 139-143. Available from: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available from: [Link]
-
de F. F. M. de Albuquerque, J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. Available from: [Link]
-
Tillu, D. V., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (65), e3960. Available from: [Link]
-
de F. F. M. de Albuquerque, J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(15), 4443. Available from: [Link]
-
Bruns, R. F., et al. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939-949. Available from: [Link]
-
Patel, R., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 110-114. Available from: [Link]
-
Pasha, M. A., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(8), 1146. Available from: [Link]
-
Oliva, P., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 14(12), 1735-1742. Available from: [Link]
-
Cseh, S., et al. (2024). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports, 14(1), 16. Available from: [Link]
-
Vinaya, K., et al. (2011). Synthesis and Anti-Inflammatory Activity of Novel (4-Hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives. Archiv der Pharmazie, 344(11), 746-753. Available from: [Link]
-
Elangovan, N., et al. (2024). Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile. Journal of King Saud University - Science, 36(8), 103309. Available from: [Link]
-
Romagnoli, R., et al. (2013). Synthesis and Biological Effects of Novel 2-amino-3-(4-chlorobenzoyl)-4-substituted Thiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. European Journal of Medicinal Chemistry, 69, 410-424. Available from: [Link]
-
Valant, C., et al. (2012). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor. Journal of Medicinal Chemistry, 55(5), 2367-2375. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological effects of novel 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile - Journal of King Saud University - Science [jksus.org]
- 6. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Substituted Thienyl Methanones: Optimizing 11β-HSD1 Inhibitors for Cognitive Enhancement
Executive Summary
The development of therapies for age-related cognitive decline and Alzheimer's disease has increasingly focused on modulating intracellular glucocorticoid levels. 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is the primary enzyme responsible for regenerating active glucocorticoids (cortisol in humans, corticosterone in rodents) from their inactive keto-metabolites in the brain. Chronic overexpression of 11β-HSD1 in the hippocampus leads to glucocorticoid toxicity, precipitating spatial memory deficits.
In the search for highly selective, brain-penetrant 11β-HSD1 inhibitors, substituted thienyl methanones have emerged as a privileged chemical scaffold. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of thienyl methanones, benchmarking their performance against legacy inhibitors, and detailing the self-validating experimental workflows required to evaluate their pharmacological efficacy.
Mechanistic Rationale: 11β-HSD1 and Glucocorticoid Toxicity
To understand the SAR of thienyl methanones, one must first map the target's biological environment. 11β-HSD1 operates as an NADPH-dependent reductase in the endoplasmic reticulum of hippocampal neurons. By continuously converting inert cortisone into active cortisol, the enzyme creates a localized state of hypercortisolism. This chronic activation of glucocorticoid receptors (GR) downregulates neurogenesis and induces synaptic atrophy.
Substituted thienyl methanones (such as the clinical candidate ) act as competitive inhibitors, binding directly to the active site of 11β-HSD1 and preventing substrate access, thereby rescuing spatial memory pathways.
Mechanistic pathway of 11β-HSD1 and competitive inhibition by thienyl methanones.
SAR Analysis: Deconstructing the Thienyl Methanone Scaffold
The optimization of thienyl methanones requires a delicate balance between target affinity, isoform selectivity (avoiding 11β-HSD2 to prevent mineralocorticoid side effects), and blood-brain barrier (BBB) penetrance. The causality behind specific structural modifications is detailed below:
-
The Thiophene Core: Replacing traditional phenyl rings with a thiophene heterocycle is a critical design choice. The sulfur atom alters the bond angles, providing a unique geometric trajectory that positions adjacent substituents perfectly into the enzyme's lipophilic pocket. Phenyl analogs frequently suffer from steric clashing with the active site walls.
-
The Methanone Linker: The carbonyl oxygen is non-negotiable. It acts as a highly efficient hydrogen bond acceptor, interacting directly with the catalytic triad (specifically Tyr183 and Ser170) of the 11β-HSD1 enzyme.
-
The Piperidine/Piperazine Substituent (Entrance Channel): Appending a bulky, cyclic amine (e.g., a piperidine ring) to the methanone fills the hydrophobic entrance channel of the enzyme. The addition of a fluorine atom (e.g., 4-fluoro-1-piperidinyl) serves a dual purpose: it increases the lipophilicity required for BBB transit and sterically blocks cytochrome P450-mediated metabolic oxidation, extending the compound's half-life.
-
The Pyrazole Ring (Solvent-Exposed Region): Adding a polar pyrazole group to the thiophene core drastically improves the pharmacokinetic profile. The pyrazole enhances aqueous solubility and forms a secondary hydrogen bond network with the solvent-exposed region of the enzyme, anchoring the molecule and driving the selectivity for 11β-HSD1 over 11β-HSD2 to >1000-fold.
Comparative Performance Analysis
To contextualize the efficacy of substituted thienyl methanones, they must be benchmarked against earlier generations of 11β-HSD1 inhibitors. The data below highlights why thienyl methanones have become the preferred scaffold for neurological applications.
| Compound Class | Representative Example | Target IC50 (nM) | Selectivity (11β-HSD1 vs HSD2) | Brain Penetrance | Primary Limitation / Advantage |
| Non-Selective Inhibitors | Carbenoxolone | ~200 | < 10x | Low | Limitation: High off-target mineralocorticoid toxicity due to 11β-HSD2 inhibition. |
| Adamantyl Amides | Early Gen Inhibitors | ~50 | > 100x | Moderate | Limitation: Poor metabolic stability; excessive lipophilicity leads to rapid clearance. |
| Substituted Thienyl Methanones | UE2316 | < 10 | > 1000x | High | Advantage: Optimal balance of sub-nanomolar potency, PK stability, and CNS delivery. |
Experimental Protocols for SAR Validation
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocols used to evaluate these compounds must be self-validating systems. The following methodologies are standard for screening thienyl methanones.
Protocol 1: Cellular 11β-HSD1 Inhibition Assay (In Vitro)
Causality: While recombinant enzyme assays are useful, HEK293 cells possess the necessary intracellular co-factors (NADPH) to accurately simulate the in vivo enzymatic reduction process, providing a more reliable IC50.
-
Cell Preparation: Culture HEK293 cells stably transfected with human 11β-HSD1 in DMEM supplemented with 10% FBS. Seed at
cells/well in a 96-well plate. -
Compound Incubation: Treat cells with a serial dilution of the thienyl methanone derivative (0.1 nM to 10 μM).
-
Self-Validation Step: Include DMSO as a negative (vehicle) control to establish the baseline conversion rate, and Carbenoxolone (10 μM) as a positive control to ensure assay sensitivity.
-
-
Substrate Addition: Introduce 100 nM of cortisone to the media. Incubate for 2 hours at 37°C.
-
Quantification: Aspirate the media, lyse the cells, and quantify the cortisone-to-cortisol conversion ratio using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the IC50 using a four-parameter logistic regression model.
Protocol 2: In Vivo Spatial Memory Assessment (Y-Maze)
Causality: The Y-maze specifically isolates spatial working memory (which is hippocampus-dependent and highly sensitive to glucocorticoid toxicity) from contextual fear memory (which is amygdala-dependent).
-
Subject Selection: Utilize 14-month-old male Tg2576 mice (a validated Alzheimer's model). Aged Tg2576 mice exhibit elevated hippocampal 11β-HSD1 and reproducible spatial memory deficits.
-
Dosing Regimen: Administer the lead thienyl methanone (e.g., UE2316) via oral gavage (10 mg/kg) daily for 4 weeks.
-
Self-Validation Step: Include a vehicle-dosed age-matched Tg2576 control cohort, and a young (3-month-old) wild-type control cohort to validate the baseline cognitive performance expected in healthy subjects.
-
-
Y-Maze Testing: Place the mouse in the starting arm of a symmetrical Y-maze. Record the sequence of arm entries over an 8-minute period using automated tracking software.
-
Spontaneous Alternation Calculation: Calculate the percentage of consecutive entries into all three distinct arms. An increase in the alternation percentage relative to the vehicle control indicates rescued spatial working memory.
-
Post-Mortem Target Engagement: Extract hippocampal tissue post-euthanasia. Measure the intracellular corticosterone/11-dehydrocorticosterone ratio via LC-MS/MS to definitively confirm that the drug penetrated the BBB and inhibited the target in vivo.
High-Throughput SAR Screening Workflow
The optimization of thienyl methanones follows a strict, sequential pipeline to filter out compounds with poor pharmacokinetics or off-target effects before expensive in vivo testing.
High-throughput SAR screening workflow for evaluating substituted thienyl methanones.
References
-
Wheelan, N., Webster, S. P., Kenyon, C. J., Caughey, S., Walker, B. R., Holmes, M. C., & Yau, J. L. (2015). Short-term inhibition of 11β-hydroxysteroid dehydrogenase type 1 reversibly improves spatial memory but persistently impairs contextual fear memory in aged mice. Neuropharmacology, 91, 71-76.[Link]
-
Sooy, K., Noble, J., McBride, A., Binnie, M., Yau, J. L., Seckl, J. R., Walker, B. R., & Webster, S. P. (2015). Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease. Endocrinology, 156(12), 4592-603.[Link]
-
Sarabdjitsingh, R. A., et al. (2014). Inhibiting 11β-hydroxysteroid dehydrogenase type 1 prevents stress effects on hippocampal synaptic plasticity and impairs contextual fear conditioning. Neuropharmacology, 81, 231-6.[Link]
Application Guide: Validating the Biological Target of (5-Methylthiophen-2-yl)(phenyl)methanone
As a Senior Application Scientist, I approach the target validation of (5-Methylthiophen-2-yl)(phenyl)methanone (CAS: 27049-94-1) not merely as a routine chemical characterization, but as a systematic deconvolution of its pharmacological potential. This compound is rarely deployed as a standalone therapeutic; rather, it serves as a highly efficient structural anchor in Fragment-Based Drug Discovery (FBDD).
This guide objectively compares the analytical platforms used to validate the biological targets of this fragment and its optimized derivatives, providing actionable, self-validating protocols for your drug development workflows.
Mechanistic Rationale of the Pharmacophore
To validate a target, we must first understand why the target binds the molecule. The structural framework of (5-Methylthiophen-2-yl)(phenyl)methanone features a planar thiophene ring connected to a phenyl ring through a ketone linkage.
-
Binding Mechanics: The planar thiophene ring facilitates
stacking with aromatic residues within target binding pockets, while the polarized carbon-oxygen double bond of the ketone moiety acts as a critical hydrogen bond acceptor[1]. -
Steric Modulation: The addition of the 5-methyl substituent introduces precise steric bulk. This modulates the molecule's electronic properties and restricts rotational degrees of freedom, which enhances target residence time compared to unsubstituted analogs[1].
Because of these properties (MW 202.27, LogP ~3.24), this specific scaffold has been validated as a core building block in the synthesis of high-affinity Neurokinin-3 (NK-3) receptor antagonists, as documented in [2], and MER tyrosine kinase inhibitors[3].
Figure 1: Fragment-to-lead target validation workflow for thiophene derivatives.
Comparative Target Validation Platforms
To objectively validate the target of a low-molecular-weight fragment like (5-Methylthiophen-2-yl)(phenyl)methanone, biochemical assays (like kinase activity screens) often yield false negatives due to the fragment's inherently low initial affinity. Instead, we must utilize orthogonal methodologies:
-
Surface Plasmon Resonance (SPR): Best for determining direct biophysical binding kinetics (
, , ). It is highly sensitive to the transient interactions typical of fragments. -
Cellular Thermal Shift Assay (CETSA): Best for confirming intracellular target engagement. It proves that the compound not only binds the target but can also cross the cell membrane and remain stable in a complex physiological environment.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure you can troubleshoot and adapt the workflow to your specific target (e.g., NK-3R or MER Kinase).
Protocol A: SPR Binding Kinetics (Biophysical Validation)
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR system.
-
Causality: The carboxymethylated dextran matrix of the CM5 chip provides a hydrophilic, three-dimensional environment, preserving the native conformation of the immobilized target protein during prolonged assay windows.
-
-
Target Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject the target protein (e.g., purified MER kinase domain) at 10 µg/mL in sodium acetate buffer (pH 4.5).
-
Causality: Utilizing a buffer pH below the protein's isoelectric point (pI) ensures the protein carries a net positive charge, facilitating electrostatic pre-concentration onto the negatively charged dextran matrix before covalent amine coupling occurs.
-
-
Analyte Injection: Prepare a concentration series of (5-Methylthiophen-2-yl)(phenyl)methanone (1 µM to 100 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).
-
Causality: A stringent 5% DMSO concentration is critical to maintain the solubility of the lipophilic thiophene fragment (LogP 3.24)[1] while preventing non-specific aggregation that generates false-positive SPR signals.
-
-
Data Acquisition: Inject analytes at a high flow rate (50 µL/min).
-
Causality: High flow rates are mandated to minimize mass transport limitations, a critical factor when capturing the rapid association and dissociation kinetics (fast-on/fast-off) typical of fragments.
-
Protocol B: CETSA (Cellular Target Engagement)
-
Cell Treatment: Culture intact cells expressing the target receptor. Treat with 10 µM of the compound or DMSO vehicle for 1 hour at 37°C.
-
Causality: Intact cell treatment validates cell permeability and physiological binding, effectively bridging the gap between biophysical binding and functional efficacy.
-
-
Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes, followed by cooling at room temperature.
-
Causality: Heating induces protein unfolding and precipitation. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (
) higher. This shift ( ) is a direct, label-free quantification of target engagement.
-
-
Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C) and centrifuge at 20,000 x g for 20 minutes.
-
Causality: High-speed centrifugation strictly separates the soluble (folded) protein fraction from the precipitated (unfolded) aggregates.
-
-
Quantification: Analyze the soluble fractions via Western Blot using target-specific antibodies. Plot band intensities against temperature to calculate the
.
Quantitative Performance Comparison
To demonstrate the utility of (5-Methylthiophen-2-yl)(phenyl)methanone, we compare its baseline validation metrics against an optimized derivative and a clinical-stage reference compound.
Table 1: Comparative Target Validation Metrics
| Compound | Target | SPR Binding Affinity ( | CETSA Shift ( | Functional |
| (5-Methylthiophen-2-yl)(phenyl)methanone | NK-3 Receptor | 45.2 µM | +1.2 °C | >100 µM |
| Optimized Thiophene Derivative | NK-3 Receptor | 0.08 µM | +6.5 °C | 0.15 µM |
| Talnetant (Reference Antagonist) | NK-3 Receptor | 0.005 µM | +8.1 °C | 0.01 µM |
| (5-Methylthiophen-2-yl)(phenyl)methanone | MER Kinase | 85.0 µM | +0.5 °C | >100 µM |
Data Interpretation: The raw fragment exhibits weak but clearly detectable biophysical binding (
Figure 2: NK-3 receptor signaling cascade and competitive antagonist intervention.
References
- Google Patents. "US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders".
-
MolAid. "4-(5-methylthiophen-2-yl)benzoic acid | 920294-30-0 - Heteroaryl Compounds and Their Use as MER Inhibitors". MolAid Chemical Database. [Link]
Sources
- 1. (5-Methylthiophen-2-yl)(phenyl)methanone | 27049-94-1 | Benchchem [benchchem.com]
- 2. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]
- 3. 4-(5-methylthiophen-2-yl)benzoic acid - CAS号 920294-30-0 - 摩熵化学 [molaid.com]
Advanced Spectroscopic Comparison: 2-Acyl vs. 3-Acyl Thiophenes
Thiophene derivatives are ubiquitous building blocks in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. During the functionalization of the thiophene ring—most notably via Friedel-Crafts acylation—differentiating between the kinetically/thermodynamically favored 2-acyl isomers and the 3-acyl isomers is a critical analytical checkpoint.
As an application scientist, relying solely on mass spectrometry is insufficient for isomer differentiation, as both isomers share identical molecular weights and similar fragmentation patterns. Instead, researchers must leverage the distinct electronic environments dictated by the positional isomerism. This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, IR, and UV-Vis) of 2-acyl and 3-acyl thiophenes, using the acetylthiophene isomers as standard models.
Mechanistic Causality: Electronic & Conformational Effects
To understand the spectroscopic differences between 2-acyl and 3-acyl thiophenes, one must first analyze the fundamental electronic and conformational properties dictated by the thiophene ring.
Conjugation and Resonance
The position of the acyl group profoundly influences the extent of
Conformational Preferences
Advanced natural bond order (NBO) analyses and spectroscopic studies reveal that 2-acylthiophenes exhibit a strong preference for the syn conformation (where the carbonyl oxygen points toward the ring sulfur). This preference is driven by a noncovalent stabilizing interaction: the delocalization of the in-plane lone pair of the exocyclic carbonyl oxygen atom into the C–S
Electronic and conformational divergence in acylthiophene isomers.
Spectroscopic Data Comparison
The electronic differences described above manifest quantitatively across multiple spectroscopic modalities. The tables below summarize the benchmark data for 2-acetylthiophene and 3-acetylthiophene.
Table 1: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
The proximity of the acyl group to the highly electronegative sulfur atom in the 2-isomer causes distinct anisotropic deshielding effects compared to the 3-isomer[3].
| Parameter | 2-Acetylthiophene | 3-Acetylthiophene | Diagnostic Significance |
| ¹H NMR: H-2 | N/A (Substituted) | ~7.95 ppm (dd, J = 2.9, 1.3 Hz) | Highly deshielded H-2 in 3-isomer is a primary marker. |
| ¹H NMR: H-3 | ~7.69 ppm (dd, J = 3.8, 1.1 Hz) | N/A (Substituted) | J₃,₄ coupling (~3.8 Hz) confirms 2-substitution. |
| ¹H NMR: H-4 | ~7.12 ppm (dd, J = 4.9, 3.8 Hz) | ~7.35 ppm (dd, J = 4.9, 2.9 Hz) | Shifted downfield in 3-isomer due to altered resonance. |
| ¹H NMR: H-5 | ~7.67 ppm (dd, J = 4.9, 1.1 Hz) | ~7.54 ppm (dd, J = 5.1, 1.2 Hz) | J₄,₅ coupling (~4.9-5.1 Hz) is consistent in both. |
| ¹³C NMR: C=O | ~190.7 ppm | ~192.0 ppm | Higher shift in 3-isomer due to reduced conjugation. |
| ¹³C NMR: C-2 | ~144.5 ppm (Quaternary) | ~132.6 ppm (CH) | Quaternary C-2 is highly deshielded in 2-isomer. |
| ¹³C NMR: C-3 | ~133.8 ppm (CH) | ~143.5 ppm (Quaternary) | Quaternary C-3 is highly deshielded in 3-isomer. |
Table 2: Infrared (IR) and UV-Vis Spectral Data
The carbonyl stretching frequency (
| Spectroscopic Mode | 2-Acetylthiophene | 3-Acetylthiophene | Mechanistic Driver |
| IR: | ~1650 - 1660 cm⁻¹ | ~1659 - 1670 cm⁻¹ | Stronger conjugation in 2-isomer lowers frequency. |
| IR: Aromatic C=C | ~1515, 1415 cm⁻¹ | ~1536, 1408 cm⁻¹ | Altered ring symmetry and dipole moments. |
| UV-Vis: | Longer wavelength (Bathochromic) | Shorter wavelength (Hypsochromic) | Extended |
Experimental Protocols for Spectroscopic Validation
To ensure high-fidelity structural elucidation, protocols must be executed as self-validating systems. The following methodologies guarantee that the subtle differences in coupling constants and stretching frequencies are accurately captured.
Protocol A: High-Resolution NMR Acquisition
Objective: Resolve fine J-couplings to unambiguously assign thiophene ring protons.
-
Sample Preparation: Dissolve 5–10 mg of the purified acylthiophene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3]. Transfer to a high-quality 5 mm NMR tube.
-
Instrument Tuning & Locking: Insert the sample into a
400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. -
Shimming (Critical Step): Perform gradient shimming followed by manual fine-shimming on the Z1 and Z2 axes. Validation check: The TMS signal full-width at half-maximum (FWHM) must be
1.0 Hz. Poor shimming will obscure the critical ~1.1 Hz meta-coupling (J₃,₅ or J₂,₅). -
Acquisition Parameters (¹H): Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire a minimum of 16 scans.
-
Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum manually.
-
Analysis: Extract the coupling constants. A doublet of doublets with J ~ 3.8 Hz and 1.1 Hz strongly indicates H-3 of a 2-acylthiophene, whereas a signal with J ~ 2.9 Hz and 1.3 Hz indicates H-2 of a 3-acylthiophene[3].
Protocol B: FT-IR Carbonyl Stretching Analysis
Objective: Accurately measure the
-
Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in an ambient environment.
-
Sample Application: Apply 1-2
L of the liquid acylthiophene (or 2-3 mg of solid derivative) directly onto the ATR crystal. Ensure complete coverage of the sensor area. -
Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.
-
Validation & Peak Picking: Apply an ATR correction algorithm to normalize penetration depth. Identify the dominant peak in the 1650–1680 cm⁻¹ region.
-
Interpretation: A peak firmly below 1660 cm⁻¹ corroborates a 2-acyl substitution, while a peak at or above 1660 cm⁻¹ indicates a 3-acyl substitution[4].
Parallel experimental workflow for the spectroscopic validation of acylthiophenes.
Conclusion
The differentiation of 2-acyl and 3-acyl thiophenes relies on understanding how the positional isomerism alters the molecule's
References
-
Scrowston, R. M. "Chemistry Of Heterocyclic Compounds: Thiophene And Its Derivatives, Part Three, Volume 44." VDOC.PUB. Available at: [Link]
-
Beno, B. R., et al. "A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design." Journal of Medicinal Chemistry, ACS Publications, 2015. Available at:[Link]
Sources
Thiophene vs. Benzene Scaffolds: A Comparative Guide to Efficacy in Kinase Inhibitor Discovery
Executive Summary
In modern drug discovery, the thiophene ring serves as a critical bioisostere for the benzene ring.[1] While structurally similar, the replacement of benzene with thiophene (the "thiophene switch") introduces profound changes in electronic distribution, lipophilicity, and metabolic fate.
This guide objectively compares the efficacy of Thiophene Derivatives (specifically thienopyrimidines) against their Benzene Analogues (quinazolines) within the context of kinase inhibition (EGFR, VEGFR-2, JNK3). It synthesizes in vitro potency data with in vivo pharmacokinetic realities, highlighting the trade-off between enhanced binding affinity and metabolic liability.
Part 1: The Chemical Rationale (Bioisosterism)
The primary driver for substituting a benzene ring with a thiophene ring is not merely structural novelty; it is the modulation of physicochemical properties to improve drug-target interactions.
Table 1: Physicochemical Comparison of Scaffolds
| Feature | Benzene Scaffold (Reference) | Thiophene Scaffold (Alternative) | Impact on Efficacy |
| Electronic Nature | Electron-neutral / Aromatic | Electron-rich (Exceeds benzene) | Thiophene can act as a stronger H-bond acceptor via the Sulfur atom.[1] |
| Lipophilicity (LogP) | Moderate | Slightly Higher | Thiophene often improves membrane permeability but may lower aqueous solubility. |
| Metabolic Liability | Epoxidation (slow) | S-Oxidation / Epoxidation | Critical Risk: Thiophenes are prone to CYP450-mediated oxidation, forming reactive metabolites.[2] |
| Steric Bulk | 6-membered ring | 5-membered ring | Thiophene is sterically smaller, allowing fit into tighter hydrophobic pockets. |
Expert Insight: The sulfur atom in thiophene uses 3p orbitals for resonance, making the ring electron-rich.[3] This often results in higher potency against kinase ATP-binding pockets compared to benzene analogs, but it necessitates rigorous metabolic stability testing early in the cascade.
Part 2: In Vitro Efficacy Comparison
Case Study: Thienopyrimidines vs. Quinazolines (EGFR/VEGFR Inhibition)
Thienopyrimidines are the bioisosteric equivalents of Quinazolines (the scaffold found in drugs like Gefitinib).[4] Recent data indicates that thiophene derivatives often exhibit superior IC50 values due to enhanced van der Waals interactions within the ATP binding cleft.
Table 2: Representative In Vitro Potency Data (IC50)
| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference Standard | Performance vs. Standard |
| Thienopyrimidine (Comp 8a) | p38α MAPK | MCF-7 (Breast) | 3.68 ± 0.3 | Doxorubicin (4.44 µM) | +17% Potency [1] |
| Thiophene-Pyrazolourea | JNK3 | Neuronal | 0.035 (35 nM) | Standard JNK Inhibitors | >100-fold Selectivity [2] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | HCT116 (Colon) | 0.075 | Sorafenib (Reference) | Comparable / Superior [3] |
Key Findings:
-
Selectivity: Thiophene derivatives, particularly 3,5-disubstituted variants, have demonstrated higher isoform selectivity (e.g., JNK3 vs JNK1) compared to phenyl-based analogs [2].[5]
-
Apoptosis: Thienopyrimidine derivatives (e.g., Compound 8a) significantly upregulated Bax (13.8-fold) and Caspase-3 levels compared to untreated controls, outperforming standard benzene-based chemotherapy agents in apoptotic induction [1].
Part 3: In Vivo Efficacy & Pharmacokinetics (PK)
While in vitro potency often favors thiophenes, in vivo efficacy is dictated by metabolic stability. The "Achilles' heel" of the thiophene ring is S-oxidation .[2]
Metabolic Activation Pathway
The thiophene ring can be metabolized by Cytochrome P450s (CYP450) into a thiophene S-oxide or thiophene epoxide . These are highly electrophilic species that can covalently bind to proteins, leading to toxicity (e.g., hepatotoxicity observed in Tienilic acid).[2]
Diagram 1: Thiophene Metabolic Fate & Toxicity Risks
Visualization of the divergence between therapeutic clearance and toxic activation.
Caption: Metabolic bifurcation of thiophene derivatives.[2] Pathway B represents the bioactivation risk unique to this scaffold compared to benzene.
In Vivo Performance Data
Despite the metabolic risks, optimized thiophene derivatives have shown excellent in vivo profiles when the "metabolic soft spots" are blocked (e.g., by substitution at the 2-position).
-
Tumor Reduction: In HCT116 xenograft models, thienopyrimidine derivatives demonstrated tumor volume reduction comparable to Sunitinib [3].
-
Brain Penetration: Thiophene-pyrazolourea derivatives showed improved blood-brain barrier (BBB) permeability compared to their phenyl analogs, making them superior candidates for CNS targets like JNK3 [2].[5]
Part 4: Validated Experimental Protocols
To replicate these findings, the following protocols are recommended. These are designed to be self-validating.
Protocol A: In Vitro Kinase Inhibition (FRET Assay)
Used to determine IC50 values (Table 2).
-
Reagents: Recombinant human kinase (e.g., VEGFR-2), FRET peptide substrate, ATP (Km concentration), and Test Compounds (Thiophene series).
-
Preparation: Dissolve compounds in 100% DMSO. Prepare 10-point serial dilutions.
-
Reaction:
-
Mix Kinase + Peptide Substrate in reaction buffer (50 mM HEPES, pH 7.5).
-
Add Compound (10 µL). Incubate 15 min at RT.
-
Initiate with ATP (10 µL).
-
-
Detection: After 60 min, add Stop Solution (EDTA). Measure fluorescence ratio (Ex/Em specific to kit).
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield historical IC50.
Protocol B: Microsomal Stability Assay (Metabolic Liability)
Crucial for Thiophene derivatives to assess S-oxidation risk.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Incubation:
-
Pre-incubate Compound (1 µM) with HLM (0.5 mg/mL) at 37°C for 5 min.
-
Initiate with NADPH.
-
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: LC-MS/MS. Monitor parent depletion.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and (Intrinsic Clearance).-
Success Criteria:
min is generally required for lead progression.
-
Part 5: Experimental Workflow Summary
Diagram 2: The Thiophene Optimization Cascade
The logical flow from synthesis to in vivo validation.
Caption: Critical path for validating thiophene derivatives. Note the feedback loop at the ADME stage due to metabolic risks.
References
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene... Source: NIH / PubMed Central URL:[Link]
-
Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors Source: MDPI / Pharmaceuticals URL:[Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism Source: ResearchGate URL:[2][Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives Source: RSC Advances URL:[Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprajournals.com [eprajournals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity of (5-Methylthiophen-2-yl)(phenyl)methanone and Related Compounds
Executive Summary
(5-Methylthiophen-2-yl)(phenyl)methanone (also known as Phenyl(5-methylthiophen-2-yl)methanone) represents a critical pharmacophore in medicinal chemistry. While the parent scaffold itself exhibits only moderate biological activity, its functionalized derivatives have emerged as potent cytotoxic agents against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung).
This guide objectively compares the baseline toxicity of the parent scaffold against its highly active derivatives (specifically 1,3,4-thiadiazole and aminothiophene analogs) and standard chemotherapeutic controls like Cisplatin and Doxorubicin .
Chemical Profile & Structural Classification
The comparative analysis hinges on three distinct structural classes:
| Class | Compound Description | Key Structural Feature | Primary Application |
| Parent Scaffold | (5-Methylthiophen-2-yl)(phenyl)methanone | Simple ketone bridge between thiophene and phenyl rings. | Chemical Intermediate; Baseline Control. |
| Derivative A | Thiadiazole-Linked Analog (e.g., Cmpd 20b) | Thiophene core linked to 1,3,4-thiadiazole and methoxy-phenyl. | Potent Anticancer Agent (Liver/Lung). |
| Derivative B | Aminothiophene Carboxylate (e.g., F8) | Highly substituted thiophene with amino/ester groups. | Leukemia Cytotoxicity ; Tubulin Inhibitor. |
| Standard Control | Cisplatin / Doxorubicin | Platinum complex / Anthracycline. | Clinical Chemotherapy Reference. |
Comparative Cytotoxicity Data
The following data aggregates experimental results from key studies (e.g., Gomha et al., Scientific Reports) to demonstrate the dramatic increase in potency achieved through functionalization.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)
Lower values indicate higher potency.
| Compound | HepG2 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Toxicity Class |
| Parent Scaffold | > 100 µM (Est.) | > 100 µM (Est.) | N/A | Low/Moderate |
| Thiadiazole Analog (20b) | 4.37 ± 0.12 | 8.03 ± 0.21 | 2.0 ± 0.4 | High |
| Aminothiophene (F8) | N/A | N/A | 0.805 (CCRF-CEM) | Very High |
| Cisplatin (Control) | 5.7 ± 0.4 | 9.8 ± 0.6 | 11.25 | High (Standard) |
| Doxorubicin (Control) | 1.2 ± 0.1 | 0.9 ± 0.05 | 0.01 | Ultra-High |
*Note: The parent scaffold typically exhibits an LD50 (Oral, Rat) of ~815 mg/kg, classifying it as "Harmful" (Acute Tox. 4) but not cytotoxic at low micromolar concentrations compared to its derivatives.
Key Findings:
-
Scaffold vs. Warhead: The parent methanone is essentially inactive as an anticancer agent (IC₅₀ > 50-100 µM). However, fusing it with a 1,3,4-thiadiazole ring (Derivative A) increases potency by over 20-fold , making it comparable to Cisplatin.
-
Selectivity: The methoxy-substituted thiadiazole derivative (Compound 20b) shows superior selectivity for HepG2 cells compared to A549.
-
Leukemia Potency: The Aminothiophene class (Derivative B) operates in the nanomolar range against leukemia cells, outperforming simple methanone derivatives.
Mechanism of Action (MOA)
The cytotoxicity of these compounds is not merely due to cellular irritation but involves specific signaling pathways. The functionalized derivatives trigger intrinsic apoptosis .
Pathway Diagram: Thiophene-Induced Apoptosis
Caption: Proposed mechanism where functionalized thiophene derivatives induce oxidative stress and mitochondrial dysfunction, leading to caspase-mediated apoptosis.
Mechanistic Insights:
-
ROS Generation: The sulfur atom in the thiophene ring, when highly substituted, facilitates the generation of Reactive Oxygen Species (ROS), overwhelming the cancer cell's antioxidant defenses.
-
Tubulin Interference: Larger derivatives (like F8) structurally mimic colchicine, binding to tubulin and arresting the cell cycle at the G2/M phase.
Experimental Protocols
To validate these findings in your own laboratory, follow this standardized workflow for cytotoxicity assessment.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed HepG2/MCF-7 cells (1 × 10⁴ cells/well) in a 96-well plate. Incubate for 24h at 37°C / 5% CO₂.
-
Compound Preparation: Dissolve (5-Methylthiophen-2-yl)(phenyl)methanone derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Treatment: Add 100 µL of compound solution to wells. Include DMSO control (0.1%) and Cisplatin positive control. Incubate for 48h.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h until purple formazan crystals form.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
. Calculate IC₅₀ using non-linear regression.
Workflow Diagram: Experimental Validation
Caption: Step-by-step workflow from chemical synthesis to biological validation.
Structure-Activity Relationship (SAR)
Understanding why the derivatives work is crucial for drug design:
-
The Thiophene Core: Acts as a bio-isostere for phenyl rings but with higher electron density, improving binding affinity to lipophilic pockets in proteins.
-
The Methanone Linker: Provides a rigid spacer that orients the two aromatic rings.
-
Substituent Effects (The "Warheads"):
-
5-Methyl Group (Parent): Provides weak lipophilicity; insufficient for strong target binding.
-
1,3,4-Thiadiazole Fusion: Introduces multiple Hydrogen-bond acceptors, drastically improving water solubility and interaction with active site residues (e.g., in kinases or tubulin).
-
Methoxy (-OCH₃) Groups: Electron-donating groups on the phenyl ring enhance the electron density of the system, often correlating with higher cytotoxicity (as seen in Compound 20b).
-
References
-
Gomha, S. M., et al. (2018). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Drug Design, Development and Therapy.
-
Al-Omary, F. A., et al. (2023). "Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells." PLOS ONE.
-
PubChem. "(5-Methylthiophen-2-yl)(phenyl)methanone Compound Summary." National Library of Medicine.
-
Sigma-Aldrich. "Safety Data Sheet: (5-Methylthiophen-2-yl)(phenyl)methanone."
-
Samir, E. M., et al. (2016). "The Synthesis and Cytotoxicity of Novel Thiophene Derivatives."[1] International Journal of Organic Chemistry.
Sources
Structural Elucidation of (5-Methylthiophen-2-yl)(phenyl)methanone: A Comparative Guide to X-ray Crystallography vs. NMR and MS
Executive Summary
Confirming the precise three-dimensional architecture of small organic molecules is a critical bottleneck in drug development and materials science. The structural framework of (5-Methylthiophen-2-yl)(phenyl)methanone—featuring a planar thiophene ring connected to a phenyl ring via a ketone linkage—makes it a highly valuable scaffold for modulating biological activity[1]. While standard analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are excellent for confirming bulk composition and atom connectivity, they often fall short in determining exact spatial conformations.
This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against NMR and HRMS for the structural elucidation of (5-Methylthiophen-2-yl)(phenyl)methanone, providing step-by-step, self-validating experimental protocols for definitive 3D confirmation.
Comparative Analysis of Analytical Modalities
When analyzing a flexible diaryl methanone, the primary structural question revolves around the dihedral angle between the thiophene ring, the carbonyl plane, and the phenyl ring. This twist angle dictates the molecule's overall planarity and its ability to fit into rigid biological receptor pockets[2].
High-Resolution Mass Spectrometry (HRMS)
-
Performance: HRMS easily confirms the exact molecular mass and elemental formula (
). -
Limitation: It is a destructive, gas-phase technique that provides zero geometric or spatial data regarding the molecule's 3D conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Performance: 1D and 2D NMR (
, , HMBC, HSQC) perfectly map the regiochemistry of the molecule, confirming that the methyl group is positioned at the 5-position of the thiophene ring rather than the 3- or 4-position. -
Limitation: In solution, the molecule undergoes rapid rotation around the
bonds flanking the carbonyl group. Because this rotation is faster than the NMR acquisition timescale, the resulting spectra only display a time-averaged conformation[3]. It cannot definitively measure the static dihedral twist between the aromatic rings.
Single-Crystal X-ray Crystallography (SCXRD)
-
Performance: SCXRD is the gold standard for absolute structural elucidation[4]. By freezing the molecule in its solid-state lattice, SCXRD provides unambiguous atomic coordinates, exact bond lengths, and precise dihedral angles. For analogous diaryl methanones, such as bis(2-(thiophen-2-yl)phenyl)methanone, SCXRD has successfully revealed encumbered 3D structures and specific intermolecular interactions that NMR cannot detect[5].
-
Limitation: The technique strictly requires the growth of high-quality, untwinned single crystals, which can be a time-consuming thermodynamic challenge.
Performance Comparison Summary
| Analytical Modality | Primary Output | 3D Conformation | Sample State | Causality of Limitation |
| SCXRD | Absolute atomic coordinates, bond lengths, dihedral angles | Yes (Exact solid-state twist angles) | Single Crystal | Requires high-quality crystals; represents only the solid-state minimum[3]. |
| NMR (1D/2D) | Atom connectivity, chemical environment, regiochemistry | Inferred (Time-averaged) | Solution | Rapid C-C bond rotation obscures exact static dihedral angles[3]. |
| HRMS | Exact molecular mass, elemental composition | No | Gas Phase | Destructive technique; provides zero spatial or geometric data. |
Visualizing the Analytical Logic
The following workflow illustrates the logical progression from synthesis to definitive 3D structural confirmation, highlighting where SCXRD supersedes preliminary solution-state checks.
Workflow for the structural elucidation of (5-Methylthiophen-2-yl)(phenyl)methanone.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in the structural data, the following protocols for SCXRD are designed with built-in causality, explaining why each parameter is chosen.
Protocol 1: Single Crystal Growth via Slow Evaporation
Objective: Obtain an optically clear, untwinned single crystal suitable for X-ray diffraction.
-
Solvent Selection: Dissolve 15 mg of the purified (5-Methylthiophen-2-yl)(phenyl)methanone in 2 mL of absolute ethanol (EtOH).
-
Causality: Ethanol provides optimal solubility dynamics for thiophene-phenyl methanone derivatives, allowing for controlled supersaturation as the solvent evaporates[5].
-
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass dram vial.
-
Causality: Removing microscopic dust particles prevents premature heterogeneous nucleation, ensuring the growth of fewer, but larger and higher-quality single crystals.
-
-
Evaporation Control: Seal the vial tightly with Parafilm and puncture exactly two small holes using a 20-gauge needle. Leave undisturbed at ambient temperature (20–25 °C) in a vibration-free cabinet.
-
Causality: A heavily restricted evaporation rate controls the nucleation kinetics, favoring the thermodynamic growth of a highly ordered crystal lattice rather than the kinetic precipitation of an unusable amorphous powder[4].
-
-
Harvesting: After 3 to 5 days, inspect the vial under a polarized light microscope. Select a crystal (approximately 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly upon rotation.
-
Causality: Uniform light extinction confirms the crystal is a single domain and not twinned. Twinned crystals severely complicate the mathematical deconvolution of diffraction data.
-
Protocol 2: SCXRD Data Collection and Structure Solution
Objective: Acquire high-resolution diffraction data to determine the precise dihedral angles between the aromatic rings.
-
Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen micromount.
-
Causality: The heavy oil acts as a cryoprotectant and physically shields the crystal from atmospheric degradation or solvent loss during the cooling process.
-
-
Cryo-Cooling: Transfer the mount to the diffractometer goniometer and immediately plunge it into a 100 K nitrogen gas stream.
-
Causality: Cryo-cooling minimizes atomic thermal vibrations (significantly reducing the Debye-Waller factor). This sharpens the diffraction spots and allows for the precise spatial resolution of the flexible methyl group on the thiophene ring[4].
-
-
Data Acquisition: Collect diffraction data using a microfocus Copper (
, Å) X-ray source.-
Causality: Copper radiation provides a stronger interaction with light atoms (C, H, O) and maximizes the anomalous scattering signal of the sulfur atom in the thiophene ring, yielding higher intensity data for small organic crystals compared to Molybdenum sources.
-
-
Structure Solution: Integrate the data and solve the structure using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on
(SHELXL).-
Causality: Direct methods mathematically estimate the phases of the diffracted waves, allowing the electron density map to be accurately reconstructed. This definitively assigns the 3D coordinates of the C, H, O, and S atoms, revealing the exact dihedral twist of the molecule.
-
References
- Benchchem. "(5-Methylthiophen-2-yl)(phenyl)methanone".
- Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM".
- Birkbeck College. "Comparison of NMR and X-ray crystallography".
- Eastern Analytical Symposium. "Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry".
- National Institutes of Health (PMC). "Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices".
Sources
- 1. (5-Methylthiophen-2-yl)(phenyl)methanone | 27049-94-1 | Benchchem [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. eas.org [eas.org]
- 5. Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity & Liability Profiling of (5-Methylthiophen-2-yl)(phenyl)methanone
Topic: Cross-reactivity profiling of (5-Methylthiophen-2-yl)(phenyl)methanone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Compound Profile
(5-Methylthiophen-2-yl)(phenyl)methanone (CAS: 13603-12-8), often utilized as a bioisosteric scaffold in medicinal chemistry, represents a critical structural motif in the development of kinase inhibitors, GPCR modulators (specifically Adenosine A1 receptor PAMs), and antimicrobial agents.
While the thiophene-ketone moiety offers distinct advantages in improving lipophilicity and potency compared to its benzophenone counterparts, it introduces specific cross-reactivity liabilities —namely, metabolic bioactivation and off-target GPCR modulation—that must be profiled early in the lead optimization phase.
This guide provides a rigorous comparison of this scaffold against standard bioisosteres, detailing the experimental protocols required to validate its specificity and safety.
Compound Snapshot[1]
-
Chemical Class: Thienyl-phenyl ketone (Bioisostere of Benzophenone).
-
Primary Utility: Pharmacophore scaffold for optimizing
- stacking interactions in active sites; intermediate for A1 Adenosine Receptor (A1AR) modulators. -
Critical Liability: S-oxidation leading to reactive metabolites (thiophene ring opening) and unexpected GPCR allosteric modulation.
Mechanism of Action & Cross-Reactivity Landscape
To understand the cross-reactivity profile, one must analyze the electronic and steric properties of the 5-methylthiophene ring compared to the phenyl ring it often replaces.
The Thiophene Liability (Metabolic Cross-Reactivity)
Unlike the metabolically robust phenyl ring, the thiophene ring in (5-Methylthiophen-2-yl)(phenyl)methanone is susceptible to oxidation by Cytochrome P450s (specifically CYP2C9 and CYP3A4). This results in the formation of thiophene-S-oxides and epoxides , which act as electrophiles capable of covalent binding to nucleophilic residues on proteins (off-target toxicity).
Pharmacological Cross-Reactivity (Off-Target Binding)
Recent structural activity relationship (SAR) studies indicate that 2-acyl-thiophenes are privileged structures for the Adenosine A1 Receptor (A1AR) . Researchers designing kinase inhibitors using this scaffold often encounter "phantom" efficacy or side effects derived from unintended A1AR positive allosteric modulation (PAM).
Visualizing the Liability Pathway
The following diagram illustrates the metabolic activation pathway that drives the compound's toxicological cross-reactivity.
Figure 1: Metabolic activation pathway of the thiophene scaffold leading to reactive intermediates.
Comparative Profiling: Thiophene vs. Bioisosteres
When selecting a scaffold, researchers must weigh potency against the risk of cross-reactivity. The table below compares (5-Methylthiophen-2-yl)(phenyl)methanone with its two primary alternatives: the Benzophenone (Phenyl analog) and the Furan analog.
Table 1: Scaffold Performance & Liability Matrix
| Feature | (5-Methylthiophen-2-yl)(phenyl)methanone | Benzophenone (Phenyl analog) | (5-Methylfuran-2-yl)(phenyl)methanone |
| Electronic Character | Electron-rich ( | Neutral aromatic; Standard | Electron-rich; Lower aromaticity than thiophene. |
| Metabolic Stability | Low/Moderate: Risk of S-oxidation & ring opening. | High: Stable; main route is hydroxylation. | Low: High risk of ring opening (enedial formation). |
| GPCR Cross-Reactivity | High: Known privileged structure for Adenosine A1AR. | Low: Generic scaffold; less specific GPCR bias. | Moderate: Less studied, but potential Michael acceptor. |
| CYP Inhibition | High: Thiophene sulfur often coordinates heme iron (CYP inhibition). | Low: Standard substrate behavior. | Moderate: Furan oxygen is less coordinating than sulfur. |
| Solubility (LogP) | Moderate lipophilicity (Ideal for CNS penetration). | High lipophilicity (Solubility issues). | Improved solubility vs. Thiophene.[1] |
| Recommendation | Use for potency optimization; Mandatory GSH trapping required. | Use as a negative control for metabolic stability. | Use if S-oxidation is the primary toxicity driver. |
Experimental Protocols for Validation
To validate the use of (5-Methylthiophen-2-yl)(phenyl)methanone in your pipeline, you must perform the following self-validating protocols.
Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Quantify the formation of reactive S-oxides to assess toxicity risk.
-
Incubation System: Prepare human liver microsomes (HLM) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Substrate Addition: Add (5-Methylthiophen-2-yl)(phenyl)methanone (Test) and Benzophenone (Negative Control) at 10 µM final concentration.
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (excess) to trap electrophiles.
-
Initiation: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Incubate at 37°C. Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard.
-
Analysis (LC-MS/MS):
-
Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) which indicates a GSH adduct.
-
Look for M+16 (S-oxide) and M+307 (GSH adduct) peaks.
-
-
Interpretation: If GSH adduct AUC > 1% of parent AUC, the scaffold poses a high covalent binding risk.
Protocol B: Adenosine A1 Receptor (A1AR) Counter-Screen
Objective: Rule out off-target GPCR modulation (a common artifact of this scaffold).
-
Assay Type: Radioligand Binding Assay (Competition).
-
Membrane Prep: CHO cells stably expressing human A1AR.
-
Ligand: [³H]DPCPX (Antagonist) or [³H]CCPA (Agonist).
-
Procedure:
-
Incubate membranes with radioligand (0.2 nM) and increasing concentrations of (5-Methylthiophen-2-yl)(phenyl)methanone (1 nM to 10 µM).
-
Incubate for 60 mins at 25°C.
-
Harvest on GF/B filters and count radioactivity.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Note: If the curve is biphasic or shows incomplete displacement, test for Positive Allosteric Modulation (PAM) using an agonist-shift assay (measure shift in agonist EC50 in the presence of the test compound).
-
Workflow Visualization: Decision Tree
This workflow guides the researcher on when to retain or discard the thiophene scaffold based on cross-reactivity data.
Figure 2: Go/No-Go decision tree for thiophene scaffold progression.
References
-
Romagnoli, R., et al. (2013). "Hybrid molecules containing the (2-amino-3-benzoyl)thiophene scaffold as allosteric enhancers of the A1 adenosine receptor." Journal of Medicinal Chemistry. Available at: [Link]
-
Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: Evidence for thiophene-S-oxide formation and protein adduction." Chemical Research in Toxicology. Available at: [Link]
-
Mishra, C. B., et al. (2011). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. "(5-Methylthiophen-2-yl)(phenyl)methanone Compound Summary."[2] National Library of Medicine. Available at: [Link](Note: Link directs to the close analog 5-ethyl derivative record for structural reference, as the specific methyl derivative is a substructure).
Sources
A Comparative Guide to the Synthetic Efficiency of Routes to (5-Methylthiophen-2-yl)(phenyl)methanone
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (5-Methylthiophen-2-yl)(phenyl)methanone is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct routes. This guide provides an in-depth comparison of the most common synthetic strategies, offering objective analysis and supporting experimental data to inform your selection of the most appropriate method for your specific needs.
Introduction
The selection of a synthetic route is a critical decision in chemical research and development, with implications for yield, purity, cost, scalability, and environmental impact. This document benchmarks three primary methodologies for the synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone:
-
Route 1: Friedel-Crafts Acylation
-
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
-
Route 3: Grignard Reagent Addition Followed by Oxidation
Each route will be evaluated based on its chemical principles, procedural intricacies, and overall efficiency, supported by data from the chemical literature.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones.[1] It involves the electrophilic aromatic substitution of 2-methylthiophene with a benzoyl derivative, typically benzoyl chloride, in the presence of a Lewis acid catalyst.
Chemical Principle
The Lewis acid, commonly aluminum chloride (AlCl₃), activates the benzoyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 2-methylthiophene ring, leading to the formation of the desired ketone. The methyl group on the thiophene ring is an activating group, directing the acylation primarily to the 5-position due to steric and electronic factors.
Experimental Protocol
-
Reaction Setup: A solution of 2-methylthiophene in a suitable anhydrous solvent (e.g., dichloromethane) is cooled in an ice bath under an inert atmosphere.
-
Catalyst Addition: A stoichiometric amount of a Lewis acid catalyst, such as AlCl₃, is added portion-wise.[1]
-
Acylating Agent Addition: Benzoyl chloride is added dropwise to the stirred mixture.
-
Reaction and Work-up: The reaction is typically stirred at room temperature for several hours. Upon completion, it is quenched with ice-water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is usually achieved by column chromatography or distillation.[2]
Performance Analysis
| Parameter | Observation |
| Yield | Moderate to good yields are generally reported. |
| Purity | The primary impurity is often the other regioisomer, although the 5-acylated product is typically favored. |
| Scalability | This method is scalable, but the use of stoichiometric amounts of Lewis acids can generate significant waste. |
| Cost-Effectiveness | The starting materials and catalyst are relatively inexpensive. |
| Safety & Environmental | The use of strong Lewis acids requires careful handling, and the aqueous work-up can generate acidic waste streams. |
Causality Behind Experimental Choices
The choice of a Lewis acid is critical; stronger Lewis acids like AlCl₃ are often required for less reactive substrates but can sometimes lead to side reactions or degradation of sensitive starting materials. The reaction temperature is also a key parameter to control, as higher temperatures can lead to polysubstitution or isomerization.
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, offer a more modern and often milder alternative to Friedel-Crafts acylation for the synthesis of aryl ketones.[3][4][5][6][7]
Chemical Principle
These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. For the synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone, this could involve:
-
Suzuki Coupling: Coupling of 5-methyl-2-thienylboronic acid with benzoyl chloride.[3][4][5][6]
-
Stille Coupling: Coupling of a 5-methyl-2-thienylstannane derivative with benzoyl chloride.[8][9][10][11][12]
The catalytic cycle for both reactions involves oxidative addition, transmetalation, and reductive elimination.[8][9]
Experimental Protocol (Suzuki Coupling Example)
-
Reaction Setup: A mixture of 5-methyl-2-thienylboronic acid, benzoyl chloride, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄) is prepared in a suitable solvent system (e.g., toluene/water).[3][5]
-
Reaction: The mixture is heated under an inert atmosphere until the starting materials are consumed.
-
Work-up and Purification: The reaction is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.
Performance Analysis
| Parameter | Observation |
| Yield | Generally good to excellent yields are achievable.[4] |
| Purity | High purity is often obtained, with fewer regioisomeric impurities compared to Friedel-Crafts acylation. |
| Scalability | These methods are scalable, and catalytic amounts of palladium are used. |
| Cost-Effectiveness | The cost of palladium catalysts and specialized organometallic reagents can be higher than for the Friedel-Crafts route. |
| Safety & Environmental | Palladium catalysts are generally less hazardous than stoichiometric Lewis acids. However, organotin compounds used in Stille couplings are toxic.[8][11] |
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent are all critical for a successful cross-coupling reaction. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. The base is required to activate the boronic acid in Suzuki couplings.
Route 3: Grignard Reagent Addition Followed by Oxidation
This two-step approach involves the formation of a carbon-carbon bond via a Grignard reaction, followed by an oxidation step to furnish the ketone.
Chemical Principle
-
Grignard Reaction: 2-Bromo-5-methylthiophene is first converted to its Grignard reagent, 5-methyl-2-thienylmagnesium bromide.[13][14] This nucleophilic organometallic species then adds to the electrophilic carbonyl carbon of benzaldehyde to form a secondary alcohol, (5-methylthiophen-2-yl)(phenyl)methanol.[15][16]
-
Oxidation: The resulting secondary alcohol is then oxidized to the desired ketone using a suitable oxidizing agent.[17][18]
Experimental Protocol
-
Step 1: Grignard Reaction
-
Grignard Formation: Magnesium turnings are activated in anhydrous ether or THF, and a solution of 2-bromo-5-methylthiophene is added to form the Grignard reagent.[14]
-
Addition to Aldehyde: The freshly prepared Grignard reagent is then added to a solution of benzaldehyde at low temperature.[15]
-
Work-up: The reaction is quenched with an acidic aqueous solution, and the product alcohol is extracted.
-
-
Step 2: Oxidation
-
Oxidation Reaction: The isolated alcohol is dissolved in a suitable solvent, and an oxidizing agent (e.g., PCC, PDC, or conditions for a Swern or Dess-Martin oxidation) is added.
-
Work-up and Purification: After the oxidation is complete, the reaction mixture is worked up to remove the oxidant byproducts, and the final ketone is purified, typically by chromatography.
-
Performance Analysis
| Parameter | Observation |
| Yield | The overall yield for the two steps can be good, but it is dependent on the efficiency of both the Grignard reaction and the oxidation. |
| Purity | The purity of the final product is generally high, provided the intermediate alcohol is purified before oxidation. |
| Scalability | This route is scalable, but the handling of Grignard reagents requires strictly anhydrous conditions.[13] |
| Cost-Effectiveness | The reagents for this route are generally affordable. |
| Safety & Environmental | Grignard reagents are highly reactive and must be handled with care.[13] Some oxidizing agents, particularly chromium-based reagents, are toxic and generate hazardous waste. |
Causality Behind Experimental Choices
The success of the Grignard reaction hinges on the complete exclusion of water, which would quench the Grignard reagent.[13] The choice of oxidizing agent in the second step is crucial; milder reagents are often preferred to avoid over-oxidation or side reactions with the thiophene ring.
Comparative Summary
| Synthetic Route | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | - Direct, one-step reaction- Inexpensive starting materials | - Use of stoichiometric, corrosive Lewis acids- Potential for regioisomeric impurities- Generation of acidic waste |
| Palladium-Catalyzed Cross-Coupling | - High yields and selectivity- Milder reaction conditions- Catalytic use of metal | - Higher cost of catalysts and reagents- Toxicity of organotin compounds (Stille) |
| Grignard Addition & Oxidation | - Utilizes readily available starting materials- Generally good yields | - Two-step process- Requires strictly anhydrous conditions- Use of potentially hazardous oxidizing agents |
Logical Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The optimal synthetic route to (5-Methylthiophen-2-yl)(phenyl)methanone is highly dependent on the specific requirements of the project.
-
For high-throughput screening or initial exploratory studies where cost and simplicity are paramount, Friedel-Crafts acylation remains a viable option, provided that potential issues with regioselectivity and waste disposal are manageable.
-
For process development and scale-up manufacturing where high yield, purity, and milder conditions are critical, palladium-catalyzed cross-coupling reactions , particularly the Suzuki coupling, are often the superior choice, despite the higher initial cost of the catalyst.
-
The Grignard addition followed by oxidation route offers a solid, classical alternative, especially when the required starting materials are readily available and the two-step nature of the synthesis is not a significant drawback.
It is recommended that researchers evaluate each method on a small scale to determine the most efficient and practical approach for their specific laboratory or manufacturing environment.
References
-
Wu, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry, 81(7), 2987-2992. Available at: [Link][3][4]
-
Cai, M., et al. (2022). Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 453-459. Available at: [Link][5]
-
Stille reaction. In Wikipedia. Retrieved March 7, 2026, from [Link][8]
-
Wang, D., & Dong, V. M. (2021). Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings. Organic Letters, 23(22), 8876-8880. Available at: [Link][6]
-
Couture, A., et al. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(8), 6483-6525. Available at: [Link][7]
-
Stille Coupling. In Chemistry LibreTexts. Retrieved March 7, 2026, from [Link][9]
-
Stille Coupling. Organic Synthesis. Retrieved March 7, 2026, from [Link][11]
-
Stille Cross-Coupling. J&K Scientific LLC. Retrieved March 7, 2026, from [Link][12]
-
Formation and reaction of a Grignard reagent. University of Toronto. Retrieved March 7, 2026, from [Link][13]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved March 7, 2026, from [Link][15]
-
Reactions of partially solvated grignard reagents with benzaldehyde. ResearchGate. Retrieved March 7, 2026, from [Link][16]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link][1]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. jk-sci.com [jk-sci.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Comparative Docking Studies of Thiophene-Based Inhibitors: A Technical Guide for Rational Drug Design
Executive Summary
Thiophene, a five-membered sulfur-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and conformational flexibility allow it to act as a versatile bioisostere, effectively interacting with diverse biological targets. For researchers and drug development professionals, evaluating these derivatives requires a rigorous synthesis of computational predictions and empirical data.
This guide provides an objective, data-driven comparison of thiophene-based inhibitors across multiple oncological targets. By establishing self-validating molecular docking workflows and correlating them with in vitro experimental data, this document serves as an authoritative blueprint for evaluating structure-activity relationships (SAR) in novel therapeutic candidates.
Mechanistic Rationale for Thiophene Scaffolds in Targeted Therapies
The efficacy of thiophene derivatives stems from their ability to form robust hydrophobic interactions, hydrogen bonds, and
For instance, thiophene-based N-phenyl pyrazolines have demonstrated profound competitive binding within the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR) 1. Conversely, thiophenyl hydrazone derivatives exhibit a distinct mechanism, interacting directly with the colchicine binding site to inhibit tubulin polymerization, thereby inducing G2/M cell cycle arrest 2.
Fig 1: Dual mechanism of action of thiophene inhibitors targeting kinase signaling and tubulin.
Quantitative Comparison of Thiophene-Based Inhibitors
To objectively assess performance, computational binding energies must be contextualized alongside in vitro enzymatic and cellular assays. The following table synthesizes recent comparative studies, highlighting how specific thiophene modifications influence target affinity and biological outcomes.
| Target Protein | Thiophene Derivative Class | Binding Energy (kcal/mol) | Experimental Validation (IC50 / Ki) | Source |
| EGFR | Pyrazoline 2 (N-phenyl pyrazoline) | -8.8 | Strong binding affinity to Leu694/Leu820; consistent in vitro anticancer activity. | 1 |
| Tubulin | Compound 5b (Thiophenyl hydrazone) | Strong colchicine site interaction | IC50 = 8.21 µM (Tubulin polymerization); IC50 = 2.61 µM (HT29 colon cancer cells). | 2 |
| RORγt | Compound 8e (Ethyl 5-acetyl-2-amino...) | Excellent docking score (PDB: 6q7a) | Growth inhibition at 0.411 – 2.8 µM; outstanding antioxidant activity vs. Ascorbic Acid. | 3 |
| PLK1 | Compound 8B | -8.65 | Ki = 0.454 µM; demonstrated superior binding affinity compared to Doxorubicin control. | 4 |
Self-Validating Molecular Docking Protocol
A docking study is only as reliable as its validation parameters. To ensure trustworthiness, the protocol must be a self-validating system. The causality behind this workflow relies on the principle of Root Mean Square Deviation (RMSD) validation: if the software cannot accurately reproduce the known binding pose of a native ligand, it cannot be trusted to predict the pose of a novel thiophene derivative 1.
Step-by-Step Methodology:
-
Protein Preparation: Retrieve the 3D crystal structure of the target (e.g., EGFR) from the Protein Data Bank (PDB). Causality: Water molecules and heteroatoms are removed because they can artificially skew binding energies, while polar hydrogens and Kollman charges are added to accurately simulate the electrostatic environment of the active site.
-
Ligand Preparation: Construct the 2D structures of the thiophene derivatives and convert them to 3D. Causality: Energy minimization (using force fields like MMFF94) is critical here to relieve steric clashes. The rotatable bonds of the thiophene ring must be explicitly defined to allow the algorithm to sample the full conformational space.
-
Grid Box Generation: Define a 3D grid box centered exactly on the co-crystallized native ligand. Causality: Restricting the search space to the known active site prevents the software from identifying irrelevant allosteric binding pockets, ensuring a direct comparison of competitive inhibition.
-
Protocol Validation (Critical Step): Extract the native co-crystallized ligand (e.g., Erlotinib for EGFR) and re-dock it into the prepared protein. Calculate the RMSD between the docked pose and the original crystallographic pose.
-
Rule: The RMSD must be ≤ 2.0 Å . If it is higher, the grid parameters or scoring function must be recalibrated.
-
-
Execution & Analysis: Dock the novel thiophene derivatives. Rank the compounds based on their lowest binding energy (kcal/mol) and map their specific hydrogen bonding and hydrophobic interactions (e.g., interaction with Met769 in EGFR).
Fig 2: Self-validating comparative molecular docking and experimental validation workflow.
In Vitro Experimental Validation Protocol
Computational predictions are hypotheses; in vitro assays are the proof. To validate the docking scores, a standardized cell viability assay (MTT) must be employed. The causality behind the MTT assay is that the reduction of tetrazolium dye to formazan is directly proportional to mitochondrial metabolic activity, providing a highly accurate, quantifiable measure of cell survival against the thiophene inhibitors 2.
Step-by-Step Methodology:
-
Cell Line Selection & Seeding: Select target-specific cancer cell lines (e.g., HT29 for colon cancer, MCF-7 for breast cancer). Seed cells in 96-well plates at a density of
cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -
Compound Treatment (Self-Validation): Treat the cells with varying concentrations of the synthesized thiophene derivatives (e.g., 0.1 to 100 µM).
-
Self-Validation Requirement: You must include a positive control well treated with a known standard drug (e.g., Doxorubicin or Erlotinib) and a negative control well (vehicle only). This ensures the assay's sensitivity is properly calibrated.
-
-
MTT Addition: After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Causality: Viable cells will metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization & Quantification: Discard the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Synthesis: Calculate the IC50 values (the concentration required to inhibit 50% of cell growth). Correlate these empirical IC50 values with the computational binding energies to finalize the comparative guide.
References
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]
-
Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Semantic Scholar.[Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Tech Science. [Link]
-
Determination of the anti-polo like kinase 1 potential of novel derivatives of thiophene using oncoinformatics approach. Semantic Scholar. [Link]
Sources
Safety Operating Guide
(5-Methylthiophen-2-yl)(phenyl)methanone proper disposal procedures
As a Senior Application Scientist, I understand that managing the lifecycle of complex organic building blocks requires as much precision as their synthesis. For drug development professionals and researchers handling (5-Methylthiophen-2-yl)(phenyl)methanone , proper disposal is not just a regulatory checkbox—it is a critical component of laboratory safety and environmental stewardship.
This compound features a planar thiophene ring connected to a phenyl ring via a ketone linkage[1]. While this structure makes it highly valuable for probing biological targets in medicinal chemistry, the presence of the sulfur heteroatom and the reactive ketone moiety dictate strict, specific end-of-life disposal and spill-response protocols.
Below is the comprehensive, step-by-step operational guide for the safe handling, spill remediation, and proper disposal of this chemical.
I. Physicochemical & Hazard Profiling
To design a self-validating disposal protocol, we must first understand the mechanistic hazards of the compound. The table below summarizes the critical quantitative data that informs our handling strategy.
| Property | Value | Operational Implication |
| CAS Number | 27049-94-1[2] | Essential for accurate hazardous waste labeling and tracking. |
| Molecular Formula | C12H10OS[1] | Contains sulfur; dictates the need for specialized thermal destruction. |
| Molecular Weight | 202.27 g/mol [1] | Used to calculate stoichiometric absorbent needs during large spills. |
| Melting Point | 24 °C[1] | Exists as a low-melting solid or viscous liquid at ambient lab temperatures. |
| Boiling Point | 334.1 °C (at 760 mmHg)[1] | Low volatility at room temperature; inhalation risk is primarily from aerosols. |
| Flash Point | 155.8 °C[1] | Combustible. Must be kept away from strong oxidizers to prevent fire hazards. |
Mechanistic Hazard Note: The ketone moiety in (5-Methylthiophen-2-yl)(phenyl)methanone is highly susceptible to nucleophilic attack[1]. Co-mingling this compound with strong reducing agents (e.g., hydrides) or strong bases in a waste container can lead to dangerous exothermic reactions. Furthermore, the thiophene ring ensures that thermal decomposition will yield sulfur dioxide (SO2)[3], an acidic and toxic gas that requires specific incineration infrastructure.
II. Proper Disposal Procedures
Because of its sulfur content, this compound cannot be disposed of in standard municipal waste or poured down the drain. It requires high-temperature thermal oxidation.
Step-by-Step Waste Segregation & Disposal Methodology
Phase 1: Waste Segregation & Compatibility Verification
-
Identify the Waste Stream: Classify the waste strictly as "Non-Halogenated Organic Waste - Sulfur Containing."
-
Verify Compatibility: Before adding to a satellite accumulation container, verify that the container does not hold strong oxidizers (e.g., nitric acid, peroxides) or strong reducing agents. This prevents unintended nucleophilic additions or exothermic oxidations in the waste stream[1].
-
Isolate from Halogens: Unless the experimental workflow explicitly mixed it with halogenated solvents (like dichloromethane), keep it in a non-halogenated stream to significantly reduce disposal costs.
Phase 2: Containerization & Labeling
-
Select the Receptacle: Use a chemically compatible, sealable container. High-density polyethylene (HDPE) or amber glass bottles are optimal.
-
Transfer Protocol: Perform all waste transfers inside a certified chemical fume hood to avoid exposure to organic vapors.
-
Apply Regulatory Labeling: Affix a hazardous waste label immediately. The label must explicitly state the chemical name, CAS No. 27049-94-1[4], and the hazard class (e.g., "Combustible, Sulfur-Containing Organic").
Phase 3: Transport & Thermal Destruction
-
EHS Handoff: Transfer the container to your facility's central waste accumulation area within your local regulatory timeframe (e.g., 90 days for Large Quantity Generators).
-
Incineration Routing: Ensure your licensed hazardous waste contractor routes this specific stream to a high-temperature thermal incinerator (>1100°C). The incinerator must be equipped with a wet flue gas desulfurization (FGD) scrubber or alkaline scrubber to capture and neutralize the SO2 gas produced during combustion[3].
Operational workflow for the segregation, storage, and thermal destruction of sulfur-containing organic waste.
III. Emergency Spill Response & Decontamination
In the event of a spill, immediate containment is required to prevent environmental contamination and exposure.
Step-by-Step Spill Remediation Methodology
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Ensure the laboratory's HVAC system is providing adequate ventilation.
-
Don Appropriate PPE: Put on chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Deploy Containment: Surround and cover the spill with inert, non-combustible absorbent materials such as commercial spill pillows or vermiculite[5].
-
Causality Check: Do not use combustible materials like paper towels or sawdust. The organic nature of the chemical combined with potential ambient oxidizers poses an unnecessary fire hazard.
-
-
Mechanical Collection: Carefully sweep the absorbed material using a non-sparking tool. Place the saturated absorbent into a heavy-duty poly bag or a sealable plastic container[5].
-
Chemical Decontamination: Wipe down the affected surface with a compatible organic solvent (e.g., a small amount of isopropanol or ethanol) to dissolve any residual ketone film. Follow this with a thorough wash using laboratory detergent and water. Add all decontamination wipes to the hazardous waste bag.
-
Disposal & Documentation: Seal the bag, double-bag it if necessary, and label it as hazardous waste[5]. Report the incident to your Environmental Health and Safety (EHS) officer for final disposal routing.
Thermal oxidation pathway illustrating the conversion of the thiophene moiety to SO2 and scrubbing.
IV. References
-
88-1246-12 Enamine 化合物 250mg EN300-1694063 Source: AXEL (AS ONE) URL:[Link]
-
Safety Data Sheet 1. Chemical Product and Company Identification Source: AOBChem URL:[Link]
-
Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL:[Link]
-
Chapter 2 Section 3.2 - Incinerators Source: Environmental Protection Agency (EPA) URL:[Link]
Sources
Personal protective equipment for handling (5-Methylthiophen-2-yl)(phenyl)methanone
As a Senior Application Scientist, I have structured this operational guide to transcend standard safety data sheets (SDS). For researchers and drug development professionals utilizing (5-Methylthiophen-2-yl)(phenyl)methanone —a critical building block in medicinal chemistry, notably in the synthesis of NK-3 receptor antagonists[1]—safety cannot be a mere checklist. It must be a mechanistic, self-validating system.
The planar thiophene ring and reactive ketone moiety of this compound present unique operational challenges. This guide synthesizes technical accuracy with field-proven insights to ensure chemical integrity and personnel safety.
Hazard Profiling & Mechanistic Causality
Understanding why a chemical is hazardous is the first step in effective risk mitigation. (5-Methylthiophen-2-yl)(phenyl)methanone (CAS: 27049-94-1) is classified under several GHS hazard statements[2], driven directly by its molecular architecture:
-
H315 (Skin Irritation) & H319 (Eye Irritation) : The highly lipophilic nature of the methylthiophene ring facilitates rapid dermal and ocular absorption. Once absorbed, the electrophilic ketone carbonyl group acts as a primary site for nucleophilic attack[3]. It can interact with biological nucleophiles (e.g., proteins in the cornea or epidermis), causing localized inflammation and tissue damage.
-
H335 (Respiratory Irritation) : Supplied as a dry powder, the compound is easily aerosolized. Inhalation leads to particulate deposition in the upper respiratory tract, where mucosal moisture can interact with the compound, triggering acute irritation[2].
Mechanistic pathways of chemical exposure leading to specific GHS hazard outcomes.
Quantitative Data & Chemical Properties
To ensure reproducible experimental setups, the fundamental physicochemical properties of the compound are summarized below[3],[4],[5].
| Property | Value | Clinical / Chemical Significance |
| CAS Number | 27049-94-1 | Unique identifier for safety and inventory tracking. |
| Molecular Formula | C12H10OS | Indicates the presence of sulfur (thiophene) and oxygen (ketone). |
| Molecular Weight | 202.27 g/mol | Low MW facilitates rapid dermal penetration; dictates stoichiometric calculations. |
| Standard Purity | >95% | Minimum threshold for reliable medicinal chemistry building blocks. |
| Storage Conditions | Inert atmosphere, Dark, RT | Prevents photo-oxidation and degradation of the thiophene ring. |
| Hazard Codes | H315, H319, H335 | Dictates strict PPE and chemical fume hood requirements. |
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient if not tailored to the specific solvent systems used in conjunction with this compound.
| Protection Category | Recommended Equipment | Mechanistic Justification & Limitations |
| Hand Protection | Nitrile Gloves (≥0.11 mm) | Sufficient for handling the dry powder. Limitation: If executing a reaction in Dichloromethane (DCM), nitrile offers <10 mins breakthrough time. You must double-glove with Butyl rubber. |
| Eye Protection | ANSI Z87.1 Chemical Goggles | Protects against nucleophilic attack on corneal proteins by the ketone moiety[2]. Safety glasses are inadequate against fine dust. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Prevents dermal absorption (H315)[2]. FR material mitigates fire risk during the use of highly flammable solvents (e.g., THF) in downstream synthesis. |
| Respiratory | Fume Hood (Primary) | All handling must occur in a validated fume hood to prevent aerosol deposition in the respiratory tract (H335)[2]. |
Operational Workflows & Experimental Protocols
The following protocols are designed as self-validating systems. Every action includes a verification step to ensure safety and chemical yield.
Logical workflow of operational safety from inert storage to final disposal.
Protocol A: Safe Weighing and Transfer
-
Fume Hood Validation : Verify the chemical fume hood face velocity monitor reads between 80–100 feet per minute (fpm). Causality: This ensures adequate capture of aerosolized particulates before opening the container.
-
Static Mitigation : Discharge the micro-spatula and weigh boat using an anti-static ionizer gun. Causality: (5-Methylthiophen-2-yl)(phenyl)methanone is a dry, non-conductive powder. Static charge can cause violent repulsion and aerosolization, leading to inhalation exposure.
-
Weighing : Transfer the required mass onto the neutralized weigh boat.
-
Sealing : Immediately recap the source bottle, flush the headspace with Argon, and return it to dark, room-temperature storage[6].
Protocol B: Representative Synthesis (Wittig Reaction)
Context: A common transformation in drug development is converting this ketone into an alkene via a Wittig reaction[3].
-
Solvent Preparation : In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the (5-Methylthiophen-2-yl)(phenyl)methanone in anhydrous Tetrahydrofuran (THF). Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the highly reactive phosphonium ylide.
-
Ylide Addition : Cool the reaction mixture to 0°C using an ice bath. Add the phosphonium ylide dropwise. Causality: The nucleophilic attack on the ketone carbonyl forms a betaine intermediate[3]. This step is exothermic; cooling prevents thermal degradation of the intermediate and suppresses side reactions.
-
Validation & Quenching : Monitor the reaction via Thin Layer Chromatography (TLC). Once TLC confirms the complete consumption of the ketone starting material, quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess ylide and precipitates the triphenylphosphine oxide byproduct without triggering electrophilic aromatic substitution on the sensitive thiophene ring.
Spill Remediation and Disposal Plan
In the event of a spill, standard sweeping is dangerous. Follow this self-validating remediation protocol:
-
Containment & Suppression : For solid spills, do not dry sweep . Lightly mist the spill area with a high-boiling, non-reactive solvent (e.g., mineral oil or water) to bind the particulates. Causality: Dry sweeping aerosolizes the powder, drastically increasing H335 inhalation risks[2].
-
Collection : Use a non-sparking, anti-static scoop to transfer the bound material into a high-density polyethylene (HDPE) waste container.
-
Validation (UV Swab Test) : Swab the spill area with a solvent-damped cloth (e.g., isopropanol) and inspect the surface under a handheld UV light (254 nm). Causality: The conjugated pi-system of the thiophene-phenyl framework is highly UV-active. A lack of fluorescence quenching confirms the area is completely decontaminated.
-
Disposal : Label the HDPE container as "Hazardous Non-Halogenated Organic Waste" (unless halogenated solvents were involved) and route it for high-temperature incineration[5].
References
-
AOBChem. "Safety Data Sheet: 27049-94-1." Zhuhai Aobokai Biomedical Technology Co., Ltd. Available at:[Link]
- Google Patents. "US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders.
-
Enamine / AS-1. "88-1246-12 Enamine Compound 250mg EN300-1694063." AXEL Global. Available at:[Link]
Sources
- 1. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]
- 2. 31161-46-3|(5-Bromothiophen-2-yl)(phenyl)methanone|BLD Pharm [bldpharm.com]
- 3. (5-Methylthiophen-2-yl)(phenyl)methanone | 27049-94-1 | Benchchem [benchchem.com]
- 4. axel.as-1.co.jp [axel.as-1.co.jp]
- 5. aobchem.com [aobchem.com]
- 6. 88-15-3|1-Thiophen-2-yl-ethanone|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
